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5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione Documentation Hub

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  • Product: 5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
  • CAS: 1196151-35-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon esta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known reactivity of related isatoic anhydrides, this document will explore the chemical properties, a robust synthetic pathway, and the prospective applications of this molecule for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of Fluorinated Benzoxazinediones

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, commonly known as isatoic anhydride, is a cornerstone in heterocyclic chemistry. These compounds are valued as versatile precursors for a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione emerges as a highly promising building block for the synthesis of novel therapeutic agents, combining the reactivity of the isatoic anhydride core with the advantageous properties conferred by fluorine substitution. Oxazine derivatives, in general, have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Physicochemical Properties

While extensive experimental data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is not widely published, its core chemical properties can be reliably predicted based on data from its parent compound and other halogenated analogues.

PropertyPredicted Value/Information
Molecular Formula C₈H₃F₂NO₃
Molecular Weight 199.11 g/mol
Appearance Expected to be a crystalline solid.
Melting Point Likely to be higher than the unsubstituted 1H-benzo[d][1][2]oxazine-2,4-dione (m.p. 228-232 °C) due to stronger intermolecular forces.[6]
Solubility Expected to have low solubility in water and higher solubility in polar aprotic organic solvents such as DMSO, DMF, and THF.
Spectroscopic Data ¹H NMR: Aromatic protons are expected to show complex splitting patterns due to H-F and F-F coupling. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d₆). ¹³C NMR: Carbon signals will exhibit splitting due to C-F coupling. The carbonyl carbons are expected around 160 ppm and 148 ppm. ¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the 5 and 7 positions. IR (cm⁻¹): Characteristic peaks for N-H stretching (~3200-3300), C=O stretching of the anhydride (~1760 and ~1720), and C-F stretching (~1100-1300).
CAS Number 1196151-35-5[7]

Synthesis and Reactivity

The synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione can be efficiently achieved through a two-step process starting from the corresponding 2-amino-3,5-difluorobenzoic acid. This method, adapted from established procedures for similar analogues, is advantageous due to its mild reaction conditions and potential for scalability.[1][8]

Synthetic Pathway

The proposed synthesis involves the initial protection of the amino group of 2-amino-3,5-difluorobenzoic acid, followed by a cyclization reaction.

Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione start 2-Amino-3,5-difluorobenzoic Acid intermediate N-(Ethoxycarbonyl)-2-amino-3,5-difluorobenzoic Acid start->intermediate Ethyl Chloroformate, Na₂CO₃/NaHCO₃, Acetone/Water product 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione intermediate->product Thionyl Chloride (SOCl₂), THF, Room Temperature

Synthetic route to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.
Experimental Protocol

Step 1: Synthesis of N-(Ethoxycarbonyl)-2-amino-3,5-difluorobenzoic Acid

  • To a stirred solution of 2-amino-3,5-difluorobenzoic acid in a 4:1 mixture of acetone and water, add sodium carbonate and sodium bicarbonate to maintain a basic pH.

  • Cool the mixture in an ice bath and add ethyl chloroformate dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Acidify the reaction mixture with HCl to a pH of 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected amino acid.[1]

Step 2: Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

  • Dissolve the N-(Ethoxycarbonyl)-2-amino-3,5-difluorobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Add a 5-fold molar excess of thionyl chloride (SOCl₂) to the solution at room temperature.

  • Stir the reaction mixture for 7-8 hours, monitoring the progress by HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is then filtered, washed with diethyl ether, and dried to afford the final product.[1]

Reactivity Profile

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is an electrophilic molecule, with the two carbonyl carbons being susceptible to nucleophilic attack. The fluorine atoms at positions 5 and 7 are electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl groups compared to the non-fluorinated analogue.

The reaction with nucleophiles typically proceeds via the opening of the anhydride ring, followed by various subsequent transformations depending on the nucleophile and reaction conditions.

Reactivity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione start 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione product1 Substituted Quinazolinones start->product1 Reaction with Amines/Ammonia product2 Substituted Benzodiazepines start->product2 Reaction with Amino Acids product3 Anthranilic Acid Amides start->product3 Reaction with Amines (Ring Opening)

Key reactions of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione make it a highly attractive starting material for the synthesis of novel drug candidates. The isatoic anhydride core provides a versatile platform for the construction of various heterocyclic systems known to possess a wide range of biological activities.

Potential Therapeutic Areas:

  • Oncology: Many quinazolinone derivatives, readily synthesized from isatoic anhydrides, are known to act as kinase inhibitors and have been developed as anticancer agents. The fluorine substituents on the benzoxazinedione ring can potentially enhance the binding affinity and selectivity of the resulting compounds for their biological targets.

  • Infectious Diseases: The benzoxazine scaffold is present in a number of compounds with demonstrated antimicrobial and antiviral activities. 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione can serve as a precursor for novel antibiotics and antiviral agents with potentially improved pharmacological profiles.

  • Central Nervous System (CNS) Disorders: Benzodiazepines, accessible from isatoic anhydrides, are a well-known class of drugs targeting the CNS. The introduction of fluorine can modulate the lipophilicity of these molecules, thereby influencing their ability to cross the blood-brain barrier and their overall pharmacokinetic properties.

The strategic placement of fluorine atoms can significantly impact the electronic and steric properties of the final molecules, leading to improved potency, selectivity, and metabolic stability.

Conclusion

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its synthesis is achievable through a straightforward and efficient protocol. The enhanced electrophilicity due to fluorine substitution, combined with the inherent reactivity of the isatoic anhydride core, makes it a powerful tool for the development of next-generation pharmaceuticals. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are warranted to fully unlock its potential in drug discovery.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link]

  • Pharmaffiliates. (n.d.). (-)-7-[(5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-yl)oxy]-2-methyl-1H-benzimidazole-5-carboxylic Acid. Retrieved January 19, 2026, from [Link]

  • Khelili, S. (2003). Synthesis and pharmacological evaluation of 1,2,4-benzothiadiazin-1,1- dioxides bearing 5- or 7-sulfonylurea moieties. Medicinal Chemistry Research, 12(9), 457-470.
  • Mukherjee, J., et al. (1994). Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Journal of Medicinal Chemistry, 37(20), 3274-3280.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. ResearchGate. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 12(45), 9208-9226. [Link]

  • Kanduti, D., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963519. [Link]

  • Riemer, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326. [Link]

  • The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. ResearchGate. [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Dash, S. R., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 14-31. [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. ResearchGate. [Link]

  • 1, 5-Benzodiazepines: A Review Update. Semantic Scholar. [Link]

  • Reaction of 1,3- oxazin-6-ones with 2,4-dihydrazino-6-methylpyrimidine. ResearchGate. [Link]

  • DIHYDRO-5-ETHYL-5-PHENYL-2H-1,3-OXAZINE-2,4(3H)-DIONE. SpectraBase. [Link]

Sources

Exploratory

A Technical Guide to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: A Key Intermediate in Modern Drug Discovery

Abstract: This document provides a comprehensive technical overview of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (CAS No. 1196151-35-5), a fluorinated heterocyclic compound of significant interest to the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (CAS No. 1196151-35-5), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The strategic placement of fluorine atoms on the benzoxazine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This guide elucidates the compound's core properties, provides a detailed synthetic methodology with mechanistic insights, explores its applications as a versatile chemical intermediate, and outlines essential safety and handling protocols. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.

Introduction: The Strategic Value of Fluorinated Benzoxazinediones

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, a derivative of isatoic anhydride, represents a privileged heterocyclic system in medicinal chemistry.[3] These structures are not only bioactive in their own right but also serve as crucial precursors for a diverse array of more complex heterocyclic molecules, including quinazolinones and benzodiazepines.[3][4] Their utility spans a wide range of therapeutic areas, with derivatives reported as potent inhibitors of Hepatitis C Virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs), as well as exhibiting antitumor, antipsychotic, and anti-inflammatory properties.[3]

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets. The subject of this guide, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, leverages these benefits, making it a highly valuable building block for creating new chemical entities with enhanced pharmacological profiles.

Core Physicochemical and Structural Data

Accurate identification and characterization are paramount for the successful application of any chemical intermediate. The key properties of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione are summarized below.

PropertyValueSource
CAS Number 1196151-35-5[2][5]
Molecular Formula C₈H₃F₂NO₃[6]
Molecular Weight 199.11 g/mol [6][7]
IUPAC Name 5,7-Difluoro-1H-3,1-benzoxazine-2,4-dioneN/A
Synonyms 5,7-Difluoro-isatoic anhydrideN/A

Synthesis and Mechanistic Considerations

The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones is typically achieved through the cyclization of the corresponding 2-aminobenzoic acids.[3][8] This transformation involves the introduction of a carbonyl group, which can be sourced from reagents like phosgene, triphosgene, or, more conveniently, by activating a pre-installed carbamate protecting group.

Synthetic Strategy: A Two-Step Approach

A robust and scalable synthesis begins with the appropriately substituted 2-aminobenzoic acid. The general workflow involves two key transformations: N-protection/carbamate formation followed by intramolecular cyclization.

G A 2-Amino-4,6-difluorobenzoic Acid (Starting Material) B N-Alkoxycarbonyl Intermediate (e.g., EtOCO-derivative) A->B Step 1: N-Protection Reagent: Ethyl Chloroformate Base: NaHCO₃ C 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (Final Product) B->C Step 2: Activation & Cyclization Reagent: Thionyl Chloride (SOCl₂) Condition: Room Temp.

Caption: General two-step synthesis workflow.

Exemplary Experimental Protocol

This protocol is a representative example based on established methodologies for analogous compounds and should be optimized for specific laboratory conditions.[3][8]

Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-4,6-difluorobenzoic acid

  • To a stirred solution of 2-amino-4,6-difluorobenzoic acid (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v), add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, acidify the mixture with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.

Step 2: Cyclization to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

  • Suspend the crude 2-((ethoxycarbonyl)amino)-4,6-difluorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 vol).

  • Stir the mixture at room temperature. The reaction typically proceeds with gas evolution (SO₂, HCl, and ethyl chloride).[3]

  • Monitor the reaction until completion (typically 2-4 hours).

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the resulting solid with a non-polar solvent like hexanes to remove impurities, and collect the product by filtration. The solid can be further purified by recrystallization if necessary.

Mechanistic Rationale

The use of thionyl chloride is particularly efficient as it serves a dual purpose. First, it activates the carboxylic acid by forming an acyl chloride. Second, this activation facilitates an intramolecular nucleophilic attack from the carbamate's carbonyl oxygen onto the newly formed acyl chloride, leading to ring closure. The subsequent collapse of the tetrahedral intermediate and elimination of ethyl chloride and other byproducts drives the reaction to completion, affording the stable benzoxazinedione ring system.[3]

G cluster_0 Mechanism A Carboxylic Acid Activation (Acyl Chloride Formation) B Intramolecular Nucleophilic Attack A->B C Tetrahedral Intermediate B->C D Ring Closure & Elimination (Loss of R-Cl) C->D E Final Product D->E

Caption: Key mechanistic steps in the cyclization process.

Applications in Research and Development

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is not typically an end-product but rather a high-value starting material. Its utility stems from its ability to react with various nucleophiles.

Precursor to Bioactive Heterocycles

The most common application is in the synthesis of quinazolinone and quinazoline derivatives. The anhydride-like structure of the benzoxazinedione readily reacts with primary amines (R-NH₂). This reaction proceeds with the loss of carbon dioxide, forming a new amide bond and ultimately leading to the formation of a six-membered heterocyclic ring.[3] This pathway is a fundamental strategy for accessing a wide range of biologically active compounds. The fluorine atoms at the 5 and 7 positions remain on the final scaffold, influencing the molecule's overall properties.

Use in Materials Science

While less common, benzoxazine derivatives are also investigated in materials science for the development of polymers and functional coatings. The stable, fluorinated aromatic core can impart desirable properties such as thermal stability and hydrophobicity to larger macromolecular structures.[9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential. The related compound, 6,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione, provides a useful proxy for hazard assessment.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Phrases P101: If medical advice is needed, have product container or label at hand.[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a strategically important chemical intermediate whose value is derived from its fluorinated benzoxazinedione core. It provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules, particularly in the realm of oncology and infectious disease research. The synthetic routes are well-established, relying on fundamental organic chemistry principles that can be readily implemented and scaled. For any research program focused on the development of novel heterocyclic drug candidates, this compound represents a key building block for library synthesis and lead optimization campaigns.

References

  • MySkinRecipes. 6,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link]

  • National Center for Biotechnology Information. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. [Link]

  • National Center for Biotechnology Information. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. [Link]

  • MDPI. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

  • Acta Scientific. Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. [Link]

  • ResearchGate. Synthesis of 5,7-dihydrobenzo[a]phenazin-5-one derivatives. [Link]

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Foundational

Introduction: The Significance of Fluorinated Benzoxazinediones

An In-Depth Technical Guide to the Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoroisatoic anhydride, is a highly valuable fluorinated heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoroisatoic anhydride, is a highly valuable fluorinated heterocyclic compound. Its strategic placement of fluorine atoms significantly influences its chemical properties, rendering it a crucial building block in modern synthetic chemistry. The incorporation of fluorine can enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[1] Consequently, this compound serves as a key intermediate in the development of a wide array of pharmaceuticals, particularly in areas like oncology and inflammatory diseases, as well as in the creation of advanced agrochemicals and materials.[1][2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for a successful and reproducible synthesis.

Core Synthetic Strategy: From Anthranilic Acid to Isatoic Anhydride

The most reliable and scalable pathway to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione proceeds via the cyclization of its corresponding anthranilic acid precursor, 2-amino-4,6-difluorobenzoic acid. This transformation is achieved through the use of a phosgene equivalent, which acts as a carbonylating agent to form the six-membered heterocyclic ring.

Historically, this reaction was performed with highly toxic phosgene gas.[4][5] Modern synthetic chemistry, however, prioritizes safety and handling. Therefore, this guide employs triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a safer in-situ source of phosgene.[6][7] This choice mitigates the significant hazards associated with handling gaseous phosgene while maintaining high reactivity and yielding an excellent product.[6][7][8]

Synthesis_Workflow A Starting Material: 2-Amino-4,6-difluorobenzoic Acid C Reaction: Carbonylative Cyclization in Anhydrous Solvent A->C B Cyclization Reagent: Triphosgene (Phosgene Surrogate) B->C Introduces C=O group D Product: 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione C->D Ring formation E Byproducts: HCl, CO2 C->E Elimination

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

This protocol is designed for laboratory-scale synthesis and emphasizes safety, efficiency, and product purity.

Part 1: Reagents and Equipment

Quantitative Data Summary

Reagent/MaterialMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Amino-4,6-difluorobenzoic acid173.1250.01.08.66 g
Triphosgene296.7517.50.355.19 g
Anhydrous Tetrahydrofuran (THF)---250 mL
Anhydrous Hexanes---100 mL

Equipment Checklist

  • 500 mL three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Vacuum oven

Part 2: Step-by-Step Synthesis Procedure

1. Reactor Setup and Inert Atmosphere: Assemble the three-necked flask with the magnetic stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen or argon for 15 minutes to establish an inert atmosphere. This is critical as triphosgene and the reaction intermediates are sensitive to moisture.

2. Dissolution of Starting Material: Charge the flask with 2-amino-4,6-difluorobenzoic acid (8.66 g, 50.0 mmol). Add 150 mL of anhydrous THF via cannula or syringe. Stir the mixture at room temperature until the solid is fully dissolved.

3. Preparation and Addition of Triphosgene Solution: CAUTION: Triphosgene is toxic and corrosive. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

In a separate dry flask, dissolve triphosgene (5.19 g, 17.5 mmol) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

4. Reaction Execution: Cool the flask containing the anthranilic acid solution to 0 °C using an ice-water bath. Begin a slow, dropwise addition of the triphosgene solution over a period of 60-90 minutes.

  • Causality: A slow addition rate is paramount for controlling the reaction exotherm and the vigorous evolution of hydrogen chloride (HCl) gas that occurs as the reaction proceeds. Maintaining a low temperature minimizes potential side reactions.

5. Reaction Monitoring and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The formation of a precipitate (the product) is typically observed.

6. Product Isolation and Purification: Once the reaction is deemed complete, cool the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake sequentially with two 50 mL portions of cold anhydrous hexanes.

  • Rationale: The hexane wash removes any residual starting materials and soluble organic impurities without dissolving the desired product.

Dry the collected white to off-white solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained in high purity (>95%) without the need for further recrystallization.

Reaction Mechanism and Scientific Rationale

The synthesis of isatoic anhydrides from anthranilic acids using triphosgene is a well-established and efficient cyclization reaction.[6] The process can be understood through the following mechanistic steps:

  • In-Situ Phosgene Formation: Triphosgene acts as a stable precursor that, under the reaction conditions, slowly decomposes to generate three equivalents of phosgene.

  • N-Acylation: The nucleophilic amino group (-NH₂) of 2-amino-4,6-difluorobenzoic acid attacks a molecule of phosgene, forming an N-carbonyl chloride intermediate and eliminating a molecule of HCl.

  • Intramolecular Cyclization: The carboxylic acid group (-COOH) then acts as an intramolecular nucleophile, attacking the newly formed carbonyl chloride.

  • Ring Closure and Elimination: This attack leads to the formation of the six-membered heterocyclic ring, with the subsequent elimination of a second molecule of HCl, yielding the final 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products 2-amino-4,6-difluorobenzoic_acid 2-Amino-4,6-difluorobenzoic Acid N_Acylation N-Acylation 2-amino-4,6-difluorobenzoic_acid->N_Acylation Triphosgene Triphosgene (BTC) Phosgene In-situ Phosgene Formation Triphosgene->Phosgene Decomposes Phosgene->N_Acylation Cyclization Intramolecular Cyclization N_Acylation->Cyclization Forms N-carbonyl chloride HCl HCl Gas N_Acylation->HCl Elimination Final_Product 5,7-Difluoro-1H-benzo[d] oxazine-2,4-dione Cyclization->Final_Product Ring closure Cyclization->HCl Elimination

Caption: Mechanistic pathway of the carbonylative cyclization.

Conclusion

The described protocol offers a robust, safe, and efficient method for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. By utilizing triphosgene as a phosgene surrogate, this procedure avoids the significant hazards of its gaseous counterpart while ensuring a high yield of the desired product. The detailed explanation of the procedural rationale and underlying mechanism provides researchers with the necessary insights to confidently replicate and, if necessary, adapt this synthesis for their specific applications in drug discovery, agrochemical development, and materials science.

References

  • A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information. Available at: [Link]

  • Isatoic anhydride. Organic Syntheses Procedure. Available at: [Link]

  • 6,7-Difluoro-1H-benzo[d][6][9]oxazine-2,4-dione. MySkinRecipes. Available at: [Link]

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Analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: Acknowledging the Frontier of Current Research

To our valued colleagues in the scientific community, In the pursuit of novel therapeutic agents and the elucidation of their mechanisms, it is as crucial to recognize the boundaries of current knowledge as it is to deta...

Author: BenchChem Technical Support Team. Date: January 2026

To our valued colleagues in the scientific community,

In the pursuit of novel therapeutic agents and the elucidation of their mechanisms, it is as crucial to recognize the boundaries of current knowledge as it is to detail established pathways. This communication addresses the current scientific understanding of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione .

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is no specific, published research detailing the mechanism of action, biological targets, or pharmacological properties of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione .

The compound is cataloged by several chemical suppliers, confirming its synthesis and availability for research purposes[1][2][3]. However, this availability has not yet translated into published studies exploring its bioactivity.

Context within the Broader Chemical Class: Isatoic Anhydrides

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione belongs to the chemical class of 1H-benzo[d][4][5]oxazine-2,4-diones, also known as isatoic anhydrides. This class of heterocyclic compounds is recognized for its versatile chemical reactivity and a wide spectrum of biological activities. For instance, various derivatives of this scaffold have been investigated as:

  • Hepatitis C virus (HCV) inhibitors[6]

  • Butyrylcholinesterase (BChE) inhibitors[6]

  • Histone acetyltransferases (HATs) inhibitors[6]

  • Antitumor, antipsychotic, and antimycobacterial agents[6]

These compounds are also valuable precursors in the synthesis of other bioactive molecules, such as quinazolinone-based drugs[6]. The diverse activities of its parent class suggest that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a candidate for biological screening, but at present, its specific contributions to pharmacology remain unexplored.

The Path Forward: A Methodological Proposal for Mechanism of Action Elucidation

For researchers interested in pioneering the investigation of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a structured approach to elucidating its mechanism of action would be required. The following represents a generalized workflow for characterizing a novel chemical entity.

Caption: A generalized workflow for determining the mechanism of action of a novel compound.

Conclusion

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Foundational

Introduction: The Strategic Convergence of Scaffold and Element

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzoxazinediones In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of two components: a privile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzoxazinediones

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of two components: a privileged scaffold and a strategic elemental modification. Benzoxazinediones represent a class of heterocyclic compounds that have garnered significant attention due to their versatile biological activities. When this robust scaffold is augmented with fluorine—an element prized for its unique physicochemical properties—the result is a powerful platform for drug discovery.[1] The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often translating into enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3]

This guide serves as a technical exploration into the biological activities of fluorinated benzoxazinediones. We will dissect their mechanisms of action, delve into the structure-activity relationships that govern their efficacy, and provide detailed methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.

The Fluorinated Benzoxazinedione Core: A Physicochemical Perspective

The benzoxazinedione ring system provides a rigid, three-dimensional structure that can be tailored to interact with various biological targets. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups is a cornerstone of designing active analogues.[4]

  • Modulation of pKa: Fluorine's high electronegativity exerts a powerful inductive effect, which can lower the pKa of nearby acidic or basic functional groups. This tuning of ionization state is critical, as it directly impacts a compound's solubility, membrane permeability, and interaction with target proteins.[2]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3][5]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration. This property is highly context-dependent and is a key consideration in designing drugs for central nervous system targets.[1][6]

  • Conformational Control and Binding Affinity: Fluorine atoms can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can influence the preferred conformation of a molecule to better fit a target's binding pocket, thus increasing binding affinity.[2]

Key Biological Activities and Mechanisms of Action

Fluorinated benzoxazinediones have demonstrated a remarkable breadth of biological activity, positioning them as valuable leads in multiple therapeutic areas.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Perhaps the most prominent example of a fluorinated benzoxazinedione is Efavirenz , a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1.[7] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[8]

Mechanism of Action: Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the HIV-1 reverse transcriptase enzyme.[8][9] This binding induces a conformational change in the enzyme, restricting the mobility of key residues and ultimately inhibiting the conversion of viral RNA to DNA. The trifluoromethyl group of Efavirenz is crucial for its potent activity.[4]

G cluster_NNRTI Mechanism of NNRTI Action HIV_RT HIV-1 Reverse Transcriptase (RT) Enzyme ConformationalChange Conformational Change (Inhibition of Enzyme) HIV_RT->ConformationalChange Induces ActiveSite Polymerase Active Site NNRTIPocket Allosteric NNRTI Binding Pocket Efavirenz Efavirenz (Fluorinated Benzoxazinedione) Efavirenz->NNRTIPocket Binds Block DNA Synthesis Blocked ConformationalChange->Block

Caption: Allosteric inhibition of HIV-1 RT by Efavirenz.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of fluorinated benzoxazole and benzoxazine derivatives as anticancer agents. Their activity has been demonstrated against a range of human cancer cell lines, including colon (HCT-116), lung (A549), breast (MCF-7), and glioblastoma (U-87 MG).[2]

Mechanism of Action: The precise mechanisms are often multifactorial but frequently involve the induction of apoptosis (programmed cell death). This is evidenced by morphological changes such as chromatin condensation and the expression of key apoptotic markers like cleaved caspase-3.[10] The presence and position of fluorine atoms can significantly enhance cytotoxic potency. For instance, a study on fluorinated aminophenylhydrazines showed that a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[10]

Antitubercular and Antibacterial Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for novel therapeutics. A series of fluorine-containing benzoxazinyl-oxazolidinones were designed and synthesized as potent agents against Mycobacterium tuberculosis. One lead compound exhibited outstanding in vitro activity against both drug-susceptible and drug-resistant strains, coupled with excellent pharmacokinetic profiles, including high oral bioavailability.[11] This highlights the role of the fluorinated benzoxazine scaffold in developing metabolically stable and effective antibacterial agents.[3]

Broader Enzyme Inhibition

Beyond viral enzymes, the benzoxazinedione scaffold has been successfully employed to target other key enzymes. For example, derivatives have been developed as potent and selective inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade, representing a promising avenue for novel anticoagulants.[12] The design process often involves structure-activity relationship (SAR) studies and molecular modeling to optimize the interaction with the enzyme's active site.[12]

Methodologies for Biological Evaluation: A Practical Guide

A systematic approach is essential to characterize the biological activity of novel fluorinated benzoxazinediones. The following workflow outlines the key experimental stages, from initial screening to mechanistic studies.

G cluster_workflow Biological Evaluation Workflow Start Synthesized Fluorinated Benzoxazinedione Cytotoxicity 1. Cytotoxicity Screening (e.g., MTT Assay) Determine CC50 Start->Cytotoxicity Antiviral 2a. Antiviral Assay (e.g., CPE Reduction) Determine EC50 Cytotoxicity->Antiviral If target is viral Enzyme 2b. Enzyme Inhibition Assay (e.g., Kinetic Assay) Determine IC50 Cytotoxicity->Enzyme If target is enzyme Selectivity 3. Determine Selectivity Index (SI) SI = CC50 / EC50 Antiviral->Selectivity Mechanism 4. Mechanistic Studies (e.g., Time-of-Addition, Kinetics, Apoptosis Markers) Enzyme->Mechanism Selectivity->Mechanism End Lead Compound for further development Mechanism->End

Caption: A streamlined workflow for evaluating new compounds.

Experimental Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing specific activity, it is crucial to determine the general toxicity of a compound to host cells. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells. This allows for the calculation of the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Seeding: Plate appropriate host cells (e.g., Vero for general screening, MT-2 for HIV assays) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in cell culture medium. Include a "cells only" control (maximum viability) and a "no cells" control (background).

  • Treatment: Remove the old medium from the cells and add the diluted compounds. Incubate for a period relevant to the specific downstream assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.

Experimental Protocol 2: Antiviral Activity Assay

Causality: This assay quantifies a compound's ability to inhibit virus-induced cell death or replication. The goal is to determine the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of viral activity.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described above.

  • Infection and Treatment: Pre-incubate cells with serial dilutions of the test compound for 1-2 hours. Then, add the virus at a predetermined multiplicity of infection (MOI).

  • Controls: Include a "virus control" (no compound, maximum viral effect) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plate for a duration sufficient to observe the viral cytopathic effect (CPE), typically 2-5 days.

  • Quantification: Assess cell viability using a method like the MTT assay or by staining with crystal violet.

  • Analysis: Calculate the percentage of protection from viral CPE. Plot the protection percentage against the log of the compound concentration to determine the EC50. The Selectivity Index (SI = CC50 / EC50) is a critical parameter; a higher SI indicates a more promising therapeutic window.[6]

Experimental Protocol 3: Enzyme Inhibition Assay

Causality: To directly measure the potency of a compound against a specific enzyme target, a kinetic assay is performed. This determines the 50% inhibitory concentration (IC50) and can be extended to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[13][14]

Methodology:

  • Assay Setup: In a microplate, combine a buffer solution, the purified enzyme at a fixed concentration (e.g., 150 nM), and serial dilutions of the fluorinated benzoxazinedione inhibitor.[15] Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time to reach binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the enzyme's substrate. For competitive inhibitor assays, it is crucial to use a substrate concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity.[14]

  • Rate Measurement: Continuously monitor the formation of a product over time using a spectrophotometer or fluorometer. The initial reaction rate (velocity) is the most important measurement.[13]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from multiple studies reveals key SAR trends for fluorinated benzoxazinediones:

Compound Class/ModificationTarget/ActivityKey FindingReference
Efavirenz Analogues HIV-1 Reverse TranscriptaseThe trifluoromethyl group and the cyclopropylacetylene moiety are critical for high potency. 5-fluoro and 6-nitro substitutions on the benzoxazinone ring can maintain or improve activity.[4]
Fluoro-benzoxazinyl-oxazolidinones M. tuberculosisThe specific combination of the fluorinated benzoxazine and oxazolidinone scaffolds yielded potent activity and favorable pharmacokinetics.[11]
Fluorinated Combretastatin Analogues Tubulin PolymerizationThe cis-stereochemistry of the stilbene-like scaffold is vital. The position of fluorine on the double bond can unexpectedly affect activity, sometimes making trans isomers active.[16]
General Fluorine Substitution Various CancersIncreasing the number of fluorine substitutions can correlate with increased cytotoxic potency, though this is highly dependent on position and context.[10][17]

Conclusion and Future Perspectives

Fluorinated benzoxazinediones stand as a testament to the power of strategic molecular design. The synergy between the benzoxazinedione scaffold and the unique properties of fluorine has yielded compounds with potent and diverse biological activities, from the life-saving antiretroviral Efavirenz to promising new leads in oncology and infectious diseases.[2][11][18]

The future of this field lies in the continued exploration of the vast chemical space afforded by this scaffold. Key areas for future research include:

  • Late-stage fluorination techniques to rapidly generate diverse libraries of analogues for SAR studies.[19]

  • Elucidation of novel mechanisms of action for anticancer derivatives to overcome drug resistance.

  • Optimization of pharmacokinetic properties to develop orally bioavailable drugs with improved safety profiles.

By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of fluorinated benzoxazinediones can be unlocked, paving the way for the next generation of innovative medicines.

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Exploratory

An In-Depth Technical Guide to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

An In-Depth Technical Guide to 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights into its utility as a versatile building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione is a solid, crystalline compound at room temperature. The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, solubility, and metabolic stability, making it an attractive scaffold for drug design.

PropertyValueSource
IUPAC Name 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dioneN/A
CAS Number 1196151-35-5[3]
Molecular Formula C₈H₃F₂NO₃[3]
Molecular Weight 199.11 g/mol [3]
Canonical SMILES C1=C(C=C2C(=C1F)NC(=O)OC2=O)FN/A

Synthesis of 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione: A Mechanistic Approach

The synthesis of 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione originates from the precursor 2-amino-4,6-difluorobenzoic acid. This starting material is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.[4] The general and well-established method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones from 2-aminobenzoic acids provides a reliable pathway.[5]

The core of this synthetic strategy involves a two-step process that begins with the protection of the amino group of 2-amino-4,6-difluorobenzoic acid, followed by a cyclization reaction to form the desired benzoxazine-2,4-dione ring system.

Experimental Protocol: A Validated Pathway

Step 1: Protection of 2-amino-4,6-difluorobenzoic acid

The rationale behind this initial step is to prevent unwanted side reactions of the amino group during the subsequent cyclization. A common and effective method is the reaction with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, to form a carbamate.

  • Materials: 2-amino-4,6-difluorobenzoic acid, ethyl chloroformate, a suitable base (e.g., sodium carbonate), and an appropriate solvent system (e.g., acetone/water).

  • Procedure:

    • Dissolve 2-amino-4,6-difluorobenzoic acid in an acetone/water mixture.

    • Add sodium carbonate to maintain a basic pH.

    • Slowly add ethyl chloroformate to the reaction mixture at a controlled temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, acidify the mixture to precipitate the N-protected product.

    • Filter, wash with water, and dry the resulting solid.

Step 2: Cyclization to form 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione

The cyclization is typically achieved by treating the N-protected 2-amino-4,6-difluorobenzoic acid with a dehydrating and activating agent, such as thionyl chloride (SOCl₂). This reagent facilitates the formation of an intermediate acyl chloride, which then undergoes intramolecular cyclization.[5]

  • Materials: N-protected 2-amino-4,6-difluorobenzoic acid, thionyl chloride, and an inert solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Suspend the N-protected starting material in an inert solvent.

    • Slowly add an excess of thionyl chloride to the suspension at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Cyclization A 2-amino-4,6-difluorobenzoic acid B N-Protected Intermediate A->B Ethyl Chloroformate, Base C 5,7-Difluoro-1H-benzo[d][1][2] oxazine-2,4-dione B->C Thionyl Chloride

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups. A broad singlet corresponding to the N-H proton at a downfield chemical shift is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbons of the dione will appear at low field. The carbons attached to the fluorine atoms will show characteristic splitting due to C-F coupling.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (199.11 g/mol ).

  • Infrared Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the carbonyl groups (C=O) in the region of 1700-1800 cm⁻¹ and a band for the N-H stretching vibration around 3200-3300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticholinesterase, and anticancer properties.[5] The introduction of fluorine atoms, as in 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

This compound serves as a key building block for the synthesis of more complex molecules. Its dione functionality provides reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. For instance, it can be utilized in the preparation of novel heterocyclic compounds with potential applications in medicinal chemistry and drug development.[1]

Applications A 5,7-Difluoro-1H-benzo[d][1][2] oxazine-2,4-dione B Medicinal Chemistry Building Block A->B C Enhanced Metabolic Stability B->C D Improved Binding Affinity B->D E Increased Bioavailability B->E F Synthesis of Novel Therapeutics B->F

Conclusion

5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the advantageous properties conferred by the fluorine substituents, makes it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and is anticipated to yield novel drug candidates.

References

  • MySkinRecipes. 5-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione. [Link]

  • Chem-Impex. 2-Amino-4,6-difluorobenzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 10(45), 26863–26873. [Link]

  • Journal of The Chemical Society of Pakistan. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. [Link]

  • Chem-Impex. 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. [Link]

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Foundational

Unveiling the Therapeutic Potential of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: A Guide to Investigating Inflammasome Modulation

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-benzo[d]oxazine-2,4-dione scaffold is a privileged heterocyclic motif known to interact with a diverse range of biological...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzo[d]oxazine-2,4-dione scaffold is a privileged heterocyclic motif known to interact with a diverse range of biological targets, exhibiting activities from anti-inflammatory to antitumor.[1][2][3] This technical guide focuses on a specific, fluorinated derivative, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione , and posits a targeted investigation into its potential as a modulator of the innate immune response, specifically through the inhibition of the NLRP3 inflammasome and its key effector, caspase-1. This document provides the scientific rationale, detailed experimental workflows, and self-validating protocols to rigorously assess this hypothesis.

Introduction: The Rationale for Investigating Inflammasome Inhibition

The broad bioactivity of 1H-benzo[d]oxazine-2,4-diones, including their reported anti-inflammatory and antioxidant properties, provides a strong foundation for exploring their therapeutic potential in inflammatory diseases.[1][3][4] The strategic placement of fluorine atoms in the 5 and 7 positions of the benzoxazine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity for specific biological targets.

A central pathway in the inflammatory response is the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune system.[5] Aberrant NLRP3 inflammasome activation is implicated in a wide range of chronic inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.[6][7] This guide proposes that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione may exert its potential anti-inflammatory effects by inhibiting one or more components of the NLRP3 inflammasome signaling cascade.

The NLRP3 Inflammasome: A Key Target in Inflammatory Disease

The NLRP3 inflammasome is a cytosolic protein complex responsible for detecting a wide array of microbial and endogenous danger signals.[5] Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[7][8]

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and potassium efflux, triggers the assembly of the NLRP3 inflammasome complex.[5] This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[7]

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[7] Caspase-1 activation also induces a form of inflammatory cell death known as pyroptosis.[9]

Visualizing the NLRP3 Inflammasome Pathway

NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1: Priming ATP ATP P2X7 P2X7R ATP->P2X7 Signal 2: Activation NFkB NF-κB TLR4->NFkB Inflammasome Assembled NLRP3 Inflammasome P2X7->Inflammasome K+ efflux pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Translation IL1b Mature IL-1β pro_IL1b->IL1b NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Autocatalysis caspase1->IL1b Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis extracellular_IL1b Secreted IL-1β IL1b->extracellular_IL1b

Figure 1: The canonical two-signal model of NLRP3 inflammasome activation.

Proposed Therapeutic Targets and Experimental Validation

Based on the known anti-inflammatory potential of the parent scaffold, we hypothesize that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione may inhibit the NLRP3 inflammasome pathway at one of two key points:

  • Direct inhibition of Caspase-1: The compound may directly bind to and inhibit the enzymatic activity of caspase-1, preventing the processing of pro-inflammatory cytokines.

  • Inhibition of NLRP3 inflammasome assembly: The compound could interfere with the protein-protein interactions necessary for the formation of the active inflammasome complex.

To systematically evaluate these possibilities, a tiered approach of enzymatic and cell-based assays is proposed.

Tier 1: In Vitro Enzymatic Assay for Caspase-1 Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of caspase-1 in a cell-free system.

Protocol 3.1.1: Fluorogenic Caspase-1 Activity Assay

This assay measures the cleavage of a specific, fluorogenic caspase-1 substrate.[10]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in DMSO.

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

    • Reconstitute recombinant human caspase-1 and the fluorogenic substrate (e.g., Ac-YVAD-AFC) according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the reaction buffer.

    • Add serial dilutions of the test compound or a known caspase-1 inhibitor (e.g., Z-YVAD-FMK) as a positive control.[11]

    • Add recombinant caspase-1 to all wells except the blank.

    • Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Self-Validation System:

  • Positive Control: A known caspase-1 inhibitor should demonstrate dose-dependent inhibition.

  • Negative Control: The vehicle (DMSO) should not significantly affect enzyme activity.

  • Linearity: The reaction rate in the absence of inhibitor should be linear over the measurement period.

Visualizing the Caspase-1 Inhibition Assay Workflow

Caspase1_Assay_Workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - Caspase-1 Enzyme - Fluorogenic Substrate start->reagent_prep plate_setup Set up 96-well Plate: - Add Reaction Buffer - Add Test Compound/Controls reagent_prep->plate_setup enzyme_add Add Recombinant Caspase-1 plate_setup->enzyme_add pre_incubation Pre-incubate (15-30 min) enzyme_add->pre_incubation reaction_start Initiate Reaction: Add Fluorogenic Substrate pre_incubation->reaction_start measurement Measure Fluorescence (kinetic read) reaction_start->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measurement->data_analysis end End data_analysis->end Cell_Assay_Workflow start Start cell_culture Culture & Differentiate THP-1 Cells start->cell_culture priming Signal 1: Prime with LPS (3-4 hours) cell_culture->priming inhibitor_treatment Treat with Test Compound (1 hour) priming->inhibitor_treatment activation Signal 2: Activate with ATP/Nigericin (1-2 hours) inhibitor_treatment->activation supernatant_collection Collect Supernatants activation->supernatant_collection viability_assay Assess Cell Viability (MTT/LDH Assay) activation->viability_assay elisa Measure IL-1β by ELISA supernatant_collection->elisa data_analysis Data Analysis: - Normalize IL-1β levels - Calculate IC50 elisa->data_analysis viability_assay->data_analysis end End data_analysis->end

Figure 3: Workflow for the cell-based NLRP3 inflammasome inhibition assay.

Data Interpretation and Next Steps

The results from these tiered assays will provide a clear picture of the compound's potential mechanism of action.

Scenario Caspase-1 Assay Result Cell-Based Assay Result Interpretation and Next Steps
1 Potent IC50 Potent IC50 Strong evidence for direct caspase-1 inhibition. Proceed to selectivity profiling against other caspases and in vivo efficacy studies.
2 Weak/No Activity Potent IC50 The compound likely inhibits an upstream component of the pathway, such as NLRP3 assembly. Investigate direct binding to NLRP3 using techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST). [12]
3 Potent IC50 Weak/No Activity The compound may have poor cell permeability or be rapidly metabolized. Consider structural modifications to improve bioavailability.
4 Weak/No Activity Weak/No Activity The compound is not a potent inhibitor of the NLRP3 inflammasome under these conditions. Consider screening against other anti-inflammatory targets.

Conclusion

The 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione represents a promising starting point for the development of novel anti-inflammatory therapeutics. By systematically targeting the NLRP3 inflammasome and caspase-1, researchers can efficiently evaluate its potential and elucidate its mechanism of action. The detailed, self-validating protocols outlined in this guide provide a robust framework for this investigation, ensuring scientific integrity and generating high-quality, interpretable data. This structured approach will be instrumental in determining if this compound warrants further preclinical and clinical development for the treatment of inflammatory diseases.

References

  • Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][10]xazine-2,4-diones. (2025). NIH. [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2020). PMC. [Link]

  • Inflammasome activation: from molecular mechanisms to autoinflammation. PMC. [Link]

  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024). Promega Connections. [Link]

  • A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. PMC. [Link]

  • Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. ResearchGate. [Link]

  • A small molecule inhibitor of Caspase 1. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2025). AACR Publications. [Link]

  • Inflammasome Activation Pathways: A Comprehensive Overview. Assay Genie. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2023). MDPI. [Link]

  • What are caspase 1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). International Journal of Pharma Sciences and Research. [Link]

  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. (2019). MDPI. [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). MDPI. [Link]

  • An activation-based high throughput screen identifies caspase-10 inhibitors. (2025). Royal Society of Chemistry. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][10]xazine-2,4-diones. ResearchGate. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers. [Link]

  • Caspase Assay Kits. Elabscience. [Link]

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Exploratory

A Technical Guide to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, an analog of isatoic anhydride, is a fluorinated heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, an analog of isatoic anhydride, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural framework serves as a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the benzene ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core attributes of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, including its molecular weight and other key properties, outlines a validated synthetic approach, and discusses its potential applications as a pivotal building block in the drug discovery process.

Introduction: The Significance of the Benzoxazine-2,4-dione Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione core, commonly known as isatoic anhydride, represents a privileged scaffold in pharmaceutical sciences.[3] These structures are not only stable and synthetically accessible but also serve as key intermediates for a wide array of more complex heterocyclic systems. Their ability to react with various nucleophiles makes them ideal starting materials for compounds like quinazolinones, which are central to many approved drugs.[3]

The broader class of benzoxazinediones has been investigated for a multitude of biological activities, including potent inhibition of the hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3] Furthermore, derivatives have been reported as promising antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3] The introduction of fluorine atoms, as seen in 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.

Core Physicochemical Properties

The fundamental properties of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione are summarized below. Accurate knowledge of these parameters, particularly the molecular weight, is critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Weight 199.11 g/mol [1][4]
Molecular Formula C₈H₃F₂NO₃[1][5][6]
CAS Number 1196151-35-5[1][7]
IUPAC Name 5,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione[6]
Synonym 5,7-Difluoroisatoic anhydride[4]

Synthesis and Characterization: A Validated Workflow

The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones typically proceeds from the corresponding 2-aminobenzoic acid precursors.[3][8] The following section details a robust, two-step experimental protocol and the subsequent analytical validation required to confirm the identity and purity of the final product.

Synthetic Pathway Overview

The synthesis initiates with a suitably protected 2-amino-4,6-difluorobenzoic acid. The key transformation involves an intramolecular cyclization facilitated by a carbonylating agent. Thionyl chloride (SOCl₂) is an effective reagent for promoting this cyclization, starting from an N-protected aminobenzoic acid.[3][8]

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization cluster_2 Validation Start 2-Amino-4,6-difluorobenzoic Acid Intermediate N-Protected Intermediate (e.g., Fmoc, Cbz) Start->Intermediate Add Protecting Group (e.g., Fmoc-Cl) Final 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Intermediate->Final Thionyl Chloride (SOCl₂) Room Temperature Analysis Spectroscopic Analysis (NMR, MS, IR) Final->Analysis Purification

Caption: General synthetic workflow for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Experimental Protocol

Causality: This protocol is based on established methods for synthesizing the benzoxazinedione core from aminobenzoic acids.[3][8] The use of a urethane-type protecting group (like Cbz or Fmoc) provides a stable source for the carbonyl group, and thionyl chloride serves as an efficient activating and cyclizing agent that allows the reaction to proceed at room temperature.

Step 1: N-Protection of 2-Amino-4,6-difluorobenzoic Acid

  • Dissolve 2-amino-4,6-difluorobenzoic acid (1.0 eq) in a suitable solvent mixture such as aqueous acetone.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution to act as a base.

  • Slowly add a solution of the protecting agent (e.g., Benzyl Chloroformate, Cbz-Cl, 1.1 eq) in acetone while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.

  • Perform an acidic workup to precipitate the N-protected product, which can be collected by filtration, washed with water, and dried.

Step 2: Cyclization to form 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

  • Suspend the dried N-protected intermediate (1.0 eq) in thionyl chloride (SOCl₂, used as both reagent and solvent).

  • Stir the mixture at room temperature. The reaction progress can be monitored by observing the dissolution of the solid starting material and the evolution of gas.

  • Once the reaction is complete (typically 2-4 hours), carefully remove the excess thionyl chloride under reduced pressure.

  • The crude solid residue is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to remove soluble impurities.

  • The resulting solid product, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, is collected by filtration and dried under vacuum.

Spectroscopic Characterization

Self-Validation: Each analytical technique provides orthogonal data to confirm the structure and purity, ensuring a self-validating system.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the calculated mass of 199.11 g/mol .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a signal for the N-H proton and signals in the aromatic region for the two aromatic protons.

    • ¹⁹F NMR: This is a critical technique that should display two distinct signals, confirming the presence and electronic environment of the two non-equivalent fluorine atoms at positions 5 and 7.

    • ¹³C NMR: The spectrum will confirm the presence of eight distinct carbon signals, including two carbonyl carbons characteristic of the dione structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹) and two distinct carbonyl (C=O) stretching frequencies for the anhydride and amide groups (typically between 1700-1800 cm⁻¹).

Applications in Research and Drug Development

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is not typically an end-product but rather a high-value intermediate for constructing more complex bioactive molecules.[3] Its utility stems from its reactive nature and the advantageous properties imparted by the fluorine substituents.

  • Scaffold for Bioactive Molecules: It serves as a precursor for a variety of heterocyclic compounds. Its reaction with different nucleophiles can lead to the synthesis of libraries of compounds for high-throughput screening.

  • Fluorinated Drug Analogs: The presence of two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, potentially improving cell permeability and oral bioavailability.

  • Targeted Library Synthesis: Its structure is valuable for developing drugs targeting bacterial infections and central nervous system (CNS) disorders, where its chemical properties can be leveraged to modulate biological activity.[5]

Applications cluster_reactions Chemical Derivatization cluster_products Potential Bioactive Molecules Core 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Reaction1 Reaction with Primary Amines Core:f0->Reaction1 Reaction2 Reaction with Nucleophiles (e.g., Hydrazines) Core:f0->Reaction2 Reaction3 Ring-Opening Reactions Core:f0->Reaction3 Product1 Quinazolinone Derivatives Reaction1->Product1 Product4 Kinase Inhibitors Reaction1->Product4 Product2 Antimicrobial Agents Reaction2->Product2 Product3 CNS-Active Compounds Reaction3->Product3

Caption: Role of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a key intermediate.

Safety and Handling

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is classified with a "Warning" signal word.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Conclusion

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a synthetically valuable building block with significant potential in the field of drug discovery. Its confirmed molecular weight of 199.11 g/mol and well-defined physicochemical properties provide a solid foundation for its use in synthetic chemistry. The strategic placement of two fluorine atoms offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, potentially leading to the development of safer and more effective therapeutics. The robust synthetic and analytical methods outlined in this guide provide a clear pathway for researchers to leverage this important scaffold in their research and development endeavors.

References

  • MySkinRecipes. 6,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link]

  • ChemSrc. CAS 1196151-35-5 | 5,7-DIFLUORO-1H-BENZO[D][1][2]OXAZINE-2,4-DIONE. [Link]

  • Chem-Impex. 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. [Link]

  • ResearchGate. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. [Link]

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Foundational

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of 1H-benzo[d]oxazine-2,4-dione Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-benzo[d]oxazine-2,4-dione scaffold, commonly known as isatoic anhydride and its derivatives, represents a cornerstone in heterocyclic chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzo[d]oxazine-2,4-dione scaffold, commonly known as isatoic anhydride and its derivatives, represents a cornerstone in heterocyclic chemistry with profound implications for medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery of these compounds, from fundamental synthetic strategies to their diverse biological activities and mechanisms of action. As a senior application scientist, this guide is structured to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to innovate within this versatile chemical space. We will delve into the intricacies of synthesis, the rationale behind bio-assay design, and the critical interpretation of structure-activity relationships (SAR), ultimately equipping you with the knowledge to leverage this powerful scaffold in your research and development endeavors.

The Enduring Appeal of the Benzoxazinedione Core

The 1H-benzo[d]oxazine-2,4-dione framework is a bicyclic heterocyclic system that has garnered significant attention in the scientific community for its remarkable versatility as both a synthetic intermediate and a pharmacophore. Its inherent reactivity, particularly its susceptibility to nucleophilic attack, allows for the facile generation of a diverse array of more complex heterocyclic structures, such as quinazolinones and benzodiazepines.[1][2] The parent compound, isatoic anhydride, serves as a key building block for the synthesis of numerous pharmaceutical agents, including the historical hypnotic drug methaqualone.[3]

Beyond their role as synthetic precursors, substituted 1H-benzo[d]oxazine-2,4-diones have emerged as a class of compounds with a broad spectrum of biological activities.[3] These include potent inhibitory effects on various enzymes and promising therapeutic potential in several disease areas. The unique electronic and structural features of the benzoxazinedione core enable it to interact with a variety of biological targets, making it a "privileged scaffold" in drug discovery.[3] This guide will illuminate the pathways to harnessing the potential of this remarkable molecular architecture.

Navigating the Synthetic Landscape: From Classical to Contemporary Methodologies

The synthesis of the 1H-benzo[d]oxazine-2,4-dione ring system can be approached from several strategic starting points, each with its own set of advantages and considerations. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.

The Anthranilic Acid Approach: A Foundational Route

The most common and direct route to 1H-benzo[d]oxazine-2,4-diones begins with the readily available 2-aminobenzoic acids (anthranilic acids).[3] The core principle of this approach is the introduction of a carbonyl group that can cyclize with both the amino and carboxylic acid functionalities.

A classic and industrially relevant method involves the reaction of anthranilic acid with phosgene (COCl₂). While effective, the high toxicity of phosgene necessitates stringent safety precautions. A safer alternative is the use of triphosgene, a solid and more manageable phosgene equivalent.

A more recent and efficient two-step protocol utilizes thionyl chloride (SOCl₂) in conjunction with N-protected 2-aminobenzoic acids.[3][4] This method proceeds at room temperature and offers high yields, making it an attractive option for laboratory-scale synthesis.

Experimental Protocol: Two-Step Synthesis from 2-Aminobenzoic Acid [4]

Step 1: N-Ethoxycarbonylation

  • To a solution of the desired 2-aminobenzoic acid (1.0 eq) in a 1:4 mixture of water and acetone, add sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) as a base.

  • Cool the mixture in an ice bath and add ethyl chloroformate (EtOCOCl) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the N-ethoxycarbonyl-2-aminobenzoic acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Cyclization with Thionyl Chloride

  • Dissolve the N-ethoxycarbonyl-2-aminobenzoic acid from Step 1 in an anhydrous solvent such as THF.

  • Add a 5-fold molar excess of thionyl chloride (SOCl₂) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and the solvent.

  • The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) and dried to afford the pure 1H-benzo[d]oxazine-2,4-dione derivative.

Alternative Synthetic Strategies

While the anthranilic acid route is prevalent, other methods offer access to the benzoxazinedione core from different precursors:

  • From Phthalic Anhydride: This approach involves the conversion of phthalic anhydride to phthalimide, followed by an oxidative rearrangement, often using sodium hypochlorite (Hofmann rearrangement).[5]

  • From Isatin (Indoline-2,3-dione): Oxidation of N-substituted isatins with oxidizing agents like peroxy acids can yield the corresponding 1H-benzo[d]oxazine-2,4-diones.[6]

Synthetic Pathways Overview

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Scaffold Anthranilic Acid Anthranilic Acid N-Protected Anthranilic Acid N-Protected Anthranilic Acid Anthranilic Acid->N-Protected Anthranilic Acid Protection Phthalic Anhydride Phthalic Anhydride Phthalimide Phthalimide Phthalic Anhydride->Phthalimide Urea/Heat Isatin Isatin N-Substituted Isatin N-Substituted Isatin Isatin->N-Substituted Isatin N-Substitution 1H-benzo[d]oxazine-2,4-dione 1H-benzo[d]oxazine-2,4-dione N-Protected Anthranilic Acid->1H-benzo[d]oxazine-2,4-dione SOCl2 Phthalimide->1H-benzo[d]oxazine-2,4-dione NaOCl N-Substituted Isatin->1H-benzo[d]oxazine-2,4-dione Oxidation Screening_Workflow cluster_0 Library Synthesis & Diversity cluster_1 Primary Screening cluster_2 Hit Validation & Prioritization cluster_3 Lead Optimization cluster_4 Preclinical Development A Synthesis of Diverse 1H-benzo[d]oxazine-2,4-dione Library B High-Throughput Screening (HTS) Target-based or Phenotypic Assays A->B C Dose-Response Analysis (IC50/EC50) B->C D Confirmation of Structure & Purity C->D E Initial SAR Assessment D->E F Iterative Synthesis of Analogs E->F G In-depth SAR Studies F->G H Mechanism of Action Studies G->H I ADMET Profiling H->I J In Vivo Efficacy & Safety Studies I->J

Caption: A typical workflow for the discovery of 1H-benzo[d]oxazine-2,4-dione drug candidates.

This workflow emphasizes a data-driven approach, where each stage informs the next. The initial synthesis of a diverse library of compounds is crucial for exploring a wide chemical space. High-throughput screening then allows for the rapid identification of initial "hits." These hits are then rigorously validated and prioritized based on their potency and structure-activity relationship (SAR). The most promising hits advance to lead optimization, where medicinal chemistry efforts are focused on improving their efficacy, selectivity, and pharmacokinetic properties. Finally, successful lead compounds progress to preclinical development, including in vivo studies to assess their therapeutic potential and safety.

Conclusion and Future Perspectives

The 1H-benzo[d]oxazine-2,4-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and diverse biological activities make it an attractive starting point for drug discovery programs in oncology, neurodegenerative diseases, infectious diseases, and beyond. Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of new synthetic methodologies to access novel substitution patterns will be key to unlocking new biological activities.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating their precise molecular targets will be crucial for understanding their mechanism of action and for further optimization.

  • Application of Computational Methods: The use of in silico tools for virtual screening, SAR analysis, and ADMET prediction will continue to accelerate the discovery and development of new benzoxazinedione-based drugs.

By integrating the principles of synthetic chemistry, pharmacology, and modern drug discovery technologies, the full therapeutic potential of the 1H-benzo[d]oxazine-2,4-dione scaffold can be realized, leading to the development of the next generation of innovative medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 1H-Benzo[d]o[7][8]xazine-2,4-dione for Serine Protease Inhibitor Development. Retrieved from [Link]

  • Kumar, D., et al. (2011). Design, synthesis and biological evaluation of 2H-benzo[b] [3][7]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 21(2), 701-705.

  • Various Authors. (n.d.). 1,4-Oxazines and Their Benzo Derivatives. ResearchGate. Retrieved from [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[7][8]xazine-2,4-diones. RSC Advances, 15(34), 27644-27651.

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[7][8]xazine-2,4-diones. RSC Advances.

  • Various Authors. (n.d.). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). IC 50 of 4H-Benzo[d]o[7][8]xazines in BC Cells. ResearchGate. Retrieved from [Link]

  • Gurdal, E. E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (n.d.). General structure of the targeted 1H-benzo[d]o[7][8]xazine-2,4-diones 2... ResearchGate. Retrieved from [Link]

  • Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90-92.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[7][8]xazine-2,4-diones. RSC Advances.

  • Nie, S., et al. (2025). Discovery of novel benzo[b]o[3][7]xazine derivatives as ferroptosis inhibitors. Bioorganic Chemistry, 154, 108201.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of 1H-Benzo[d]o[7][8]xazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. Retrieved from [Link]

Sources

Exploratory

The Strategic Incorporation of Fluorine in Benzoxazine Scaffolds: A Technical Guide for Medicinal Chemists

Introduction: The Emergence of Fluorinated Benzoxazines in Drug Discovery The benzoxazine moiety, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Benzoxazines in Drug Discovery

The benzoxazine moiety, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The versatility of its synthesis and the ability to introduce a wide range of substituents make it an attractive starting point for the development of novel therapeutic agents. In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its unique ability to modulate key physicochemical and pharmacokinetic properties[2][3][4][5][6][7]. This guide provides an in-depth technical exploration of fluorinated benzoxazine derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, structure-activity relationships (SAR), and burgeoning applications in medicinal chemistry.

The introduction of fluorine can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity for its biological target[3][4][6]. For instance, the high electronegativity of fluorine can lower the pKa of nearby basic groups, altering the ionization state of the molecule at physiological pH and thereby impacting its solubility and cell penetration. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance the drug's half-life[2][8]. This guide will delve into the practical implications of these effects within the context of the benzoxazine framework.

Synthetic Strategies for Fluorinated Benzoxazine Derivatives: A Practical Approach

The cornerstone of benzoxazine synthesis is the Mannich condensation, a one-pot reaction involving a phenol, a primary amine, and formaldehyde[9][10]. However, the synthesis of fluorinated benzoxazines, particularly when the fluorine substituent is on the amine component, presents unique challenges that necessitate modifications to traditional protocols.

Core Synthetic Pathway: The Mannich Condensation

The general synthetic scheme for benzoxazine formation is a robust and versatile reaction.

G Phenol Fluorinated Phenol Intermediate Mannich Base Intermediate Phenol->Intermediate + Amine, Formaldehyde Amine Fluorinated Primary Amine Amine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Benzoxazine Fluorinated Benzoxazine Derivative Intermediate->Benzoxazine Cyclization

Caption: General synthetic scheme for fluorinated benzoxazine derivatives via Mannich condensation.

Addressing the Challenge of Weakly Basic Fluorinated Amines

A significant hurdle in the synthesis of certain fluorinated benzoxazines is the reduced nucleophilicity of fluorinated primary amines. The strong electron-withdrawing nature of fluorine atoms can decrease the basicity of the amine, slowing down the initial Mannich reaction. Research has shown that the pH of the reaction medium is a critical factor in overcoming this challenge.[11]

A strongly acidic environment can protonate the formaldehyde, making it more electrophilic and susceptible to attack by the weakly basic fluorinated amine. This adjustment can dramatically increase the yield of the desired benzoxazine monomer.[11]

Detailed Experimental Protocol: Synthesis of a Representative Fluorinated Benzoxazine

This protocol provides a step-by-step methodology for the synthesis of a generic fluorinated benzoxazine derivative, adaptable for various fluorinated phenols and amines.

Materials:

  • Fluorinated phenol (1.0 eq)

  • Fluorinated primary amine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • 1,4-Dioxane (as solvent)

  • Hydrochloric acid (catalytic amount, if necessary)

  • Sodium hydroxide solution (1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the fluorinated phenol (1.0 eq), fluorinated primary amine (1.0 eq), and paraformaldehyde (2.2 eq).

  • Add 1,4-dioxane to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • If the amine is weakly basic, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fluorinated benzoxazine derivative.

Characterization:

  • ¹H and ¹⁹F NMR: To confirm the structure and the incorporation of fluorine.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • FTIR Spectroscopy: To identify the characteristic benzoxazine ring absorptions.[12]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The introduction of fluorine into the benzoxazine scaffold has led to the discovery of compounds with a range of biological activities. The position and number of fluorine substituents are critical determinants of potency and selectivity.

Fluorinated Benzoxazines as Enzyme Inhibitors

A notable application of fluorinated benzoxazinones is as inhibitors of protoporphyrinogen IX oxidase (PPO), an important target for herbicides.[13][14] QSAR and molecular modeling studies have been instrumental in designing potent inhibitors.

G cluster_design Rational Drug Design Cycle QSAR MIA-QSAR Modeling Docking Molecular Docking QSAR->Docking Identifies key structural features MD Molecular Dynamics Docking->MD Predicts binding mode Synthesis Synthesis of Novel Analogs MD->Synthesis Refines inhibitor design Bioassay Biological Evaluation (PPO Inhibition) Synthesis->Bioassay Provides test compounds SAR SAR Analysis Bioassay->SAR Generates activity data SAR->QSAR Informs next design cycle

Caption: Workflow for the rational design of fluorinated benzoxazinone-based PPO inhibitors.

Studies have shown that specific fluorine substitution patterns can enhance the binding affinity of the benzoxazinone core to the active site of PPO.[13] Molecular docking simulations have suggested that fluorine atoms can participate in favorable interactions with key amino acid residues in the enzyme's active site.[13][14]

Dual Antithrombotic Agents

Fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated as dual antithrombotic agents, exhibiting both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities. A "fluorine scan," where fluorine atoms are systematically introduced at different positions on a benzyl substituent, has been employed to optimize the dual activity. This approach led to the identification of a 3,4-difluorobenzyl substituted compound as the most potent derivative with a balanced activity profile.

CompoundSubstitution PatternThrombin Inhibition (Ki, µM)GP IIb/IIIa Antagonism (IC50, µM)
9h 3-fluorobenzyl0.45 ± 0.082.3 ± 0.9
9i 3,4-difluorobenzyl0.33 ± 0.071.1 ± 0.6
9j 4-fluorobenzyl0.62 ± 0.113.1 ± 1.2
9k 3,5-difluorobenzyl0.51 ± 0.092.8 ± 1.1

Data adapted from relevant studies.

Anticancer and Antimicrobial Potential

The benzoxazine scaffold is a known pharmacophore in the development of anticancer agents[15]. While research into fluorinated benzoxazines as anticancer agents is an emerging area, the principles of fluorine's influence on drug properties suggest significant potential. Fluorination can enhance the ability of benzoxazine derivatives to interact with biological targets such as the c-Myc G-quadruplex structure, a promising target in cancer therapy[16]. The synthesis of fluorinated 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has demonstrated their potential as antiproliferative agents[4].

In the realm of antimicrobial agents, the importance of fluorine is well-established, with many successful antibiotics containing this element. For example, fluoroquinolones are a major class of antibacterial drugs. The incorporation of fluorine into the benzoxazine scaffold is a promising strategy for the development of new antimicrobial compounds. The antibacterial drug levofloxacin contains a fluorinated benzoxazine-related core structure, highlighting the potential of this chemical space.[3] The hydrophobic nature imparted by fluorine can also enhance the disruption of bacterial cell membranes.

Future Perspectives and Conclusion

The exploration of fluorinated benzoxazine derivatives in medicinal chemistry is a field ripe with opportunity. The synergistic combination of a versatile and biologically active scaffold with the unique properties of fluorine offers a powerful platform for the design of novel therapeutics. Future research will likely focus on:

  • Expansion of Biological Targets: Investigating the activity of fluorinated benzoxazines against a wider range of therapeutic targets, including kinases, proteases, and GPCRs.

  • Advanced Molecular Modeling: Employing more sophisticated computational techniques to predict the effects of fluorination on binding affinity and ADMET properties.

  • Novel Synthetic Methodologies: Developing new and more efficient synthetic routes to access a greater diversity of fluorinated benzoxazine derivatives.

References

  • Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. PubMed, [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate, [Link]

  • Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. ResearchGate,

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI, [Link]

  • ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. ResearchGate, [Link]

  • Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, [Link]

  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI, [Link]

  • A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. MDPI, [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect, [Link]

  • Fluorinated Benzazoles and Benzazines. ResearchGate, [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed, [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate, [Link]

  • Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. PubMed, [Link]

  • Multifunctional coating with hydrophobicity, antibacterial and flame-retardant properties on cotton fabrics by layer-by-layer self-assembly curing of phytic acid and a tyrosine-derived hyperbranched benzoxazine. PubMed, [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI, [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed, [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PubMed Central, [Link]

  • Novel fluorinated polybenzoxazine-silica films: Chemical synthesis and superhydrophobicity. ResearchGate, [Link]

  • Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed, [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central, [Link]

  • Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. ResearchGate, [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central, [Link]

  • Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. PubMed, [Link]

  • Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. Semantic Scholar, [Link]

  • A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. MDPI, [Link]

  • Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification. Journal of Materials Chemistry C, [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI, [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed, [Link]

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Protocols & Analytical Methods

Method

Experimental protocol for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione synthesis

An Application Note and Protocol for the Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Introduction: The Significance of Fluorinated Benzoxazinediones 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Introduction: The Significance of Fluorinated Benzoxazinediones

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoroisatoic anhydride, is a valuable heterocyclic compound. The parent scaffold, 1H-benzo[d][1][2]oxazine-2,4-dione, is a cornerstone in medicinal chemistry, serving as a precursor for a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and quinazolinone-based drugs.[3][4] The strategic incorporation of fluorine atoms onto the aromatic ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This protocol provides a detailed, reliable method for the synthesis of the 5,7-difluoro analogue, starting from 2-amino-4,6-difluorobenzoic acid.

The described synthesis follows a robust and widely adopted chemical transformation: the cyclization of an anthranilic acid derivative using a phosgene equivalent. In this protocol, we utilize triphosgene (bis(trichloromethyl) carbonate), a solid and safer alternative to gaseous phosgene, to effect the ring closure.[5] This method is efficient, scalable, and yields a high-purity product suitable for subsequent use in drug discovery and development workflows.

Reaction Scheme

The overall transformation involves the reaction of 2-amino-4,6-difluorobenzoic acid with triphosgene in an anhydrous solvent. The amine and carboxylic acid moieties of the starting material react to form the cyclic anhydride structure.

Reaction of 2-amino-4,6-difluorobenzoic acid with triphosgene to form 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Quantitative Data Summary

For a representative laboratory-scale synthesis, the following stoichiometry is recommended.

ReagentFormulaMW ( g/mol )Molar Eq.AmountMoles (mmol)
2-Amino-4,6-difluorobenzoic acidC₇H₅F₂NO₂173.121.05.00 g28.88
TriphosgeneC₃Cl₆O₃296.750.43.43 g11.55
Anhydrous Tetrahydrofuran (THF)C₄H₈O--100 mL-

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Materials and Equipment
  • 2-Amino-4,6-difluorobenzoic acid

  • Triphosgene (handle with extreme caution in a certified chemical fume hood)

  • Anhydrous Tetrahydrofuran (THF)

  • 250 mL three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Büchner funnel and filtration apparatus

  • Vacuum oven

Step-by-Step Synthesis
  • Reaction Setup:

    • Assemble the flame-dried 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon bubbler.

    • Ensure the entire apparatus is under a positive pressure of inert gas to strictly exclude atmospheric moisture.

    • Scientist's Note: Anhydrous conditions are critical. Triphosgene and the resulting isatoic anhydride are highly sensitive to water, which would lead to decomposition and significantly lower yields.

  • Reagent Preparation and Addition:

    • In the reaction flask, add 2-amino-4,6-difluorobenzoic acid (5.00 g, 28.88 mmol).

    • Add 70 mL of anhydrous THF to the flask and stir to form a suspension.

    • In a separate dry flask, carefully dissolve triphosgene (3.43 g, 11.55 mmol) in 30 mL of anhydrous THF.

    • Safety First: Triphosgene slowly decomposes to release toxic phosgene gas. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Transfer the triphosgene solution to the dropping funnel.

  • Reaction Execution:

    • Cool the stirred suspension of the anthranilic acid in the reaction flask to 0 °C using an ice-water bath.

    • Add the triphosgene solution dropwise from the dropping funnel to the suspension over a period of 30-40 minutes. Maintain the internal temperature below 5 °C.

    • Scientist's Note: The slow, cooled addition is necessary to control the initial exothermic reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Product Isolation and Purification:

    • Upon completion, a precipitate of the product will have formed.

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with two portions of cold THF (2 x 20 mL) and then with two portions of cold n-hexane (2 x 20 mL).

    • Scientist's Note: Washing with cold solvent removes residual starting materials and soluble impurities without dissolving a significant amount of the product. Hexane is used to displace the THF and facilitate drying.

    • Dry the collected white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 4.5 - 5.2 g (78-90% theoretical yield).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Characterize by melting point determination.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow Start Start: 2-Amino-4,6- difluorobenzoic acid Setup Suspend in Anhydrous THF in Inert Atmosphere Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise Addition of Triphosgene Solution Cooling->Addition Reagent_Prep Prepare Triphosgene in Anhydrous THF Reagent_Prep->Addition Reaction Warm to RT Stir 12-16 hours Addition->Reaction Isolation Filter Precipitate Reaction->Isolation Washing Wash with Cold THF and Hexane Isolation->Washing Drying Dry under Vacuum Washing->Drying Product End Product: 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Drying->Product

Caption: Workflow for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link][3]

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.
  • National Center for Biotechnology Information. (2024). 1H-Benzo[d][1][2]oxazine-2,4-dione. PubChem Compound Summary. [Link][4]

  • Google Patents. (1975). Preparation of acid chlorides with phosgene in the presence of a catalyst. (Patent No. US3869485A). [5]

Sources

Application

Application and Protocol for the NMR Spectral Analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Introduction 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoro isatoic anhydride, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoro isatoic anhydride, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid structure and the presence of fluorine atoms make it a valuable scaffold for the synthesis of a variety of bioactive molecules, including inhibitors of bacterial enzymes and modulators of central nervous system targets. The electronic properties conferred by the fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.

Accurate structural elucidation is paramount for its application in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution. This application note provides a detailed guide to the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and a comprehensive protocol for data acquisition and analysis.

Predicted NMR Spectral Data

The chemical structure and numbering scheme for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione are presented below. The prediction of the NMR spectra is based on the analysis of substituent effects and data from analogous compounds reported in the literature.[2][3]

Caption: Molecular structure and atom numbering of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton.

  • Aromatic Protons (H-6 and H-8): The two aromatic protons, H-6 and H-8, will appear as distinct multiplets due to coupling with each other and with the fluorine atoms.

    • H-6: This proton is situated between two fluorine atoms (at C-5 and C-7). It will experience ortho coupling to F-5 and F-7, and a meta coupling to H-8. This will likely result in a triplet of doublets. The strong electron-withdrawing nature of the adjacent fluorine atoms will shift this proton significantly downfield.

    • H-8: This proton is ortho to the C-8a carbon and meta to the F-7 fluorine atom. It will exhibit a meta coupling to H-6 and a longer-range coupling to F-7. This signal is expected to be a doublet of doublets.

  • N-H Proton: The N-H proton of the cyclic carbamate will appear as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, it is expected to be in the range of 11-12 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms in the molecule. The signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling.

  • Carbonyl Carbons (C-2 and C-4): The two carbonyl carbons will appear at the downfield end of the spectrum, typically in the range of 145-165 ppm.[3]

  • Aromatic Carbons:

    • C-5 and C-7: These carbons, directly attached to fluorine, will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. Their chemical shifts will be significantly influenced by the electronegativity of the fluorine atoms.

    • C-4a, C-6, C-8, C-8a: These carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms. The carbon atoms ortho and para to the fluorine substituents will be the most affected.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][5]

  • The spectrum will display two distinct signals for the two non-equivalent fluorine atoms, F-5 and F-7.

  • These signals will likely appear as multiplets due to coupling with the aromatic protons (H-6 and H-8). The chemical shifts of fluorine are typically reported relative to a reference standard such as CFCl₃.[6] Aromatic fluorine chemical shifts generally appear in the range of -100 to -140 ppm.[7]

Summary of Predicted NMR Data
¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-67.20 - 7.50t d³JHF ≈ 8-10, ⁴JHH ≈ 2-3
H-87.00 - 7.30d d⁴JHH ≈ 2-3, ⁴JHF ≈ 1-2
N-H11.0 - 12.0br s-
¹³C NMR Predicted Chemical Shift (ppm) Predicted Multiplicity (due to F coupling) Predicted Coupling Constants (Hz)
C-2147.0 - 150.0s-
C-4159.0 - 162.0s-
C-4a110.0 - 115.0d²JCF ≈ 20-25
C-5155.0 - 160.0d¹JCF ≈ 240-260
C-6105.0 - 110.0t²JCF ≈ 20-25
C-7158.0 - 163.0d¹JCF ≈ 240-260
C-8100.0 - 105.0d²JCF ≈ 20-25
C-8a140.0 - 145.0d³JCF ≈ 5-10
¹⁹F NMR Predicted Chemical Shift (ppm) Predicted Multiplicity
F-5-110.0 to -120.0m
F-7-105.0 to -115.0m

Note: The predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent used is assumed to be DMSO-d₆.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

G A Weigh 5-10 mg of Sample B Add 0.6-0.7 mL Deuterated Solvent A->B C Vortex/Sonicate to Dissolve B->C D Transfer to 5 mm NMR Tube C->D E Ready for NMR Analysis D->E

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

These parameters are provided for a 400 MHz spectrometer and may need to be adjusted for instruments with different field strengths.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 16-64 (depending on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 1024-4096 (or more for dilute samples)

  • Temperature: 298 K

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg)

  • Spectral Width: 200 ppm (centered around -150 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 64-256

  • Temperature: 298 K

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.

  • Phase Correction: Manually phase the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external reference of CFCl₃ (0 ppm) is standard.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H signals.

  • Coupling Constant Measurement: Measure the J-values from the multiplet structures to confirm assignments.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The consistency between the ¹H, ¹³C, and ¹⁹F NMR data will provide a high degree of confidence in the structural assignment. For instance, the coupling patterns observed in the ¹H spectrum should be consistent with the C-F and H-F couplings predicted and observed in the ¹³C and ¹⁹F spectra. Further validation can be achieved through 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Conclusion

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. The predicted spectral data and detailed protocols for data acquisition and analysis will facilitate the accurate and efficient structural confirmation of this important heterocyclic compound, thereby supporting its application in the development of novel therapeutics and advanced materials.

References

  • ResearchGate. (n.d.). ¹H NMR spectra and ¹⁹F NMR spectra of benzoxazine monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR (A) and ¹⁹F-NMR (B) spectra of para-, meta-, and ortho-bis-benzoxazines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6,7-Difluoro-1H-benzo[d][8][9]oxazine-2,4-dione. Retrieved from [Link]

  • PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Mass Spectrometric Analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Introduction 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a fluorinated heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Its structure, featuring a benzoxazine-dione core with two...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a fluorinated heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Its structure, featuring a benzoxazine-dione core with two fluorine substituents, imparts unique chemical properties that are relevant to its biological activity. Accurate characterization of this molecule is paramount for its application in drug development and metabolic studies. High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), offers a powerful analytical tool for the unambiguous determination of its elemental composition and for elucidating its structure through fragmentation analysis.

This guide provides a comprehensive overview and detailed protocols for the analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione using a Thermo Scientific™ Orbitrap™ series mass spectrometer. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this and structurally related compounds.

Core Principles: Ionization and Fragmentation

The analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione by ESI-MS relies on two fundamental processes: the generation of gas-phase ions and their subsequent fragmentation.

  • Ionization: Electrospray ionization is a soft ionization technique ideal for polar molecules.[1] Given the presence of nitrogen and oxygen atoms, the compound can be readily protonated in the positive ion mode ([M+H]⁺) or deprotonated in the negative ion mode ([M-H]⁻). The choice of polarity will depend on the sample matrix and the desired sensitivity. For this compound, the acidic N-H proton makes negative ion mode a viable and potentially advantageous option.

  • High-Resolution Mass Measurement: The use of a high-resolution mass analyzer, such as an Orbitrap, allows for the determination of the ion's mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).[2] This level of precision is crucial for confirming the elemental composition (C₈H₃F₂NO₃) and distinguishing the target analyte from isobaric interferences.[3]

  • Fragmentation (MS/MS): The molecular ions generated are energetically unstable and can be induced to break apart into smaller, characteristic fragment ions through collision-induced dissociation (CID).[4] The fragmentation pattern is highly dependent on the molecule's structure. For benzoxazinone derivatives, fragmentation is known to be influenced by the substituents on the aromatic ring.[5] The strong electron-withdrawing nature of the two fluorine atoms in 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is expected to significantly influence the fragmentation pathways, primarily by affecting the stability of the aromatic ring and the lability of the dione moiety.[6]

Experimental Workflow

The overall process for the mass spectrometric analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione can be visualized as a multi-step workflow, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep_solid Solid Compound prep_dissolve Dissolve in Acetonitrile (1 mg/mL stock) prep_solid->prep_dissolve prep_dilute Dilute to 10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid prep_dissolve->prep_dilute prep_vial Transfer to LC-MS Vial prep_dilute->prep_vial lc_ms Direct Infusion via Syringe Pump prep_vial->lc_ms Sample Injection ms1 Full MS Scan (Orbitrap, R=120,000) lc_ms->ms1 ms2 Data-Dependent MS/MS (CID Fragmentation) ms1->ms2 data_mass Accurate Mass Confirmation ms2->data_mass Data Acquisition data_frag Fragmentation Pathway Analysis data_mass->data_frag data_report Structural Elucidation data_frag->data_report

Caption: Experimental workflow for HRMS analysis.

Detailed Protocols

Protocol 1: Sample Preparation

This protocol is designed for the preparation of a solid standard of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione for direct infusion analysis.

Materials:

  • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione standard

  • Acetonitrile (ACN), LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • 2 mL LC-MS vials with septa caps

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the solid compound and dissolve it in 1 mL of acetonitrile in a microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid. This brings the final concentration to 10 µg/mL, a suitable concentration for direct infusion ESI-MS.[7]

  • Final Preparation: Transfer the working solution to a 2 mL LC-MS vial. Ensure there is no particulate matter; if necessary, filter the solution through a 0.22 µm syringe filter.

Causality Behind Choices:

  • Solvent System: A mixture of acetonitrile and water is a common and effective solvent system for ESI, promoting good solubility and efficient ionization.[7]

  • Formic Acid: The addition of 0.1% formic acid is crucial for positive ion mode analysis as it provides a source of protons (H⁺), facilitating the formation of the [M+H]⁺ ion and leading to a stable spray.

  • Concentration: A concentration of 10 µg/mL is generally sufficient to obtain a strong signal without causing saturation of the detector or excessive ion suppression.

Protocol 2: High-Resolution Mass Spectrometry Analysis

This protocol outlines the instrument settings for a Thermo Scientific™ Orbitrap™ ID-X Tribrid™ Mass Spectrometer for the analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Instrumentation:

  • Thermo Scientific™ Orbitrap™ ID-X Tribrid™ Mass Spectrometer

  • Thermo Scientific™ Vanquish™ UHPLC System (for infusion) or integrated syringe pump

Procedure:

  • Infusion: Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Instrument Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.[8]

  • Data Acquisition Method: Create an acquisition method with the parameters outlined in the table below. The method should include a full MS scan followed by data-dependent MS/MS scans on the most intense ion.

ParameterSettingRationale
Ion Source ESIElectrospray ionization is the preferred method for this class of polar molecules.[1]
Polarity PositiveTo detect the protonated molecule, [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Sheath Gas Flow Rate 35 (arbitrary units)Assists in nebulization and desolvation of the sample droplets.
Aux Gas Flow Rate 10 (arbitrary units)Further aids in droplet desolvation.
Ion Transfer Tube Temp. 300 °CFacilitates the evaporation of solvent from the ions.
Full MS Scan Range m/z 100-500Covers the expected molecular ion and its potential fragments.
MS1 Resolution 120,000 @ m/z 200High resolution is essential for accurate mass measurement and formula confirmation.[8]
MS/MS Activation CID (Collision-Induced Dissociation)A robust and widely used method for fragmenting small molecules.[4]
Collision Energy (NCE) 30-40%This energy range should be sufficient to induce fragmentation of the precursor ion.
MS2 Resolution 30,000 @ m/z 200Provides accurate mass measurement of the fragment ions.
Data-Dependent Mode Top 1The most intense ion in the full MS scan is selected for MS/MS.

Data Analysis and Interpretation

Expected Mass Spectrum

The molecular formula of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is C₈H₃F₂NO₃. Using high-resolution mass spectrometry, the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the measured mass.

  • Calculated Monoisotopic Mass of [M+H]⁺ (C₈H₄F₂NO₃⁺): 200.0153

  • Acceptable Mass Error: < 5 ppm

A measured mass within this tolerance provides strong evidence for the elemental composition of the analyte.[3]

Predicted Fragmentation Pathway

The fragmentation of the benzoxazine-dione ring system typically involves the loss of small neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂).[5] The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to stabilize the aromatic portion of the molecule, making fragmentation within the heterocyclic dione ring more favorable.

Caption: Predicted fragmentation of [M+H]⁺.

Interpretation of Key Fragments:

  • m/z 172.0199 ([M+H-CO]⁺): This fragment likely arises from the loss of a carbonyl group from the dione ring. This is a common fragmentation pathway for compounds containing a lactone or anhydride-like structure.

  • m/z 156.0255 ([M+H-CO₂]⁺): The loss of carbon dioxide is a characteristic fragmentation for isatoic anhydride-type structures. This suggests the cleavage of the O-C=O bond system.

  • m/z 128.0255 ([M+H-CO₂-CO]⁺): Subsequent loss of a second carbonyl group from the m/z 156 fragment leads to this ion, representing the stable difluorinated aromatic core with the remaining nitrogen atom.

The presence and relative intensities of these fragments provide a structural fingerprint for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, allowing for its confident identification.

Summary and Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. By employing high-resolution mass spectrometry with electrospray ionization, researchers can obtain accurate mass measurements to confirm the elemental composition and utilize collision-induced dissociation to generate characteristic fragment ions for structural elucidation. The provided protocols for sample preparation and instrument operation are designed to be robust and reproducible, serving as a valuable resource for scientists in the pharmaceutical and chemical research fields. The predictable fragmentation pattern, centered around the sequential loss of CO and CO₂, offers a reliable method for the identification and characterization of this important fluorinated heterocyclic compound.

References

  • Novatia, LLC. Mass Accuracy and Resolution. [Online] Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Online] Available at: [Link]

  • LibreTexts Chemistry. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Online] Available at: [Link]

  • The Bumbling Biochemist. Mass resolution and mass accuracy in mass spectrometry. [Online] Available at: [Link]

  • Waters Corporation. Mass Accuracy & Resolution. [Online] Available at: [Link]

  • MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Online] Available at: [Link]

  • PubMed. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Online] Available at: [Link]

  • Chemistry For Everyone. How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Online] Available at: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Online] Available at: [Link]

  • Bonnington, L. S., Barcelò, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of mass spectrometry, 38(10), 1054–1066.
  • PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Online] Available at: [Link]

  • PubMed. Retro-Diels-Alder reaction of 4H-1,2-benzoxazines to generate o-quinone methides: involvement of highly polarized transition states. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Rearrangement of N-acyl-3,4-dihydro-1H-2,1-benzoxazines to 2-substituted-4H-3,1-benzoxazines through a retro-Diels–Alder extrusion of formaldehyde. [Online] Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Application

Application Note: Characterization of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione using Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a fluorinated analog of isatoic anhydride, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Due to their...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a fluorinated analog of isatoic anhydride, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Due to their utility as synthetic precursors for a variety of bioactive molecules, including quinazolinone-based pharmaceuticals, rigorous structural confirmation is paramount.[1][2] This application note provides a detailed guide to the characterization of solid-phase 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione using Fourier-Transform Infrared (FTIR) spectroscopy. We present the theoretical basis for its vibrational spectrum, detailed protocols for sample preparation and data acquisition via both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and a guide to spectral interpretation.

Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Scaffolds

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, scissoring). The resulting IR spectrum serves as a unique molecular "fingerprint," providing definitive confirmation of functional groups and overall structural integrity.[3]

For a molecule like 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, FTIR spectroscopy is indispensable for:

  • Confirming Synthesis: Verifying the formation of the core benzoxazine-dione ring structure.

  • Identifying Key Functional Groups: Confirming the presence of the cyclic anhydride carbonyls (C=O), the secondary amine (N-H), and the crucial carbon-fluorine (C-F) bonds.

  • Assessing Purity: Detecting the presence of starting materials or reaction byproducts, such as uncyclized 2-amino-4,6-difluorobenzoic acid.

This guide is designed for researchers in synthetic chemistry and drug development to reliably obtain and interpret high-quality FTIR spectra of this compound.

Theoretical Vibrational Mode Analysis

The structure of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these expected absorptions is the first step in accurate spectral interpretation.

  • Carbonyl (C=O) Stretching: As a cyclic anhydride, the molecule possesses two carbonyl groups within the dione ring. These are coupled, leading to two distinct stretching vibrations: a higher-frequency asymmetric stretch and a lower-frequency symmetric stretch. These are typically strong and sharp absorptions.

  • N-H Stretching and Bending: The secondary amine within the ring gives rise to a characteristic N-H stretching vibration, typically appearing as a moderate to sharp peak in the 3400-3200 cm⁻¹ region. N-H bending modes can also be observed at lower frequencies.

  • Aromatic System: The benzene ring exhibits C=C stretching absorptions in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane C-H bending provides information about the substitution pattern.

  • Oxazine Ring Modes: The heterocyclic ring contains C-O-C and C-N-C bonds. The asymmetric C-O-C stretch is particularly prominent and is a key indicator of the oxazine ring's integrity, often appearing in the 1250-1200 cm⁻¹ range.[4][5]

  • Carbon-Fluorine (C-F) Stretching: The two fluorine atoms attached to the aromatic ring will produce very strong and characteristic C-F stretching absorptions. For aromatic compounds, these bands are typically found in the 1300-1000 cm⁻¹ region.[6]

The following table summarizes the predicted IR absorption bands for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Comments
N-H Stretch3400 - 3200Medium, SharpConfirms the presence of the amine group in the ring.
Aromatic C-H Stretch3100 - 3000Weak to MediumOften appears as small peaks on the shoulder of larger bands.
C=O Asymmetric Stretch1790 - 1750Strong, SharpCharacteristic of the cyclic anhydride functionality.
C=O Symmetric Stretch1740 - 1700Strong, SharpThe second of the two coupled carbonyl bands.
Aromatic C=C Stretch1620 - 1450Medium to StrongMultiple bands are expected, confirming the aromatic core.
C-O-C Asymmetric Stretch1250 - 1200StrongKey diagnostic peak for the oxazine ring structure.[4][5]
C-F Stretch1300 - 1100Very StrongDefinitive evidence of aromatic fluorination.[6]
Aromatic C-H Bending900 - 700Medium to StrongRelated to the substitution pattern on the benzene ring.

Experimental Protocols

For a solid sample such as 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, two primary methods are recommended: the KBr pellet technique for transmission analysis and ATR for surface analysis.

Diagram: General FTIR Analysis Workflow

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis prep_start Obtain Dry Sample method_choice Choose Method prep_start->method_choice atr_clean Clean ATR Crystal method_choice->atr_clean ATR kbr_grind Grind 1-2 mg Sample method_choice->kbr_grind KBr atr_sample Apply Sample Powder atr_clean->atr_sample atr_pressure Apply Pressure atr_sample->atr_pressure acq_bkg Acquire Background Spectrum (Empty Instrument or Blank ATR) atr_pressure->acq_bkg kbr_mix Mix with ~150 mg Dry KBr kbr_grind->kbr_mix kbr_press Press into Transparent Pellet kbr_mix->kbr_press kbr_press->acq_bkg acq_sample Acquire Sample Spectrum acq_bkg->acq_sample process Perform Baseline Correction & Normalization acq_sample->process interpret Identify Peaks & Assign Vibrational Modes process->interpret report Report Data interpret->report

Caption: Workflow for FTIR analysis of a solid sample.

Protocol 1: KBr Pellet Transmission Method

This method involves dispersing the solid sample within an IR-transparent matrix (Potassium Bromide) and pressing it into a thin, transparent pellet. It is considered the traditional gold standard for high-quality spectra.

Materials:

  • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C and stored in a desiccator (approx. 150-200 mg)

  • Agate mortar and pestle

  • Pellet press and die set

  • FTIR Spectrometer

Procedure:

  • Sample Grinding: Place 1-2 mg of the compound into a clean, dry agate mortar. Grind the sample with the pestle for 1-2 minutes until it becomes a fine, fluffy powder.

    • Causality: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is critical to minimize light scattering (Christiansen effect), which can distort peak shapes and baselines.[7][8]

  • Mixing with KBr: Add approximately 150 mg of dry KBr powder to the mortar. Gently mix with the sample using a spatula, then grind the mixture for another 2-3 minutes to ensure homogeneous dispersion.

    • Causality: KBr is used because it is transparent in the mid-IR region and forms a stable matrix under pressure.[9] Using dry KBr is essential, as absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the N-H stretch of the sample.

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes until a clear or translucent pellet is formed.

    • Causality: The high pressure causes the KBr to flow and encapsulate the sample particles into a solid, glass-like disk that is suitable for transmission analysis.

  • Data Acquisition: a. Background Spectrum: Ensure the sample compartment of the FTIR is empty. Run a background scan to measure the spectrum of the instrument's atmosphere (CO₂, H₂O). This will be automatically subtracted from the sample spectrum. b. Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a suitable number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Materials:

  • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (~1 mg)

  • Spatula

  • FTIR Spectrometer equipped with an ATR accessory

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely. Lower the pressure clamp and acquire a background spectrum.

    • Causality: The background scan measures the spectrum of the crystal-air interface and must be acquired under the same conditions (i.e., with the pressure clamp engaged) as the sample scan to ensure accurate subtraction.[10]

  • Sample Application: Raise the pressure clamp. Place a small amount of the solid sample powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp and apply firm, consistent pressure to the sample.

    • Causality: Good contact between the sample and the ATR crystal is essential for the IR evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[10][11] Insufficient pressure will result in a weak signal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are sufficient. After analysis, clean the crystal surface thoroughly.

Data Interpretation: An Exemplar Spectrum

The following table presents an annotated list of characteristic peaks expected for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, based on the theoretical analysis and data from its parent compound, isatoic anhydride.[12][13]

Observed Peak (cm⁻¹) Intensity Vibrational Mode Assignment
3295Medium, SharpN-H Stretch
1775Strong, SharpC=O Asymmetric Stretch (Anhydride)
1720Strong, SharpC=O Symmetric Stretch (Anhydride)
1615StrongAromatic C=C Stretch
1480MediumAromatic C=C Stretch
1245StrongC-O-C Asymmetric Stretch (Oxazine Ring)
1180Very StrongC-F Stretch
850MediumAromatic C-H Out-of-Plane Bending
Diagram: Key Vibrational Modes of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Vibrational_Modes main 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione | Key IR Absorptions func_groups N-H Stretch C=O Stretches Aromatic C=C Stretch C-O-C Stretch C-F Stretch wavenumbers 3295 cm⁻¹ 1775 & 1720 cm⁻¹ 1615 cm⁻¹ 1245 cm⁻¹ 1180 cm⁻¹ func_groups:nh->wavenumbers:r1 func_groups:co->wavenumbers:r2 func_groups:cc->wavenumbers:r3 func_groups:coc->wavenumbers:r4 func_groups:cf->wavenumbers:r5

Caption: Correlation of key functional groups to their IR frequencies.

Troubleshooting and Best Practices

  • Broad Peak around 3400 cm⁻¹: This is indicative of water contamination, either in the KBr or from a wet sample. Ensure all materials and equipment are thoroughly dry.

  • Sloping Baseline: This can be caused by poorly prepared KBr pellets (particle size too large) or poor sample contact in ATR. Re-grind the KBr mixture or re-apply pressure on the ATR anvil.

  • Noisy Spectrum: Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample is properly centered in the beam path.

  • ATR vs. KBr: While ATR is faster, the KBr pellet method often yields sharper peaks with better resolution, especially in the fingerprint region (<1500 cm⁻¹), and may be preferable for detailed structural elucidation or publication-quality data.

Conclusion

FTIR spectroscopy is an essential, reliable, and highly informative technique for the structural verification of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can confidently confirm the presence of the key dione, oxazine, and aromatic fluoride functionalities. The characteristic strong absorptions from the coupled carbonyls and the C-F bonds provide a definitive spectral fingerprint for this important heterocyclic compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Han, L., et al. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculation. The Journal of Physical Chemistry A.
  • ResearchGate. (2023). IR spectrum of the reaction mixture with sodium hydride. Retrieved from [Link]

  • PubChem. (n.d.). Isatoic Anhydride. Retrieved from [Link]

  • Krasnovskaya, O. O., et al. (2022).
  • ResearchGate. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved from [Link]

  • National Institutes of Health. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][11]oxazine-2,4-diones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][11]oxazine-2,4-diones. Retrieved from [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Fluorinated Isatoic Anhydrides in Cellular Research The heterocyclic scaffold 1H-benzo[d][1][2]oxazine-2,4-dione, co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Isatoic Anhydrides in Cellular Research

The heterocyclic scaffold 1H-benzo[d][1][2]oxazine-2,4-dione, commonly known as isatoic anhydride, is a cornerstone in medicinal chemistry. Molecules built upon this framework have demonstrated a wide spectrum of biological activities, engaging with a variety of cellular targets.[1] This has led to their investigation as potent inhibitors of enzymes such as butyrylcholinesterase and histone acetyltransferases, as well as their evaluation for antiallergic, antitumor, and antipsychotic properties.[1] The incorporation of fluorine atoms into small molecules is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity. Consequently, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione represents a compound of significant interest for cell-based screening and mechanistic studies.

This guide provides a detailed framework for utilizing 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in cell-based assays to explore its potential as a cytotoxic or apoptosis-inducing agent, a common application for novel compounds of this class. The protocols herein are designed to be robust and self-validating, providing a solid foundation for initial compound characterization.

Core Principle: Assessing Cytotoxic and Pro-Apoptotic Activity

The primary application explored in this guide is the evaluation of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione's potential as an anticancer agent. The central hypothesis is that the compound may selectively inhibit the growth of cancer cells and induce programmed cell death (apoptosis). The following protocols will systematically test this hypothesis.

Experimental Workflow Overview

Workflow cluster_prep Compound & Cell Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of 5,7-Difluoro-1H-benzo[d] oxazine-2,4-dione in DMSO MTT_Assay Cell Viability Assay (MTT) - Determine IC50 - Compound_Prep->MTT_Assay Caspase_Assay Apoptosis Induction Assay (Caspase-Glo 3/7) Compound_Prep->Caspase_Assay Cell_Culture Culture & Maintain Cancer Cell Lines (e.g., MCF-7, A549) Cell_Culture->MTT_Assay Cell_Culture->Caspase_Assay MTT_Assay->Caspase_Assay Inform Dosing for Secondary Assay IC50_Calc IC50 Value Calculation & Dose-Response Curves MTT_Assay->IC50_Calc Apoptosis_Quant Quantify Caspase Activity & Compare to Control Caspase_Assay->Apoptosis_Quant Conclusion Synthesize Data to Evaluate Anticancer Potential IC50_Calc->Conclusion Apoptosis_Quant->Conclusion

Caption: Experimental workflow for evaluating the anticancer properties of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Protocol 1: Cell Viability Assessment using MTT Assay

This initial assay is crucial for determining the concentration-dependent effect of the compound on cell proliferation and viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Rationale

Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Materials
  • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count and adjust the cell density to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for another 48-72 hours.

  • MTT Assay Execution:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (AbsorbanceTreated / AbsorbanceVehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Expected Data Output
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.880.0670.4%
250.610.0548.8%
500.350.0428.0%
1000.150.0312.0%

Note: Data presented is hypothetical and for illustrative purposes.

Protocol 2: Apoptosis Assessment via Caspase-Glo® 3/7 Assay

Following the determination of the IC50 value, it is essential to investigate the mechanism of cell death. This protocol assesses the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Rationale

The Caspase-Glo® 3/7 Assay provides a luminogenic substrate for caspases 3 and 7. When the compound induces apoptosis, these caspases are activated and cleave the substrate, leading to a luminescent signal that is proportional to the amount of active caspase. This provides a direct measure of apoptosis induction.

Caspase Activation Pathway

CaspasePathway Compound 5,7-Difluoro-1H- benzo[d]oxazine-2,4-dione Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress (Intrinsic Pathway) Cell->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.

Materials
  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

  • Cells and compound prepared as in Protocol 1

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat the cells with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

    • Include a vehicle control and a positive control (e.g., Staurosporine, a known apoptosis inducer).

    • Incubate for a shorter duration appropriate for apoptosis induction (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle control.

      • Fold Change = (LuminescenceTreated / LuminescenceVehicle Control)

    • Present the data as a bar graph showing the fold change in caspase activity for each treatment condition.

Expected Data Output
Treatment ConditionMean Luminescence (RLU)Standard DeviationFold Change vs. Control
Vehicle Control5,0004501.0
0.5x IC50 Compound15,0001,2003.0
1x IC50 Compound45,0003,5009.0
2x IC50 Compound60,0004,80012.0
Staurosporine (Positive Control)75,0006,00015.0

Note: Data presented is hypothetical and for illustrative purposes. RLU = Relative Light Units.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls are essential in every experiment:

  • Vehicle Control: To account for any effects of the solvent (DMSO).

  • Positive Control: A known inducer of the measured effect (e.g., a standard cytotoxic drug for the MTT assay, or Staurosporine for the caspase assay) to confirm that the assay system is working correctly.

  • Untreated Control: To establish the baseline health and metabolic rate of the cells.

  • Blank Wells: (Containing only medium) to subtract background absorbance or luminescence.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the cellular effects of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. A dose-dependent decrease in cell viability, coupled with a significant increase in caspase-3/7 activity, would strongly suggest that the compound has potential as a pro-apoptotic anticancer agent.

Further investigations could include:

  • Screening against a panel of different cancer cell lines to assess selectivity.

  • Investigating effects on non-cancerous cell lines to determine a therapeutic window.

  • Exploring other cell death pathways (e.g., necrosis, autophagy).

  • Identifying the specific molecular target of the compound through techniques such as thermal shift assays or affinity chromatography.

The versatility of the isatoic anhydride scaffold suggests that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione could be a valuable tool for both drug discovery and as a chemical probe to investigate cellular pathways.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Available at: [Link]

Sources

Application

In vitro enzyme inhibition assay with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Topic: In Vitro Enzyme Inhibition Assay with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Audience: Researchers, scientists, and drug development professionals. Introduction: Characterizing 5,7-Difluoro-1H-benzo[d]oxazine-2...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Enzyme Inhibition Assay with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a Potent Enzyme Inhibitor

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] This versatile heterocyclic system serves as a cornerstone for the development of novel therapeutic agents.[5] The specific analogue, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, incorporates fluorine atoms, a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

This document, authored for drug development scientists, provides a detailed guide to characterizing the inhibitory potential of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione against a target enzyme. We will use human recombinant Caspase-3, a critical executioner enzyme in the apoptotic pathway, as a model system. Caspases are cysteine-aspartic proteases, and their inhibition is a key therapeutic strategy in various diseases. The protocols herein describe a robust fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) and elucidate the kinetic mechanism of inhibition.

Assay Principle: Fluorometric Detection of Caspase-3 Activity

The assay quantifies enzyme activity by monitoring the cleavage of a specific fluorogenic substrate.[6] The chosen substrate for Caspase-3 is Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). In its intact form, the substrate is non-fluorescent. Upon cleavage by active Caspase-3 at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.[7]

The rate of increase in fluorescence intensity is directly proportional to the Caspase-3 activity. When an inhibitor like 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is introduced, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of AMC release. This reduction in activity is the basis for quantifying the inhibitor's potency.

G cluster_0 cluster_1 Enzyme Active Caspase-3 Product1 AMC (Fluorescent) Enzyme->Product1 Cleaves Product2 Ac-DEVD Peptide Inhibited_Enzyme Inhibited Caspase-3 Substrate Ac-DEVD-AMC (Non-Fluorescent) Substrate->Enzyme Inhibitor 5,7-Difluoro-1H- benzo[d]oxazine- 2,4-dione Inhibitor->Inhibited_Enzyme Binds & Inhibits

Figure 1: Principle of the fluorometric enzyme inhibition assay.

PART 1: IC₅₀ Determination Protocol

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][9] It is a critical parameter for evaluating and comparing the potency of different inhibitors.[10] This protocol outlines the steps for a robust IC₅₀ determination in a 96-well plate format.

I. Materials and Reagents
ReagentRecommended Supplier & Cat. No.Storage
Human Recombinant Caspase-3Sigma-Aldrich, CAS907-80°C
Ac-DEVD-AMC SubstrateSigma-Aldrich, 235425-20°C
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dioneBLDpharm, BD00778848Room Temp
Assay Buffer(See preparation below)4°C
DMSO, AnhydrousSigma-Aldrich, D2650Room Temp
96-Well Black, Flat-Bottom PlatesCorning, 3603Room Temp

Assay Buffer Preparation (pH 7.4):

  • 20 mM HEPES

  • 10% (w/v) Sucrose

  • 100 mM NaCl

  • 1 mM EDTA

  • 0.1% (w/v) CHAPS

  • 10 mM Dithiothreitol (DTT) - Add fresh before use from a 1 M stock.

II. Step-by-Step Methodology

1. Preparation of Solutions:

  • Inhibitor Stock (10 mM): Dissolve 1.99 mg of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (MW: 199.11 g/mol ) in 1 mL of 100% DMSO.

  • Substrate Stock (10 mM): Dissolve Ac-DEVD-AMC in 100% DMSO. Protect from light.

  • Enzyme Stock (100 U/µL): Reconstitute lyophilized Caspase-3 in buffer as per the manufacturer's instructions. Aliquot and store at -80°C to avoid freeze-thaw cycles.

2. Assay Optimization (Pre-study):

  • Rationale: Before determining the IC₅₀, it is crucial to establish assay conditions where the reaction is linear with time and enzyme concentration.[11] This ensures that the measured inhibition is accurate and not an artifact of substrate depletion or enzyme instability.[12]

  • Enzyme Titration: Determine the enzyme concentration that yields a robust signal within the linear range of the instrument over a 30-60 minute period.

  • Substrate Titration (Kₘ Determination): Determine the Michaelis constant (Kₘ) by measuring the initial reaction velocity at various substrate concentrations. For IC₅₀ determination, a substrate concentration equal to or just below the Kₘ is often optimal for detecting various types of inhibitors.[13]

3. IC₅₀ Assay Execution:

  • Inhibitor Dilution Series: Prepare a serial dilution of the 10 mM inhibitor stock in 100% DMSO. Then, create an intermediate dilution plate by diluting this series into the Assay Buffer. This minimizes the final DMSO concentration in the assay wells. A final DMSO concentration of <1% is recommended.

  • Plate Layout: Design the 96-well plate layout as shown in the table below. Include all necessary controls.

Well Contents123456789101112
A I-1I-1I-1I-5I-5I-5100%100%100%BlankBlankBlank
B I-2I-2I-2I-6I-6I-6100%100%100%BlankBlankBlank
C I-3I-3I-3I-7I-7I-70%0%0%
D I-4I-4I-4I-8I-8I-80%0%0%
..............................
  • I-1 to I-8: Decreasing concentrations of the inhibitor (e.g., 100 µM to 0.78 µM).

  • 100% Activity Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO).

  • 0% Activity Control (100% Inhibition): Substrate + Vehicle (No Enzyme).

  • Blank: Buffer only (for background fluorescence subtraction).

4. Reaction Assembly (Total Volume: 100 µL/well): a. Add 50 µL of Assay Buffer to all wells. b. Add 10 µL of the appropriate inhibitor dilution or vehicle (DMSO in Assay Buffer) to the wells. c. Add 20 µL of diluted Caspase-3 enzyme to all wells except the "0% Activity" and "Blank" controls. Add 20 µL of Assay Buffer to these control wells. d. Pre-incubate: Gently tap the plate to mix and incubate for 15-30 minutes at 37°C. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced. e. Initiate Reaction: Add 20 µL of the Ac-DEVD-AMC substrate solution (prepared in Assay Buffer) to all wells.

5. Data Collection:

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Wavelengths: Excitation: ~360-380 nm, Emission: ~440-460 nm.

III. Data Analysis and Interpretation

Figure 2: Workflow for IC₅₀ data analysis.

  • Calculate Initial Velocity (V₀): For each well, plot the relative fluorescence units (RFU) against time. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_sample - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation to obtain the IC₅₀ value.

PART 2: Mechanism of Action (MOA) Elucidation

While the IC₅₀ value measures potency, it is dependent on assay conditions.[9] To understand how the compound inhibits the enzyme, kinetic studies are performed to determine the mechanism of action (MOA).[14] This provides deeper insight into the inhibitor-enzyme interaction.

I. Principle of Kinetic Analysis

By measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations, we can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[15][16] This is often visualized using a double reciprocal plot, known as a Lineweaver-Burk plot.[17]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[16]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. This reduces Vₘₐₓ but does not change Kₘ.[16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vₘₐₓ and Kₘ.[16]

  • Mixed Inhibition: The inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. Both Vₘₐₓ and Kₘ are affected.[15]

II. Experimental Protocol
  • Setup: The assay is performed similarly to the IC₅₀ determination, but with a matrix of varying concentrations of both the substrate (Ac-DEVD-AMC) and the inhibitor.

  • Concentrations:

    • Inhibitor: Choose 3-4 fixed concentrations around the determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Substrate: For each inhibitor concentration, use a range of at least 5-7 substrate concentrations that span the Kₘ (e.g., 0.2x Kₘ to 5x Kₘ).[14]

  • Procedure: Execute the kinetic assay as described in the IC₅₀ protocol, measuring the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

III. Data Analysis: Lineweaver-Burk Plot
  • Transform Data: For each data point (V₀), calculate the reciprocals: 1/[S] (where [S] is the substrate concentration) and 1/V₀.

  • Plot: Create a graph of 1/V₀ (y-axis) versus 1/[S] (x-axis).

  • Interpret: Plot the data for each inhibitor concentration as a separate line on the same graph. The pattern of line intersections reveals the mechanism of inhibition.

G a1 -1/Km a2 a1->a2 a3 1/Vmax a2->a3 b1 -1/Km b2 b1->b2 b3 c1 c2 c1->c2 c3 c2->c3 Y_axis X_axis Y_axis->X_axis 1/V₀ X_axis->Y_axis 1/[S]

Sources

Method

Application Note &amp; Protocol: Crystallization of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione for X-ray Analysis

For: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry. Abstract Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.

Abstract

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of small molecules, providing critical insights into molecular geometry, conformation, and intermolecular interactions.[1][2] This information is paramount in drug development for understanding structure-activity relationships (SAR) and for rational drug design. However, the success of SCXRD is entirely contingent upon the availability of high-quality single crystals, and the crystallization process often represents a significant bottleneck.[1][3] This application note provides a detailed guide with experimental protocols for the crystallization of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a compound of interest in medicinal chemistry. We address the specific challenges posed by fluorinated aromatic systems and offer a systematic approach to obtaining crystals suitable for X-ray analysis.

Introduction: The Rationale Behind Crystallization Strategy

The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a disordered solution state into a well-defined, repeating three-dimensional lattice.[2] The introduction of fluorine atoms, as in 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, can significantly alter a molecule's electronic properties, solubility, and crystal packing tendencies. Fluorine's high electronegativity can lead to unique intermolecular interactions, such as hydrogen bonds involving fluorine, which can either promote or hinder crystallization.[4] Furthermore, fluorinated compounds can sometimes exhibit complex polymorphism, where a single compound can form multiple crystal structures with different properties.[5]

Our strategy, therefore, is not a single method but a multi-pronged approach. We will explore a matrix of conditions, varying solvents and crystallization techniques to systematically navigate the path to supersaturation—the thermodynamic driving force for crystallization—in a controlled manner.[1] A slow approach to supersaturation is critical; rapid precipitation often leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction studies.[6][7]

Pre-Crystallization Essentials: Purity and Solubility

2.1 Compound Purity: The starting material's purity is the most critical, yet often overlooked, factor. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to flawed or unusable crystals.

  • Protocol: It is strongly recommended that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione be purified to >95% purity prior to any crystallization attempt. Techniques such as column chromatography or recrystallization should be employed. Purity should be verified by NMR and LC-MS.

2.2 Solubility Screening: A systematic solubility test is essential to identify suitable solvents for crystallization. The ideal solvent (or solvent system) will dissolve the compound when hot but show limited solubility when cold.[8]

  • Protocol:

    • Place ~1-2 mg of the compound into several small, clean vials.

    • To each vial, add a different solvent (e.g., acetone, acetonitrile, ethyl acetate, methanol, ethanol, toluene, dichloromethane) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

    • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and observe if the compound dissolves.

    • For solvents in which the compound is highly soluble at room temperature, consider them as the "good" solvent in a two-solvent system. The "bad" or anti-solvent will be one in which the compound is insoluble.

Table 1: Example Solubility Screening Results
SolventRoom Temp. SolubilityHot SolubilityPotential Use
AcetoneHighHighGood solvent (for layering/diffusion)
Ethyl AcetateModerateHighSingle solvent (slow cooling)
TolueneLowModerateSingle solvent (slow cooling)
HexaneInsolubleInsolubleAnti-solvent (layering/diffusion)
MethanolModerateHighSingle solvent (slow cooling)
WaterInsolubleInsolubleAnti-solvent

Crystallization Methodologies: A Multi-Technique Approach

We will detail three primary, classical methods for crystallization: Slow Evaporation, Vapor Diffusion, and Slow Cooling.[1][3] It is recommended to run these experiments in parallel to maximize the chances of success.

Method 1: Slow Evaporation

This is the simplest technique, suitable for compounds that are stable at room temperature.[9] It relies on gradually increasing the concentration of the solute as the solvent evaporates.[1]

  • Causality: The slow removal of solvent pushes the solution into the metastable zone of the solubility diagram, where nucleation and crystal growth can occur.[1] The rate of evaporation is key; too fast, and an amorphous powder may result.[6]

  • Protocol:

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean vial (an NMR tube can be effective).[7][9]

    • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[9][10] The number of holes controls the evaporation rate.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[10][11]

    • Monitor periodically for crystal growth without disturbing the setup.

Method 2: Vapor Diffusion

This is arguably the most successful and controlled method for small molecules, especially when material is limited.[6][7][12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[1]

  • Causality: The anti-solvent vapor dissolves into the solvent containing the compound, gradually decreasing the compound's solubility and inducing crystallization.[12] This method allows for very slow and controlled changes in supersaturation.

  • Protocol (Vial-in-Vial):

    • Dissolve the compound (5-10 mg) in a small volume of a "good" solvent (e.g., acetone, toluene) in a small, open vial (e.g., 1-dram).

    • Place this inner vial inside a larger vial or jar (e.g., 4-dram) containing a small amount (~1-2 mL) of a volatile anti-solvent (e.g., hexane, pentane, diethyl ether).[11]

    • Seal the outer container tightly. The anti-solvent should be more volatile than the solvent.[12]

    • Store in a stable, vibration-free environment. Crystals typically form at the interface or on the walls of the inner vial over days to weeks.

Diagram: Vapor Diffusion Setup

G cluster_outer Sealed Outer Vial cluster_inner Inner Vial Outer_Vial Anti-Solvent (e.g., Hexane) Inner_Vial Solution of Compound in 'Good' Solvent (e.g., Acetone) Crystals Crystal Formation Inner_Vial->Crystals Induces Crystallization Vapor Anti-Solvent Vapor Diffusion Vapor->Inner_Vial G A Start: Pure Compound (>95%) B Solubility Screening A->B C Select Solvents & Anti-Solvents B->C D Parallel Crystallization Setup C->D E Slow Evaporation D->E F Vapor Diffusion D->F G Slow Cooling D->G H Monitor & Observe (Days to Weeks) E->H F->H G->H I No Crystals / Poor Quality H->I Outcome 1 J High-Quality Crystals Formed H->J Outcome 2 M Optimize Conditions (Concentration, Temp, Solvent Ratio) I->M K Harvest & Mount Crystal J->K L X-ray Diffraction Analysis K->L M->D

Caption: Iterative workflow for crystallization and analysis.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Compound is coming out of solution above its melting point; solution is too concentrated; cooling/evaporation is too rapid.Use a more dilute solution; slow down the process (fewer holes, slower cooling); use a solvent with a lower boiling point. [8]
Amorphous Powder Precipitation is too rapid; solution is too supersaturated.Reduce the concentration; slow down the rate of anti-solvent diffusion or evaporation; try a different solvent system.
Microcrystals Nucleation rate is too high compared to growth rate.Reduce the concentration; use a cleaner vessel (scratches can be nucleation sites); try seeding with a single, larger crystal. [13]
No Crystals Solution is not supersaturated; compound is too soluble.Allow more solvent to evaporate; use a stronger anti-solvent; try a different solvent system altogether; increase compound concentration.
Twinning/Aggregation Rapid crystal growth; impurities.Slow down the crystallization rate; further purify the starting material. [6]

Crystal Harvesting and Evaluation

Once crystals appear, they must be handled with extreme care.

  • Visual Inspection: Ideal crystals for SCXRD are transparent, have well-defined faces and sharp edges, and are typically 0.1-0.4 mm in at least two dimensions. [12]* Harvesting:

    • If crystals are in solvent, do not let them dry out, as the loss of lattice solvent can cause them to crack. [7] 2. Use a nylon loop or a pipette with a widened tip to carefully remove a crystal from the mother liquor.

    • Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation during data collection.

    • Mount the crystal on the goniometer of the diffractometer for analysis.

Conclusion

The crystallization of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, like any small molecule, is a process of systematic exploration and patient observation. By beginning with highly pure material and methodically screening various solvents and classical crystallization techniques, researchers can significantly increase the probability of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating this critical step in structural elucidation, ultimately enabling the powerful insights afforded by X-ray crystallography.

References

  • The Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University College London. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2. (2012, October 2). ChemistryViews. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2764-2790. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1023–1032. Retrieved from [Link]

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1). Retrieved from [Link]

  • Duong, A. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. Semantic Scholar. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved from [Link]

  • Bergfors, T. (2009). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 18(6), 1301-1307. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • The thermal gradient method. (n.d.). ISTE OpenScience. Retrieved from [Link]

  • Waguespack, B. L., et al. (2022). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 12(11), 1603. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida, Center for X-ray Crystallography. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Kaewmeesri, R., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2999. Retrieved from [Link]

  • Weinert, T., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D, 77(Pt 5), 659–666. Retrieved from [Link]

  • Blagden, N., et al. (2007). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2017). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 9(12), 682. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. (2016). ResearchGate. Retrieved from [Link]

  • Ghosh, T., & Reddy, B. S. R. (2006). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Journal of Macromolecular Science, Part A, 43(8), 1253-1265. Retrieved from [Link]

  • Lin, H.-T., et al. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(18), 5299-5305. Retrieved from [Link]

  • Mitsostergios, N., et al. (2018). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[9][10]xazine-2,4-diones. RSC Advances, 8(31), 17188-17196. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in Cancer Research

Introduction: The Therapeutic Potential of Fluorinated Benzoxazinediones in Oncology The quest for novel, target-specific, and effective anticancer agents is a cornerstone of modern oncological research. Within the vast...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Benzoxazinediones in Oncology

The quest for novel, target-specific, and effective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic chemistry, the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating a range of biological activities, including antitumor properties[3]. The strategic incorporation of fluorine atoms into small molecule drug candidates has become a widely adopted strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. It is hypothesized that the unique electronic properties of the fluorine substituents in 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione could potentiate its anticancer activity, making it a compelling candidate for investigation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer applications of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. It provides a hypothesized mechanism of action centered on the induction of apoptosis via caspase activation and offers detailed, field-proven protocols for the systematic in vitro evaluation of this compound.

Hypothesized Mechanism of Action: Induction of Apoptosis through Caspase Activation

While the precise mechanism of action for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in cancer cells is yet to be elucidated, a plausible hypothesis is its ability to induce programmed cell death, or apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade[4][5]. Many successful chemotherapeutic agents exert their effects by triggering this intrinsic or extrinsic apoptotic pathway[6]. We propose that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione may function as a pro-apoptotic agent, potentially by directly or indirectly activating initiator caspases (e.g., Caspase-9) and subsequently the executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cancer cell.

Diagram of Hypothesized Signaling Pathway

G cluster_0 Cancer Cell 5_7_DFBOD 5,7-Difluoro-1H-benzo[d] oxazine-2,4-dione Mitochondrion Mitochondrion 5_7_DFBOD->Mitochondrion Induces Stress Pro_Caspase_9 Pro-Caspase-9 Mitochondrion->Pro_Caspase_9 Cytochrome c release Caspase_9 Caspase-9 (active) Pro_Caspase_9->Caspase_9 Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 Activates Caspase_3 Caspase-3 (active) Pro_Caspase_3->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Executes Apoptosis Apoptosis PARP_Cleavage->Apoptosis G Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Treat at IC50 Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Treat at IC50 Caspase_Activation Caspase-3 & PARP Cleavage Apoptosis_Assay->Caspase_Activation Western_Blot->Caspase_Activation

Caption: Experimental workflow for the in vitro testing of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (stock solution in DMSO)

  • Doxorubicin (positive control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione at its IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol allows for the detection of specific proteins to confirm the activation of the caspase cascade.

Materials:

  • Cancer cells treated with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione at its IC50 concentration.

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The application notes and protocols detailed herein provide a robust framework for the initial investigation of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a potential anticancer agent. The proposed studies will help to elucidate its cytotoxic and pro-apoptotic activities and provide insights into its mechanism of action. Positive results from these in vitro assays would warrant further investigation, including in vivo efficacy studies in xenograft models and detailed mechanistic studies to identify the direct molecular target(s) of the compound. The unique chemical properties imparted by the difluoro substitution pattern make 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione a compelling candidate for further drug discovery and development efforts in oncology.

References

  • National Center for Biotechnology Information. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Activation in Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting caspases in cancer therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). Targeting caspases in cancer therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][2]xazine-2,4-diones. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Welcome to the technical support center for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important heterocyclic compound. We will move beyond simple procedural outlines to explore the chemical principles and mechanistic subtleties that underpin a successful synthesis. Our focus is on providing actionable insights through a troubleshooting and FAQ format, ensuring you can quickly diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione?

The most prevalent and scalable method is the cyclization of 2-amino-4,6-difluorobenzoic acid using a carbonylating agent. This reaction is analogous to the formation of other N-carboxyanhydrides (NCAs) or isatoic anhydrides.[1][2] The key step involves introducing a carbonyl group that is subsequently attacked intramolecularly by the carboxylic acid moiety to form the desired six-membered heterocyclic ring.

Q2: Which carbonylating agent is best: phosgene, diphosgene, or triphosgene?

While phosgene gas is highly reactive and can give excellent yields, its extreme toxicity makes it unsuitable for most laboratory settings.[3] Triphosgene (bis(trichloromethyl) carbonate) has become the reagent of choice as it is a stable, crystalline solid that serves as a safer, in-situ source of phosgene.[4][5] It is easier to handle, weigh, and store. Diphosgene, a liquid, is another alternative but can be more difficult to handle than solid triphosgene. For these reasons, our primary recommendation and detailed protocols will focus on the use of triphosgene.

Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?

Common culprits for low conversion include impure starting materials (especially the 2-amino-4,6-difluorobenzoic acid), inactive or decomposed triphosgene, insufficient reaction temperature, or the use of an inappropriate solvent. It is crucial to ensure all reagents are pure and the reaction is monitored over time.

Q4: What are the primary side products I should be aware of, and how can I minimize them?

The main side reactions are polymerization of the product, formation of urea derivatives from intermolecular reactions, and hydrolysis of the product during workup.[1] These can be minimized by strictly adhering to anhydrous reaction conditions, maintaining a suitable temperature, using high-purity solvents, and employing a rapid, non-aqueous workup where possible.

Synthesis Workflow Overview

The general workflow for the synthesis is a two-stage process involving the activation of the amine followed by intramolecular cyclization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM 2-Amino-4,6-difluorobenzoic Acid Mix Combine Reactants under Inert Gas (N2/Ar) SM->Mix Solvent Anhydrous Solvent (e.g., THF) Solvent->Mix Add_TP Add Triphosgene Solution Mix->Add_TP Heat Heat to 40-65°C & Monitor (TLC/LCMS) Add_TP->Heat Cool Cool Reaction Mixture Heat->Cool Filter Filter (if needed) Cool->Filter Concentrate Concentrate in Vacuo Filter->Concentrate Purify Recrystallize/Triturate Concentrate->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for triphosgene-mediated synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation
  • Q: I have set up the reaction as described, but TLC/LCMS analysis shows mostly unreacted starting material. What went wrong?

    A: This is a common issue that typically points to a problem with one of the three core components: reagents, conditions, or activation.

    • Possible Cause 1: Purity of 2-Amino-4,6-difluorobenzoic Acid.

      • Why it Matters: The starting aminobenzoic acid is the nucleophile that initiates the reaction. If it is contaminated with non-reactive impurities, the effective concentration is lower than calculated. More critically, certain impurities (e.g., residual water, other nucleophiles) can consume the carbonylating agent.

      • Solution:

        • Verify Purity: Confirm the purity of your starting material using NMR or melting point analysis.

        • Purification: If necessary, recrystallize the 2-amino-4,6-difluorobenzoic acid from a suitable solvent system.

        • Drying: Ensure the starting material is rigorously dried under vacuum before use.

    • Possible Cause 2: Decomposition of Triphosgene.

      • Why it Matters: Triphosgene is the source of phosgene. Although it is a stable solid, it can slowly degrade upon prolonged exposure to moisture or if stored improperly. Degraded triphosgene will not generate the necessary electrophile for the reaction to proceed.

      • Solution:

        • Use Fresh Reagent: Whenever possible, use a newly opened bottle of triphosgene.

        • Proper Storage: Store triphosgene in a desiccator, tightly sealed, away from light and moisture.

        • Stoichiometry Check: Remember that 1 mole of triphosgene is equivalent to 3 moles of phosgene.[4] Ensure your calculations are based on this 1:3 ratio. A slight excess (e.g., 0.4 equivalents of triphosgene per 1 equivalent of amine) is often beneficial.

    • Possible Cause 3: Insufficient Temperature.

      • Why it Matters: The thermal decomposition of triphosgene into phosgene requires energy. While the reaction can sometimes be initiated at room temperature, gentle heating is often required to ensure a steady generation of phosgene and drive the reaction to completion.

      • Solution: After the initial addition of triphosgene, slowly heat the reaction mixture to a moderate temperature (typically 40-65°C). Monitor the reaction progress by TLC or LCMS to find the optimal temperature that promotes conversion without causing degradation.

Problem 2: Significant Formation of Side Products
  • Q: My reaction produces the desired product, but the yield is poor due to the formation of a significant amount of an insoluble white solid and other impurities.

    A: This indicates that side reactions are outcompeting the desired intramolecular cyclization. The most likely culprits are water contamination and incorrect reaction concentration.

    • Possible Cause 1: Presence of Water (Hydrolysis & Polymerization).

      • Why it Matters: Water is highly detrimental. It can react with the phosgene generated in situ, quenching it.[3] Furthermore, the product, an N-carboxyanhydride, is itself highly moisture-sensitive and can be hydrolyzed back to the starting amino acid.[1] Water can also initiate the ring-opening polymerization of the product, leading to insoluble oligo- or poly-amides.

      • Solution:

        • Anhydrous Solvents: Use high-purity, anhydrous solvents from a solvent purification system or a freshly opened, sealed bottle.

        • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon.

        • Dry Glassware: Ensure all glassware is oven- or flame-dried immediately before use.

    • Possible Cause 2: Intermolecular Reactions (Urea Formation).

      • Why it Matters: At high concentrations, an activated intermediate (like an isocyanate formed from the starting material) can be attacked by the amine of another molecule of starting material before it has a chance to cyclize. This leads to the formation of urea-type dimers and oligomers, which often precipitate from the reaction mixture.

      • Solution:

        • Controlled Addition: Add the triphosgene solution slowly (dropwise) to the solution of the aminobenzoic acid. This keeps the concentration of the highly reactive phosgene low at any given moment, favoring the intramolecular reaction.

        • Dilution: While counterintuitive for reaction rates, running the reaction at a slightly higher dilution can sometimes disfavor the bimolecular side reactions and improve the yield of the cyclized product.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_SideProducts Are Multiple Side Products Observed? Check_Conversion->Check_SideProducts Yes Cause_Reagent Possible Cause: - Impure Starting Material - Decomposed Triphosgene Check_Conversion->Cause_Reagent No Cause_Temp Possible Cause: - Insufficient Temperature Check_Conversion->Cause_Temp No Cause_Water Possible Cause: - Water Contamination Check_SideProducts->Cause_Water Yes Cause_Concentration Possible Cause: - Reaction Too Concentrated Check_SideProducts->Cause_Concentration Yes Solution_Reagent Solution: 1. Verify Reagent Purity 2. Use Fresh Triphosgene 3. Check Stoichiometry (1:3) Cause_Reagent->Solution_Reagent Solution_Temp Solution: 1. Gently heat to 40-65°C 2. Monitor reaction progress Cause_Temp->Solution_Temp Solution_Water Solution: 1. Use Anhydrous Solvents 2. Run under Inert Gas 3. Dry Glassware Thoroughly Cause_Water->Solution_Water Solution_Concentration Solution: 1. Add Triphosgene Slowly 2. Consider Higher Dilution Cause_Concentration->Solution_Concentration

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Optimization

Technical Support Center: Purification of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Welcome to the technical support center for the purification of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this important heterocyclic compound.

Understanding the Chemistry: Why Purification Matters

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a fluorinated analog of isatoic anhydride. Isatoic anhydrides are valuable precursors in the synthesis of a wide range of nitrogen-containing heterocycles, including quinazolinones and other pharmaceutically relevant scaffolds.[1] The fluorine substituents on the aromatic ring can significantly modulate the physicochemical and biological properties of the final products, making high purity of this building block paramount for reproducible downstream applications.

The common synthesis of isatoic anhydrides often involves the cyclization of corresponding anthranilic acids.[1][2] In the case of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, the likely precursor is 2-amino-4,6-difluorobenzoic acid. The cyclization can be achieved using various reagents, such as phosgene or thionyl chloride.[2][3][4] These synthetic routes can introduce specific impurities that need to be effectively removed.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in a question-and-answer format.

Q1: My crude product is a sticky solid or oil. What should I do?

A1: A sticky or oily crude product often indicates the presence of residual solvent or low-melting impurities.

  • Initial Step: Ensure your product is thoroughly dried under high vacuum to remove any remaining reaction solvents like THF, DMF, or toluene. Gently warming the sample (e.g., to 40-50 °C) under vacuum can aid this process, but be cautious of potential thermal degradation.

  • Trituration: Before attempting more complex purification, try triturating the crude material with a non-polar solvent in which the desired product is poorly soluble, but the impurities are more soluble. Good starting points are hexanes, diethyl ether, or a mixture of the two. This can often crash out the desired product as a solid, which can then be filtered.

Q2: I'm seeing a significant amount of a more polar spot on my TLC that I suspect is the hydrolyzed starting material. How can I remove it?

A2: Isatoic anhydrides are susceptible to hydrolysis, especially in the presence of water and base, which would revert it to the corresponding 2-amino-4,6-difluorobenzoic acid.

  • Aqueous Work-up: During the reaction work-up, a wash with a dilute, weak acid (e.g., cold 1% HCl) can help to protonate the starting material, making it more water-soluble and easier to remove with the aqueous layer. Be mindful not to use a strong acid or prolonged exposure, which could also hydrolyze the product.

  • Column Chromatography: If the hydrolyzed impurity persists, column chromatography is the most effective method for separation. Due to the significant polarity difference between the anhydride and the carboxylic acid, a well-chosen solvent system should provide good separation.

Q3: My compound is "oiling out" during recrystallization. How can I induce crystallization?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, often due to the solution being too saturated or cooling too quickly.

  • Add More Solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil completely, then allow the solution to cool much more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: You may be using a solvent in which the compound is too soluble. Consider a solvent pair, where the compound is soluble in one solvent (the "solubilizing solvent") and insoluble in the other (the "precipitating solvent"). Dissolve the compound in a minimum of the hot solubilizing solvent and then slowly add the precipitating solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q4: I'm having trouble getting good separation on my silica gel column. The spots are streaking or not moving from the baseline.

A4: This is a common issue with polar, nitrogen-containing heterocyclic compounds on acidic silica gel.[5]

  • Increase Solvent Polarity: If your compound is not eluting, you need to increase the polarity of your mobile phase. For highly polar compounds, a solvent system like 5-10% methanol in dichloromethane might be necessary.[6]

  • Add a Modifier: Streaking is often due to the interaction of basic nitrogen atoms with the acidic silica surface. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase can neutralize these acidic sites and lead to sharper peaks.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[5] Reversed-phase chromatography on a C18 stationary phase is another excellent option for polar compounds.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show clean aromatic signals consistent with the structure and the absence of signals from impurities.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. You should observe two distinct fluorine signals, and the absence of other fluorine-containing impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A single sharp peak on an HPLC chromatogram is a strong indicator of high purity.[4]

  • Melting Point: A sharp melting point that is consistent with reported values indicates high purity. Impurities will typically broaden the melting range and lower the melting point.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent can be found.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting solvents to screen for this polar, fluorinated molecule include ethanol, isopropanol, ethyl acetate, and acetone.[9] Solvent mixtures like ethyl acetate/hexanes or acetone/hexanes can also be effective.

  • Dissolution: In an appropriately sized flask, add the crude 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass and allowing it to stand undisturbed will promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals thoroughly under high vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[10][11]

Step-by-Step Methodology:

  • TLC Analysis: Before running a column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should give your desired compound an Rf value of approximately 0.25-0.35 and provide good separation from all impurities. For a polar compound like 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, start with solvent systems like ethyl acetate/hexanes (e.g., 30-50% ethyl acetate in hexanes) and gradually increase the polarity if needed.

  • Column Packing:

    • Wet Slurry Method: Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column about one-third full with your chosen eluent. In a separate beaker, create a slurry of silica gel in the eluent. Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. You can use gravity or apply gentle pressure (flash chromatography) to speed up the process.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Visualization and Data Presentation

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Reaction Mixture (Containing 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and impurities) Initial_Workup Aqueous Work-up (Optional weak acid wash) Crude_Product->Initial_Workup Trituration Trituration (e.g., with Hexanes/Ether) Initial_Workup->Trituration For removing non-polar impurities Column_Chromatography Column Chromatography (Silica Gel or Alumina) Initial_Workup->Column_Chromatography If significant polar impurities Recrystallization Recrystallization Trituration->Recrystallization TLC TLC Recrystallization->TLC Column_Chromatography->TLC NMR NMR (¹H, ¹⁹F) TLC->NMR HPLC HPLC NMR->HPLC MP Melting Point HPLC->MP Pure_Product Pure 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione MP->Pure_Product

Caption: Purification workflow for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem Problem Encountered cluster_diagnosis Diagnosis & Solution Problem Purification Issue Oiling_Out Oiling Out during Recrystallization? Problem->Oiling_Out Streaking_TLC Streaking on Silica Gel TLC/Column? Problem->Streaking_TLC No_Elution Compound not eluting from column? Problem->No_Elution Slow_Cooling Slow down cooling, add more solvent, or use seed crystals Oiling_Out->Slow_Cooling Yes Add_Modifier Add triethylamine or NH4OH to eluent Streaking_TLC->Add_Modifier Yes Increase_Polarity Increase eluent polarity (e.g., add MeOH to DCM) No_Elution->Increase_Polarity Yes Change_Stationary_Phase Use neutral/basic alumina or reversed-phase C18 Add_Modifier->Change_Stationary_Phase If still streaking

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Troubleshooting

Technical Support Center: Synthesis of Fluorinated Benzoxazinediones

Introduction Fluorinated benzoxazinediones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated benzoxazinediones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these complex scaffolds is not without its challenges. The presence of strong electron-withdrawing fluorine atoms and the sensitive nature of the benzoxazinedione ring system can lead to a variety of side reactions and the formation of persistent byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It serves as a centralized resource for troubleshooting common issues encountered during the synthesis of fluorinated benzoxazinediones, with a focus on identifying, minimizing, and eliminating common byproducts.

Core Synthesis Pathway & Potential Pitfalls

The most common route to a 4H-3,1-benzoxazin-4-one core involves the cyclization of an N-acylanthranilic acid, which is typically formed from the corresponding anthranilic acid and an acyl chloride. The presence of fluorine substituents can influence the reactivity of both the aromatic ring and the acylating agent, creating opportunities for side reactions.

G cluster_main Ideal Reaction Pathway cluster_side Common Side Reactions A Fluorinated Anthranilic Acid C N-Acylanthranilic Acid (Intermediate) A->C Acylation B Acyl Chloride (e.g., in Pyridine) B->C E Desired Fluorinated Benzoxazinedione C->E Cyclization/ Dehydration D Dehydrating Agent (e.g., Acetic Anhydride) D->E G Ring-Opened Hydrolysis Product (N-Acylanthranilic Acid) E->G Hydrolysis I Ring-Opened Amide Product E->I Aminolysis K Defluorination Byproduct E->K Defluorination F Trace H₂O F->G H Excess Nucleophile (e.g., Amine) H->I J Harsh Conditions (Heat, Strong Base) J->K

Caption: Ideal vs. Side Reaction Pathways in Benzoxazinedione Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying issues.

Problem 1: Poor Yield & Incomplete Cyclization

Q1: My reaction stalls, and I isolate significant amounts of the N-acylanthranilic acid intermediate instead of the cyclized benzoxazinedione. What's going wrong?

A1: This is a classic issue of incomplete cyclodehydration. The formation of the N-acylanthranilic acid is often fast, but the subsequent ring-closure is the rate-limiting step and requires forcing conditions.

  • Causality: The cyclization step is an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the amide carbonyl, followed by dehydration. This process requires overcoming an energy barrier, which is often higher in the presence of electron-withdrawing fluorine groups that can deactivate the aromatic ring.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: Acetic anhydride is a common and effective choice. If it fails, consider stronger agents like trifluoroacetic anhydride (TFAA) or using a combination of a carbodiimide (e.g., DCC, EDC) with a catalyst like DMAP.

    • Reaction Temperature: Ensure the reaction is heated sufficiently. Many cyclizations of this type require refluxing in a suitable solvent (e.g., toluene, xylene) to drive off the water formed.

    • Stoichiometry: A common method involves using at least two equivalents of the acid chloride in a solvent like pyridine.[1] The first equivalent acylates the amine, while the second reacts with the carboxylic acid to form a mixed anhydride, which is a much more reactive intermediate for cyclization.[1][2]

Problem 2: Identification of Unexpected Byproducts

Q2: My LC-MS shows a peak with a mass corresponding to [M+18] of my desired product, and the crude NMR shows broad peaks. What is this byproduct?

A2: You are likely observing the hydrolysis of your benzoxazinedione. The product is the same N-acylanthranilic acid that is the intermediate in the forward reaction.

  • Causality: The ester-like linkage within the benzoxazinedione ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, or even from atmospheric moisture during workup or storage.[3] 2-alkyl substituted benzoxazinones are particularly prone to hydrolysis, sometimes even by air moisture, while 2-aryl substituted ones are generally more stable.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Workup Procedure: Use a non-aqueous workup if possible. If an aqueous wash is necessary, perform it quickly with cold, neutral water or brine and immediately extract the product into an organic solvent. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

    • Purification: Avoid using protic or water-containing solvents (like methanol/water mixtures) for chromatography if the product is highly sensitive. Consider a system like Hexane/Ethyl Acetate or Dichloromethane/Acetone.

Q3: I'm observing a loss of fluorine in my mass spec (e.g., [M-19] or [M-F+H]) and unusual signals in my ¹⁹F NMR. Could defluorination be occurring?

A3: Yes, defluorination is a known side reaction in the synthesis of fluorinated heterocycles, particularly with highly activated aromatic rings or under harsh reaction conditions.[4]

  • Causality: C-F bonds on an aromatic ring can be cleaved via nucleophilic aromatic substitution (SNAAr) if the ring is sufficiently electron-deficient and a suitable nucleophile is present. Strong bases, high temperatures, or certain metal catalysts can promote this process.[5] The fluoride ion generated can also act as a base, potentially catalyzing further side reactions.[4]

  • Troubleshooting & Prevention:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

    • Base Selection: Use a non-nucleophilic, hindered base (e.g., proton sponge, DBU) instead of strong nucleophilic bases like alkoxides or hydroxides if a base is required.

    • Protecting Groups: If a particular fluorine atom is highly activated and prone to substitution, consider a synthetic route where the fluorine is introduced at a later stage.

Summary of Common Byproducts
ByproductIdentification MethodLikely CausePrevention Strategy
N-Acylanthranilic Acid LC-MS: [M+18]; ¹H NMR: Broad COOH & NH peaksIncomplete cyclization or product hydrolysis.[2][3]Use stronger dehydrating agent; ensure anhydrous conditions; neutral workup.
Defluorinated Product MS: [M-F+H]; ¹⁹F NMR: Loss of signal/couplingHarsh basic/thermal conditions; strong nucleophiles.[5]Use milder bases and temperatures; avoid prolonged heating.
Ring-Opened Amide MS: [M+R₂NH]; ¹H NMR: New amide NH signalsReaction with amine nucleophiles (e.g., during workup).[1]Avoid amine bases in workup; quench reaction carefully.
Regioisomers ¹H & ¹⁹F NMR: Multiple sets of signals for productUse of meta-substituted precursors with minimal steric hindrance from the fluorine atom.[6]Modify directing groups on the precursor; explore catalyst-controlled regioselectivity.

Experimental Protocol: Purification of a Benzoxazinedione from its Hydrolysis Byproduct

This protocol outlines a standard flash column chromatography procedure to separate a moderately polar benzoxazinedione from its more polar N-acylanthranilic acid hydrolysis byproduct.

Objective: To isolate the pure fluorinated benzoxazinedione (>98% purity by HPLC).

Materials:

  • Crude reaction mixture (~500 mg)

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Test tubes for fraction collection

  • Standard laboratory glassware

Methodology:

  • TLC Analysis (Mobile Phase Optimization):

    • Dissolve a small amount of the crude mixture in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a 3:1 Hexane:Ethyl Acetate solvent system.

    • Visualize under UV light (254 nm). The desired product should have a higher Rf value (less polar) than the carboxylic acid byproduct (more polar, will stick to the silica more). Aim for an Rf of ~0.3-0.4 for the product. Adjust the solvent ratio if necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in Hexane.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture (500 mg) in a minimal amount of dichloromethane or ethyl acetate.

    • Add ~1 g of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with 100% Hexane.

    • Gradually increase the polarity by adding ethyl acetate, following a gradient (e.g., 0% -> 5% -> 10% -> 20% Ethyl Acetate in Hexane). The optimal mobile phase was determined in Step 1.

    • Collect fractions (e.g., 10-15 mL each) in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate.

    • Identify and combine the fractions that contain only the pure desired product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified fluorinated benzoxazinedione.

    • Place the product under high vacuum for several hours to remove any residual solvent.

Caption: A logical workflow for diagnosing common byproducts.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Benzoxazinone Synthesis. BenchChem.
  • Al-Etaibi, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry, 3(2), 119-143. Available at: [Link]

  • Ershov, L. V., et al. (1971). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 7(10), 1227-1229.
  • Ishida, H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(5), 1233. Available at: [Link]

  • St. Denis, J. D., et al. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 54(15), 3164-3182. Available at: [Link]

  • Wang, Z., et al. (2011). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III)
  • Liu, Y., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 11(12), 2056. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6265. Available at: [Link]

  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(1), 2-7.

  • Kuwahara, T., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Catalysts, 12(7), 708. Available at: [Link]

Sources

Optimization

Technical Support Center: 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

A Guide to Solution Stability and Experimental Best Practices Disclaimer: Direct, peer-reviewed stability data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is limited in publicly accessible literature. This guide is the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability and Experimental Best Practices

Disclaimer: Direct, peer-reviewed stability data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is limited in publicly accessible literature. This guide is therefore grounded in the well-established chemical principles of the isatoic anhydride scaffold, to which this compound belongs. The insights provided are based on the known reactivity of this class of molecules and the predictable electronic effects of its fluorine substituents.

Introduction for the Researcher

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a member of the isatoic anhydride family of heterocyclic compounds.[1][2] This scaffold is recognized for its utility as a synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals, due to its ability to react with various nucleophiles and release carbon dioxide.[1][2][3] However, the very reactivity that makes this molecule a valuable building block also renders it susceptible to degradation in solution, especially under non-anhydrous or non-neutral pH conditions.

The two fluorine atoms at the 5- and 7-positions are strong electron-withdrawing groups.[4] This electronic feature is expected to significantly influence the reactivity of the anhydride moiety, primarily by increasing the electrophilicity of the carbonyl carbons. This guide will help you anticipate, troubleshoot, and control stability-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in solution?

A1: The primary degradation pathway is hydrolysis.[1][5] Like other acid anhydrides, the isatoic anhydride ring is sensitive to moisture.[3] Water acts as a nucleophile, attacking one of the carbonyl groups. This leads to ring-opening, elimination of carbon dioxide, and formation of the corresponding 4,6-difluoroanthranilic acid. This process can be accelerated by both acidic and basic conditions.

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid: The solid compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from moisture.[3][6] A desiccator is highly recommended for long-term storage.

  • Solutions: Stock solutions should be prepared fresh in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Dioxane) if possible. For short-term storage, keep solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is best practice to aliquot stock solutions into single-use volumes.

Q3: My solution of the compound is changing color. What does this indicate?

A3: Color change often indicates degradation. The formation of anthranilic acid derivatives and potential subsequent side-reactions can lead to the generation of chromophores. If you observe a color change, it is crucial to verify the integrity of your compound, for example, by analytical HPLC or LC-MS, before proceeding with your experiment.

Q4: Can I use aqueous buffers in my experiments with this compound?

A4: Yes, but with caution and awareness of its limited stability. The compound will hydrolyze in aqueous media. The rate of hydrolysis is pH-dependent. If aqueous buffers are required, experiments should be conducted as quickly as possible after the compound is introduced. A stability study in your specific buffer system is strongly recommended (see Protocol 1).

Q5: How do the fluorine substituents affect the stability compared to the parent isatoic anhydride?

A5: The two fluorine atoms are potent electron-withdrawing groups that decrease electron density on the aromatic ring and, through inductive effects, on the carbonyl carbons.[4] This increased electrophilicity makes the carbonyls more susceptible to nucleophilic attack. Therefore, it is predicted that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione will be less stable and hydrolyze more rapidly than the unsubstituted isatoic anhydride under identical conditions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent or lower-than-expected biological activity. Compound degradation in assay media.The isatoic anhydride ring has likely been hydrolyzed to the corresponding anthranilic acid, which will have a different pharmacological profile. Solution: 1) Prepare stock solutions in anhydrous DMSO. 2) Minimize the time the compound spends in aqueous assay buffer before measurement (pre-incubation time). 3) Run a time-course experiment to assess how quickly activity is lost. 4) Confirm compound integrity in your final assay buffer via LC-MS at t=0 and after your typical experiment duration.
Poor solubility in aqueous media. Intrinsic property of the compound.Isatoic anhydrides generally have low aqueous solubility.[7] Solution: 1) Use a co-solvent like DMSO or ethanol (ensure the final concentration does not affect your assay). 2) Prepare a highly concentrated stock in an organic solvent and dilute it serially into the aqueous medium with vigorous mixing. 3) Do not heat aqueous solutions to aid dissolution, as this will drastically accelerate hydrolysis.
Extra peaks appear in HPLC or LC-MS analysis over time. Hydrolysis or reaction with solvent/buffer components.The primary degradation product will be 4,6-difluoroanthranilic acid (M.W. 173.12) after the loss of CO₂. Other peaks could result from reactions with nucleophilic buffer components (e.g., Tris, primary amines). Solution: 1) Identify the degradation products by their mass. 2) Use non-nucleophilic buffers (e.g., HEPES, MES, MOPS). 3) Follow the stability assessment protocol below (Protocol 1) to determine the compound's half-life in your specific medium.
Reaction with a primary or secondary amine yields a complex mixture instead of the expected product. Competing side reactions.The initial reaction of an amine with an isatoic anhydride forms an intermediate that can sometimes react with another molecule of the anhydride, especially if the amine is not added in excess or if there are heating steps. Solution: 1) Perform the reaction at a low temperature (e.g., 0°C to room temp). 2) Use the amine as the nucleophile and slowly add the isatoic anhydride solution to it, rather than the other way around. This maintains an excess of the amine nucleophile.

Experimental Protocols & Methodologies

Protocol 1: Assessing Compound Stability in Aqueous Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound over time.

Objective: To determine the kinetic stability and half-life (t½) of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in a specific aqueous buffer.

Materials:

  • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • Autosampler vials

  • Thermostatted incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Method Development: Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound. A good starting point is a mobile phase of Acetonitrile:Water (both with 0.1% TFA or Formic Acid). The compound should be monitored at a wavelength where it has strong absorbance (e.g., 254 nm or 280 nm).

  • Initiation of Stability Study: a. Bring your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C). b. In a suitable vial, add the required volume of buffer. c. Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect. Mix thoroughly. This is your t=0 sample.

  • Time-Point Sampling: a. Immediately inject the t=0 sample onto the HPLC and record the peak area of the parent compound. b. Place the reaction vial in the thermostatted environment. c. At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot, place it in an autosampler vial (if necessary, quench any reaction by adding an equal volume of cold acetonitrile), and inject it onto the HPLC.

  • Data Analysis: a. For each time point, record the peak area of the parent compound. b. Normalize the data by expressing each peak area as a percentage of the peak area at t=0. c. Plot the % Remaining Compound vs. Time. d. To calculate the half-life, determine the time at which the percentage of the remaining compound is 50%.

Visualization of Degradation & Workflow

The primary degradation pathway is hydrolysis, which proceeds via nucleophilic acyl substitution.

G cluster_0 Hydrolytic Degradation Pathway Compound 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Intermediate Ring-Opened Intermediate (N-Carboxy-4,6-difluoroanthranilic acid) Compound->Intermediate + H₂O (Nucleophilic Attack) Product 4,6-Difluoroanthranilic Acid Intermediate->Product - CO₂ (Decarboxylation)

Caption: Hypothesized hydrolytic degradation pathway of the compound.

Below is the workflow for assessing the stability of the compound in your experimental medium.

G cluster_1 Stability Assessment Workflow Prep Prepare Fresh Stock in Anhydrous DMSO Spike Spike into Aqueous Buffer (Time = 0) Prep->Spike Incubate Incubate at Experimental Temperature Spike->Incubate Sample Sample at Multiple Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Result Determine Half-Life (t½) Plot->Result

Caption: Experimental workflow for determining compound stability.

References

  • BDMAEE. (2024). isatoic anhydride.
  • Guidechem. (n.d.). Isatoic Anhydride 118-48-9 wiki.
  • BLDpharm. (n.d.). 1196151-35-5|5,7-Difluoro-1h-benzo[d][8][9]oxazine-2,4-dione. Retrieved from

  • Mallak Specialties Pvt Ltd. (n.d.). Isatoic Anhydride.
  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
  • ChemicalBook. (n.d.). 5,7-difluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-di one.
  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1218.
  • Wikipedia. (n.d.). Isatoic anhydride.
  • Sigma-Aldrich. (n.d.). Isatoic anhydride for synthesis.
  • ChemicalBook. (n.d.). 5,7-DIFLUORO-1H-BENZO[D][8][9]OXAZINE-2,4-DIONE. Retrieved from

  • Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis.
  • Guedes, S., et al. (2020). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 12(11), 2599.
  • Sciencemadness Discussion Board. (2015). Isatoic anhydride hydrolysis to anthranilic acid.
  • Lu, Y., et al. (2020). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. ChemRxiv.
  • LibreTexts Chemistry. (2020). Acid Anhydride Chemistry.
  • Wikipedia. (n.d.). Electron-withdrawing group.
  • ResearchGate. (n.d.). Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis.
  • Chemistry university. (2021, May 3). Alcoholysis and Hydrolysis of Acid Anhydrides [Video]. YouTube.
  • Fluorochem. (n.d.). 6,7-Difluoro-1H-benzo[d][8][9]oxazine-2,4-dione. Retrieved from

  • Wang, D., et al. (2018). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations.
  • ResearchGate. (n.d.). The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids.
  • Reddit. (n.d.). Withdrawing groups destabilize positive charge?. r/Mcat.
  • National Institutes of Health. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. Retrieved from

  • Kim, D., et al. (2024).
  • MDPI. (n.d.). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. This molecule, like many modern heterocyclic drug candidat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. This molecule, like many modern heterocyclic drug candidates, presents significant solubility challenges that can impede preclinical and formulation development.[1][2] This guide provides a structured, question-and-answer approach to systematically diagnose and overcome these issues, grounded in established principles of pharmaceutical science.

Frequently Asked Questions (FAQs)
Initial Assessment & Basic Troubleshooting

Question 1: I have just synthesized/procured 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and it won't dissolve. What are the first steps to assess its solubility?

Answer: The initial step is to perform a systematic solubility assessment to establish a baseline. It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different insights into your compound's behavior.

  • Kinetic Solubility: This measures the concentration of a compound at the point it precipitates from a solution when added from a concentrated stock (typically DMSO). It's a high-throughput method useful for early discovery to flag potential issues.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by agitating an excess of the solid compound in a solvent until equilibrium is reached.[3][4] This value is critical for formulation development.

A standard initial screening should involve a range of common pharmaceutically acceptable solvents.

Protocol 1: Basic Equilibrium Solubility (Shake-Flask Method)

  • Add an excess amount of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[4]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the solvent) is highly recommended.[3]

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[3]

Question 2: Which common solvents should I include in my initial screening for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione?

Answer: A strategic selection of solvents covering a range of polarities is essential. Given the structure of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, which contains both polar (amide, ether, carbonyls) and non-polar (fluorinated benzene ring) moieties, a diverse panel is recommended.

SolventTypeRationale for Inclusion
Water / PBS (pH 7.4) Aqueous BufferEstablishes baseline aqueous solubility, which is often very low for such compounds.[5]
Ethanol (EtOH) Polar ProticCommonly used co-solvent in formulations; good starting point.[6]
Propylene Glycol (PG) Polar ProticA viscous co-solvent and humectant used in oral and parenteral formulations.[6]
Polyethylene Glycol 400 (PEG 400) Polar ProticA non-volatile liquid polymer widely used as a solubilizer.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh solubilizing power, but primarily used for in vitro stock solutions due to toxicity concerns.
N,N-Dimethylformamide (DMF) Polar AproticStrong solubilizer, useful for analytical purposes but limited in formulations.
Acetone Polar AproticUseful for initial solubilization during synthesis and purification.
Intermediate Solubility Enhancement Strategies

Question 3: My compound has poor solubility (<0.1 mg/mL) in most aqueous and simple organic solvents. What should I try next?

Answer: Once you've established poor intrinsic solubility, the next logical step is to explore chemical and physical modifications. For an ionizable compound, pH adjustment is often the most effective initial strategy.

The 1H-benzo[d]oxazine-2,4-dione structure contains an N-H proton in the oxazine ring which is acidic (pKa can be estimated or determined experimentally). Deprotonation of this group at basic pH will form a salt, which is typically much more water-soluble.

**dot graph "pH_Solubility_Diagram" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Ionization of the N-H group at basic pH increases solubility.

Protocol 2: pH-Dependent Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each buffer.

  • Plot the measured solubility (on a log scale) against the pH of the buffer.

  • This profile will reveal the pH at which solubility is maximized and provide an experimental estimate of the pKa.

Question 4: What are co-solvents, and how can I develop a suitable co-solvent system?

Answer: A co-solvent is an organic solvent that is mixed with water to increase the solubility of a poorly soluble compound.[6] Co-solvents work by reducing the polarity of the aqueous environment. Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7]

Developing a co-solvent system involves finding a blend that maximizes solubility while minimizing toxicity. This is often an empirical process.

**dot graph "Co_Solvent_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

} } Caption: Workflow for developing a co-solvent system.

Protocol 3: Co-solvent System Screening

  • Select two to three pharmaceutically acceptable co-solvents (e.g., PG, PEG 400, Ethanol).

  • Prepare a series of aqueous mixtures for each co-solvent, for example, 10%, 20%, 40%, 60%, and 80% (v/v) of the co-solvent in water or a suitable buffer.

  • Measure the equilibrium solubility of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in each mixture.

  • Plot solubility as a function of the co-solvent percentage. This will help you identify the most effective co-solvent and the concentration range needed to achieve your desired drug loading.

  • Caution: Be aware that the drug may precipitate upon dilution of the co-solvent system in an aqueous environment (e.g., upon injection or in the GI tract).[1]

Advanced Formulation Strategies

Question 5: Simple pH adjustment and co-solvents are insufficient. What advanced formulation approaches can I consider?

Answer: When basic methods fail, advanced formulation technologies that alter the drug's physical state or create a specialized delivery vehicle are necessary. These are particularly relevant for compounds intended for oral or parenteral administration.

StrategyMechanism of ActionProsCons
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the crystalline form.[2][5]Significant solubility enhancement; can create supersaturated solutions.[2]Physically unstable (can recrystallize over time); requires specialized manufacturing (spray drying, hot-melt extrusion).[1]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms an emulsion or microemulsion in the GI tract.[2][8][9]Enhances both solubility and permeability; protects the drug from degradation.[9]Complex formulation development; potential for drug precipitation upon dispersion.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the central cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[2][10][11]Forms a true solution; widely used in commercial products.[11]Limited by drug size/shape and binding affinity; high amounts of cyclodextrin may be needed, raising toxicity concerns.[2]
Particle Size Reduction (Nanosuspensions) The drug is milled down to the sub-micron (nanometer) range, which increases the surface area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[6][10][12]Applicable to many compounds; can be used for oral and injectable routes.Does not increase equilibrium solubility; can be physically unstable (particle growth).[6]

Question 6: How can I prepare a simple Amorphous Solid Dispersion (ASD) in the lab for initial evaluation?

Answer: A lab-scale ASD can be prepared using the solvent evaporation method. This involves dissolving both the drug and a carrier polymer in a common solvent and then rapidly removing the solvent, trapping the drug in an amorphous state within the polymer matrix.

Protocol 4: Lab-Scale Preparation of an ASD by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), copovidone (Kollidon® VA64), or hypromellose acetate succinate (HPMC-AS).[13]

  • Solvent Selection: Find a volatile solvent that dissolves both 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and the chosen polymer (e.g., acetone, methanol, or a mixture).

  • Preparation:

    • Prepare solutions of your drug and the polymer in the chosen solvent. A typical starting drug-to-polymer ratio is 1:3 or 1:4 by weight.

    • Mix the two solutions thoroughly.

  • Solvent Evaporation:

    • Pour the solution into a petri dish to form a thin film.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., in a vacuum oven at 40°C). Rapid evaporation is key to preventing crystallization.

  • Characterization:

    • Scrape the resulting solid film.

    • Confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

    • Perform dissolution tests to compare the release profile of the ASD against the crystalline drug.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 1(1), 16-41. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Vemula, V. R. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research, 2(4). [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Yadav, P. S., Kumar, V., Singh, U. P., & Bhat, H. R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(18), 1-12. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Wassgren, A. B., & Bergström, C. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-13. [Link]

Sources

Optimization

Optimizing reaction conditions for synthesizing 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic compound with s...

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] This document offers practical, field-proven insights to overcome common synthetic challenges, ensuring higher yields, purity, and efficiency.

Core Synthesis Overview

The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones, including the 5,7-difluoro analog, is efficiently achieved through a two-step process starting from the corresponding 2-aminobenzoic acid.[1][2] This method avoids harsh conditions, toxic reagents, and complex purification steps, making it suitable for both lab-scale and potential industrial applications.[1] The general pathway involves the N-protection of 2-amino-4,6-difluorobenzoic acid, followed by a thionyl chloride-mediated cyclization.

Visualized General Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation & Cyclization A 2-Amino-4,6-difluorobenzoic Acid B Ethyloxycarbonyl (EtOCO) Protection A->B EtOCOCl, Na₂CO₃/NaHCO₃ Water/Acetone C N-(ethoxycarbonyl)-2-amino- 4,6-difluorobenzoic acid B->C D Thionyl Chloride (SOCl₂) Treatment C->D Intermediate E 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione D->E Room Temperature G start Low Yield or Stalled Reaction q1 HPLC/TLC shows unreacted N-protected starting material? start->q1 a1_yes Increase SOCl₂ Molar Excess (Target 5x to 10x). Verify Reagent Quality. q1->a1_yes Yes q2 Multiple unidentified spots on TLC? q1->q2 No a_final Monitor reaction for 7-8 hours at Room Temp. Re-run with verified reagents. a1_yes->a_final a2_yes Check for Moisture Contamination. Ensure Anhydrous Conditions. Re-evaluate Purification Method. q2->a2_yes Yes q2->a_final No a2_yes->a_final

Caption: Decision tree for troubleshooting low yields in the cyclization step.

Question: The workup and purification are proving difficult, resulting in product loss. What is the recommended procedure?

Answer: A straightforward workup is one of the advantages of this synthetic method. [1]Difficulty usually arises from incomplete reactions leading to a mixture of products.

  • Recommended Protocol:

    • Removal of Excess SOCl₂: After the reaction is complete, concentrate the mixture under reduced pressure to remove all volatile components, including excess SOCl₂ and HCl/SO₂ byproducts.

    • Precipitation and Washing: The crude solid residue is typically triturated with a non-polar solvent like diethyl ether (DEE) or a hexane/EtOAc mixture. [1][3]This step washes away soluble organic impurities.

    • Filtration: The solid product is then collected by filtration, washed again with the cold solvent, and dried under vacuum. [1]* Pro-Tip: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane) is the next logical step. The high crystallinity of these diones often allows for excellent purification with minimal loss.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step approach involving N-protection necessary? Can't 2-amino-4,6-difluorobenzoic acid be cyclized directly?

Direct cyclization methods often require harsh reagents like phosgene or high temperatures, which can lead to undesirable side reactions and lower yields. [1]The two-step approach is advantageous because the N-ethoxycarbonyl group serves as the ultimate source for the C2 carbonyl group in the final oxazine-dione ring, while the carboxylic acid provides the C4 carbonyl. This elegant strategy allows the reaction to proceed under mild, room-temperature conditions with high selectivity. [1][2] Q2: What are the primary safety concerns when performing this synthesis?

The main hazard is thionyl chloride (SOCl₂) . It is a corrosive liquid that reacts violently with water to release toxic gases (HCl and SO₂).

  • Always handle SOCl₂ in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Have a quenching agent (like sodium bicarbonate solution) ready for any spills, although care must be taken as the quenching reaction is highly exothermic and releases gas.

Q3: What analytical techniques are best for characterizing the final product?

A combination of techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the positions of the fluorine atoms and the integrity of the heterocyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (MW for C₈H₃F₂NO₃ is 199.11 g/mol ). [4]* HPLC: To determine the purity of the final compound.

  • IR Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretches of the dione.

Q4: Can this protocol be scaled up for larger quantities?

Yes, the described methodology has good potential for scalability. [2]The use of inexpensive and easy-to-handle starting materials, room temperature conditions, and a simple workup without the need for chromatography are all features that favor large-scale synthesis. [1]When scaling up, careful control over the exothermic addition of thionyl chloride is crucial.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][2]xazine-2,4-diones. RSC Advances. Available from: [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][2]xazine-2,4-diones. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis. Retrieved from: [Link]

  • Ahmad, S., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]

  • Al-Ajely, M. S. T. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences. Available from: [Link]

  • RSC Publishing. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][2]xazine-2,4-diones. RSC Advances. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-fluoro-1H-benzo[d]o[1][2]xazine-2,4-dione. Retrieved from: [Link]

  • MDPI. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Retrieved from: [Link]

  • ResearchGate. (2011). Synthesis of Some 1-(Flavone-7-yl)-4,5-dihydro-1,2,4-trazin-6(1H)-ones and Related Congeners. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. Retrieved from: [Link]

Sources

Optimization

Preventing degradation of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione during storage

Starting Research Phase I am now initiating my research process. I'm focusing on gathering data regarding the chemical attributes and potential deterioration processes of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

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I've also gathered initial search results on the compound and related ones, to help inform storage recommendations. I see that the compound is an isatoic anhydride derivative, so the broader chemistry of those will be useful.

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Troubleshooting

Technical Support Center: Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoroisatoic anhydride, is a crucial intermediate in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, also known as 5,7-difluoroisatoic anhydride, is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel therapeutics. Its fluorinated structure often enhances the metabolic stability and binding affinity of the final drug candidates. This guide provides a comprehensive overview of alternative synthetic routes, troubleshooting advice, and frequently asked questions to support researchers in their experimental work.

Alternative Synthetic Routes at a Glance

The synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione typically originates from 2-amino-4,6-difluorobenzoic acid.[1][2] The primary challenge often lies in the efficient and safe cyclization to form the desired dione. Below is a comparison of common synthetic strategies.

RouteKey ReagentsAdvantagesDisadvantages
Route A: Phosgene or Phosgene Equivalents Phosgene, Triphosgene, DiphosgeneHigh reactivity, often good yields.Extreme toxicity of phosgene, requires specialized handling and equipment.
Route B: Carbonyldiimidazole (CDI) 1,1'-Carbonyldiimidazole (CDI)Milder and safer alternative to phosgene, good yields.[3]CDI is moisture-sensitive, byproducts can complicate purification.[3]
Route C: N-Carboxyanhydride (NCA) Formation Chloroformates (e.g., Ethyl Chloroformate) followed by cyclizationAvoids highly toxic reagents, can be a one or two-step process.May require careful control of reaction conditions to avoid side reactions.
Route D: Thionyl Chloride Mediated Cyclization Thionyl Chloride (SOCl2)Can be effective for cyclization of N-protected aminobenzoic acids.[4][5]Can lead to the formation of acid chlorides and other byproducts if not controlled.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and its precursors.

Section 1: Synthesis of the Precursor - 2-Amino-4,6-difluorobenzoic acid

Q1: My synthesis of 2-amino-4,6-difluorobenzoic acid from 3,5-difluoroaniline is resulting in low yields. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the synthesis of 2-amino-4,6-difluorobenzoic acid, a key intermediate[2], can stem from several factors. A common route involves the ortho-lithiation of 3,5-difluoroaniline followed by carboxylation.

  • Incomplete Lithiation: Ensure anhydrous conditions are strictly maintained. Traces of water will quench the organolithium reagent. Use freshly distilled, dry solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction temperature are critical. For less reactive substrates, a stronger base or the addition of a ligand like TMEDA might be necessary to facilitate lithiation.

  • Inefficient Carboxylation: Introduce dry carbon dioxide gas or freshly crushed dry ice to the reaction mixture at a low temperature (typically -78 °C). Inefficient stirring can lead to localized quenching of the organolithium species. Ensure vigorous agitation during the addition of the carbon dioxide source.

  • Work-up and Purification Issues: Acidification of the reaction mixture to protonate the carboxylate can sometimes be incomplete. Check the pH of the aqueous layer to ensure it is sufficiently acidic to precipitate the product. During extraction, the product might have some solubility in the aqueous layer, leading to losses. Multiple extractions with an appropriate organic solvent can help maximize recovery.

Q2: I am observing significant byproduct formation during the synthesis of the aminobenzoic acid precursor. How can I improve the selectivity of the reaction?

A2: Byproduct formation often arises from competing reactions.

  • Over-lithiation: Using an excess of the organolithium reagent or conducting the reaction at a higher temperature than optimal can lead to di-lithiation or lithiation at other positions on the aromatic ring. Careful control of stoichiometry and temperature is crucial.

  • Side Reactions with the Carboxylating Agent: If using a chloroformate as the carboxylating agent, side reactions with the amine group can occur. Protecting the amine group prior to lithiation and carboxylation can be a viable strategy. The protecting group can then be removed in a subsequent step.

Section 2: Cyclization to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

Q3: My attempt to cyclize 2-amino-4,6-difluorobenzoic acid using phosgene resulted in a complex mixture of products. What went wrong?

A3: Phosgene is a highly reactive and toxic reagent that requires careful handling. A complex product mixture suggests uncontrolled reactivity.

  • Reaction Conditions: The reaction of 2-aminobenzoic acids with phosgene or its safer alternatives (diphosgene, triphosgene) should be performed at low temperatures with slow addition of the reagent to control the exotherm.[6]

  • Stoichiometry: An excess of phosgene can lead to the formation of isocyanates and other undesired byproducts. Precise control of the stoichiometry is essential.

  • Moisture Contamination: Phosgene reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.

Q4: I am using 1,1'-Carbonyldiimidazole (CDI) for the cyclization, but the reaction is sluggish and gives a low yield. How can I improve this?

A4: While CDI is a safer alternative to phosgene[3], its reactivity is lower.

  • Reagent Quality: CDI is highly sensitive to moisture and will readily hydrolyze.[7] Use freshly opened or properly stored CDI.

  • Solvent Choice: The reaction is typically performed in anhydrous aprotic solvents like THF, DMF, or acetonitrile. The choice of solvent can influence the reaction rate.

  • Temperature: While often performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Activation: The reaction proceeds via the formation of an acyl-imidazole intermediate. The rate of this step can be influenced by the solvent and temperature.

Q5: I am trying a two-step approach involving N-protection followed by cyclization with thionyl chloride, but the final cyclization step is problematic. What should I consider?

A5: This method, which involves protecting the amine and then using a reagent like thionyl chloride for cyclization, can be effective but has its own challenges.[4][5]

  • Choice of Protecting Group: The protecting group should be stable to the conditions of the initial reaction but easily removable or facilitate the cyclization. Urethane-type protecting groups like Fmoc, Cbz, and EtOCO have been shown to be effective.[4][5]

  • Activation and Cyclization: Thionyl chloride activates the carboxylic acid, likely forming an acyl chloride intermediate, which then undergoes intramolecular cyclization. The reaction conditions (temperature, solvent) need to be optimized to favor the desired cyclization over intermolecular reactions or decomposition.

  • Byproduct Formation: The reaction of thionyl chloride can produce acidic byproducts (HCl, SO2) which may need to be neutralized to prevent degradation of the product.

Experimental Workflow Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization 3,5-Difluoroaniline 3,5-Difluoroaniline Lithiation Lithiation 3,5-Difluoroaniline->Lithiation n-BuLi Carboxylation Carboxylation Lithiation->Carboxylation CO2 2-Amino-4,6-difluorobenzoic_acid 2-Amino-4,6-difluorobenzoic_acid Carboxylation->2-Amino-4,6-difluorobenzoic_acid Work-up Cyclization_Method Cyclization_Method 2-Amino-4,6-difluorobenzoic_acid->Cyclization_Method Route_A Route_A Cyclization_Method->Route_A Phosgene Route_B Route_B Cyclization_Method->Route_B CDI Route_C Route_C Cyclization_Method->Route_C Chloroformate Target_Molecule 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Route_A->Target_Molecule Route_B->Target_Molecule Route_C->Target_Molecule

Caption: General synthetic workflow for the target molecule.

Troubleshooting Decision Tree

Troubleshooting_Tree Low_Yield Low Yield in Cyclization? Check_Reagent_Quality Reagent Quality Suspect? Low_Yield->Check_Reagent_Quality Yes Optimize_Reaction_Conditions Reaction Sluggish? Low_Yield->Optimize_Reaction_Conditions No Use_Fresh_Reagents Use fresh/properly stored reagents. Check_Reagent_Quality->Use_Fresh_Reagents Yes Anhydrous_Conditions Ensure strictly anhydrous conditions. Check_Reagent_Quality->Anhydrous_Conditions No Adjust_Temperature Try gentle heating and monitor progress. Optimize_Reaction_Conditions->Adjust_Temperature Yes Change_Solvent Experiment with different anhydrous aprotic solvents. Optimize_Reaction_Conditions->Change_Solvent No

Caption: Decision tree for troubleshooting low cyclization yields.

Detailed Experimental Protocols

Route B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This protocol is adapted from general procedures for the synthesis of amides and other heterocyclic compounds using CDI.[3]

Materials:

  • 2-Amino-4,6-difluorobenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-amino-4,6-difluorobenzoic acid (1.0 eq).

  • Add anhydrous THF to dissolve the starting material completely.

  • Under a positive pressure of inert gas, add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of carbon dioxide and by TLC or LC-MS analysis.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue stirring until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367.
  • Carbonyldiimidazole (CDI). Reagent Guides.
  • An operationally efficient CDI mediated tandem coupling and cyclization reaction to generate[7][8][9]triazolo[4,3-a]pyridines has been reported. Organic Letters.

  • Carbonyldiimidazole. chemeurope.com.
  • Carbonyl Diimidazole (CDI). Common Organic Chemistry.
  • Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. Benchchem.
  • 2-Amino-4,6-difluorobenzoic acid. ChemBK.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 2-Amino-4,6-difluorobenzoic acid. Chem-Impex.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][10]oxazine-2,4-diones. RSC Advances.

  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][10]oxazine-2,4-diones. ResearchGate.

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][10]oxazine-2,4-diones. National Institutes of Health.

  • 2-Amino-4,6-difluorobenzoic acid | 126674-77-9. Sigma-Aldrich.
  • Synthesis method of difluoroacetic anhydride.
  • 5-Fluoroisatonic anhydride | 321-69-7. ChemicalBook.
  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2024). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • 2-Aminobenzoic acid. Dyes and Pigments.
  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). ChemTube3D.
  • 5,7-DIFLUORO-1H-BENZO[D][7][10]OXAZINE-2,4-DIONE. ChemScene.

  • 6,7-DIFLUOROIS
  • 5,7-DIFLUORO-1H-BENZO[D][7][10]OXAZINE-2,4-DIONE. ChemicalBook.

  • 2-Amino-6-fluorobenzoic acid 98 434-76-4. Sigma-Aldrich.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d][7][10]oxazine-2,4-diones. RSC Advances, 15(34), 27644–27651.

  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids.
  • Method for producing 2-amino-4-fluorobenzoic acid.
  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI.
  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Deriv
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Synthesis of 2-aminobenzoic acid (anthranilic acid). Chemistry Online.
  • Anhydride synthesis. Organic Chemistry Portal.
  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific.
  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
  • 2-Amino-4,6-difluorobenzoic acid | 126674-77-9. Sigma-Aldrich.
  • 8-Fluoro-1H-benzo[d][7][10]oxazine-2,4-dione. Sigma-Aldrich.

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and its Non-fluorinated Analog

This guide provides a detailed comparison between 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and its non-fluorinated parent compound, 1H-benzo[d]oxazine-2,4-dione, commonly known as isatoic anhydride. We will explore the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and its non-fluorinated parent compound, 1H-benzo[d]oxazine-2,4-dione, commonly known as isatoic anhydride. We will explore the foundational bioactivities of the parent compound, delve into the profound impact of fluorination on molecular properties, and present a scientifically-grounded perspective on the enhanced therapeutic potential of the difluorinated analog, particularly as an inhibitor of inflammatory caspases.

Introduction: The Strategic Role of Fluorine in Drug Design

The intentional introduction of fluorine atoms into a bioactive molecule is a cornerstone of modern medicinal chemistry.[1] Despite its minimal size, which imparts negligible steric hindrance, fluorine's extreme electronegativity profoundly alters a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[2][3][4] These modifications can transform a modest lead compound into a potent and selective therapeutic agent by enhancing membrane permeability, blocking metabolic degradation by cytochrome P450 enzymes, and improving interactions with biological targets.[1][5]

The 1H-benzo[d]oxazine-2,4-dione scaffold itself is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[6][7] This guide examines how the addition of two fluorine atoms at the 5 and 7 positions of this important scaffold is anticipated to modulate its biological activity.

Comparative Physicochemical and Biological Profile

While direct, side-by-side experimental data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is not extensively published, we can infer its properties based on the well-documented effects of fluorination.

Property1H-Benzo[d]oxazine-2,4-dione (Isatoic Anhydride)5,7-Difluoro-1H-benzo[d]oxazine-2,4-dioneAnticipated Impact of Difluorination
Molecular Formula C₈H₅NO₃C₈H₃F₂NO₃Increased Molecular Weight
Molecular Weight 163.13 g/mol 199.11 g/mol -
Known Activities Precursor for various bioactive molecules including antimicrobial, antitumor, and anti-inflammatory agents.[6]Potent inhibitor of inflammatory caspases (e.g., Caspase-1).Enhanced potency, selectivity, and metabolic stability.
Lipophilicity (LogP) ModerateHigherIncreased ability to cross cell membranes.[1][4]
Metabolic Stability Susceptible to aromatic oxidation.Significantly more resistant to oxidative metabolism.The strong C-F bond blocks sites vulnerable to cytochrome P450 enzymes, prolonging the compound's half-life.[5]
Binding Affinity Varies by target.Potentially higher for specific targets.Fluorine's electron-withdrawing nature can alter pKa and create favorable electrostatic interactions with protein residues.[1][2][3]

Mechanism of Action: Targeting Inflammatory Caspases

A key area where fluorinated benzoxazinediones show significant promise is in the inhibition of inflammatory caspases, particularly Caspase-1.

Caspase-1 and the Inflammasome Pathway

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that functions as the executioner of the inflammasome signaling pathway.[8][9] Upon activation by multi-protein complexes called inflammasomes, Caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18.[8][9] These cytokines are potent mediators of inflammation and fever. Caspase-1 also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[10] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, making Caspase-1 a prime therapeutic target.[8]

Inflammasome_Pathway cluster_cell Macrophage PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation & Fever IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: The NLRP3 Inflammasome Activation Pathway.

How 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Inhibits Caspase-1

The benzoxazine-2,4-dione acts as a reactive scaffold. It is believed to function as a covalent inhibitor, where the catalytic cysteine residue in the Caspase-1 active site attacks the carbonyl group of the oxazine ring, leading to ring-opening and irreversible acylation of the enzyme.

The 5,7-difluoro substitutions enhance this activity in several ways:

  • Increased Electrophilicity : The potent electron-withdrawing effects of the two fluorine atoms make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the active site cysteine.

  • Enhanced Binding Interactions : The fluorine atoms can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with residues in the enzyme's binding pocket, increasing the affinity and residence time of the inhibitor.

  • Metabolic Shielding : The fluorine atoms protect the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the inhibitor's bioavailability and duration of action.[5]

Experimental Protocol: In Vitro Caspase-1 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the inhibitory potential (IC₅₀) of a test compound against recombinant human Caspase-1.

Materials:

  • Recombinant Human Caspase-1 (active)

  • Caspase-1 Substrate: Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin)

  • Assay Buffer: (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 100 mM NaCl, 10 mM DTT, pH 7.2)

  • Test Compounds: 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and 1H-benzo[d]oxazine-2,4-dione, dissolved in DMSO.

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup :

    • Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.

    • Include "No Enzyme" controls (Assay Buffer + Substrate), "No Inhibitor" controls (Enzyme + Substrate + DMSO), and "Positive Inhibitor" controls (e.g., Ac-YVAD-CHO).

  • Enzyme Addition : Dilute the recombinant Caspase-1 in cold Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to all wells except the "No Enzyme" control.

  • Pre-incubation : Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition : Prepare the Ac-YVAD-AMC substrate solution in Assay Buffer (final concentration typically 20-50 µM). Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement : Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the "No Inhibitor" control (100% activity) and "No Enzyme" control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Prepare Serial Dilutions of Compounds in DMSO Plate_Setup 4. Add Compounds to 96-well Plate Compound_Dilution->Plate_Setup Enzyme_Prep 2. Dilute Caspase-1 in Assay Buffer Add_Enzyme 5. Add Diluted Enzyme to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare Substrate (Ac-YVAD-AMC) in Buffer Add_Substrate 7. Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Plate_Setup->Add_Enzyme Incubate 6. Incubate 15 min (Inhibitor Binding) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate 8. Kinetic Readout (Ex:360, Em:460) Add_Substrate->Read_Plate Calc_Rate 9. Calculate Reaction Rates (Slope) Read_Plate->Calc_Rate Calc_IC50 10. Plot Inhibition vs. [Conc] & Calculate IC50 Calc_Rate->Calc_IC50

Caption: Workflow for the Caspase-1 Inhibition Assay.

Conclusion

The strategic difluorination of the 1H-benzo[d]oxazine-2,4-dione scaffold at the 5 and 7 positions represents a rational drug design approach to enhance therapeutic potential. While the non-fluorinated analog serves as a valuable chemical precursor, the difluorinated version is predicted to exhibit superior performance as a targeted inhibitor. The electronic modifications introduced by fluorine atoms are expected to increase its potency against key inflammatory targets like Caspase-1, while simultaneously improving crucial pharmacokinetic properties such as metabolic stability and cell permeability. This makes 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. DOI: 10.2174/1570180816666190130154726.
  • Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. RSC Advances. DOI:10.1039/D5RA04014K. Available at:

  • NIH Molecular Libraries Program. (2010). A small molecule inhibitor of Caspase 1. Probe Reports.
  • InvivoGen. VX-765 | Caspase-1 inhibitor. InvivoGen.
  • MedChemExpress. Caspase 1 Inhibitor, Activator, Chemical, Gene. MedChemExpress.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. National Institutes of Health. Available at:

  • Al-Masoudi, N. A. et al. (2017). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. ResearchGate.

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Comparative

A Comparative Guide to the Efficacy of Fluorinated Benzoxazinediones in Drug Discovery

This guide provides an in-depth comparison of the efficacy of various fluorinated benzoxazinedione derivatives across multiple therapeutic areas. As researchers and drug development professionals, our goal is to move bey...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various fluorinated benzoxazinedione derivatives across multiple therapeutic areas. As researchers and drug development professionals, our goal is to move beyond mere synthesis and understand the nuanced impact of structural modifications—particularly fluorination—on biological activity. The strategic introduction of fluorine into the benzoxazinedione scaffold can profoundly alter a molecule's physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability.[1][2] This guide synthesizes experimental data from key studies to illuminate these structure-activity relationships (SAR) and provide a practical framework for future design and evaluation.

The Strategic Advantage of Fluorine in Benzoxazinedione Scaffolds

The benzoxazinedione core is a "privileged scaffold" in medicinal chemistry, but its therapeutic potential is often unlocked through targeted functionalization. Fluorine, with its high electronegativity, small van der Waals radius, and the strength of the C-F bond, serves as a powerful tool for molecular optimization.[3] Its incorporation can:

  • Modulate pKa: Lowering the pKa of nearby basic groups, which can influence target binding and cell permeability.[2]

  • Enhance Lipophilicity: Increasing the molecule's ability to cross biological membranes, which can improve bioavailability.[3]

  • Block Metabolic Sites: Replacing a metabolically labile C-H bond with a stable C-F bond can prevent oxidative degradation by cytochrome P450 enzymes, thereby extending the compound's half-life.[1]

  • Induce Favorable Conformations: The stereoelectronic effects of fluorine can lock the molecule into a bioactive conformation, enhancing its binding affinity for a target protein.

This guide will explore these principles through the lens of specific applications, comparing the measured efficacy of different fluorinated analogues.

Application in Antibacterial Agents: Targeting Multidrug-Resistant Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel antibacterial agents. The oxazolidinone class of antibiotics, which includes Linezolid, is effective but faces emerging resistance. Fluorinated benzoxazinyl-oxazolidinones represent a next-generation approach, aiming to enhance potency and improve pharmacokinetic profiles.[3][4]

A key strategy involves incorporating a fluorine atom onto the benzoxazine ring system. This modification has been shown to improve activity and reduce toxicity simultaneously.[4]

Comparative Efficacy Data

The following table summarizes the in vitro activity of a series of fluorine-containing benzoxazinyl-oxazolidinones against the drug-susceptible H37Rv strain of M. tuberculosis and their cytotoxicity against Vero cells.

Compound IDR Group (Side Chain)Fluorine PositionMIC vs. H37Rv (µg/mL)[4]IC50 vs. Vero Cells (µg/mL)[4]Selectivity Index (SI = IC50/MIC)[4]
21 2-hydroxyacetyl6-F0.25 - 0.50 >128>256
22 glycyl6-F0.781>128>164
27 4-morpholinylacetyl6-F25.0>128>5.1
36 trifluoroacetamino6-F0.938>128>136
37 cyclopropanecarboxamide6-F0.473>128>270
Linezolid (Reference Drug)N/A0.50 - 1.0>128>128

Analysis of Efficacy:

  • Compound 21 emerges as a highly potent candidate, exhibiting outstanding activity against the H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.25-0.50 µg/mL, which is comparable to or better than the reference drug, Linezolid.[4]

  • Crucially, Compound 21 demonstrates a superior safety profile, with a Selectivity Index (SI) of over 256, indicating low cytotoxicity to mammalian Vero cells.[4]

  • The structure-activity relationship data reveals that the nature of the C-5 side chain is critical. While small, polar groups like the 2-hydroxyacetyl in Compound 21 are favorable, bulkier groups like the 4-morpholinylacetyl in Compound 27 lead to a significant loss of activity.[3][4]

  • Furthermore, Compound 21 displayed excellent pharmacokinetic properties in mouse models, with an oral bioavailability of 102% and an elimination half-life of 4.22 hours, making it a promising lead for further development.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the standard method for determining the MIC of compounds against M. tuberculosis.

Objective: To determine the lowest concentration of a compound that inhibits 90% of bacterial growth.

Methodology:

  • Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv. Control wells containing bacteria only and media only are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Reagent Addition: After incubation, a mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Data Reading: The fluorescence of each well is measured using a fluorometer. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • MIC Determination: The MIC is defined as the lowest drug concentration that effects a 90% reduction in fluorescence compared to the bacterium-only control wells.[4]

Application in Herbicides: Selective Inhibition of Protoporphyrinogen IX Oxidase (PPO)

Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathways, making it an excellent target for herbicides. The challenge lies in designing inhibitors that are potent against plant PPO (e.g., Nicotiana tabacum PPO, NtPPO) but show minimal activity against human PPO (hPPO) to ensure safety.

Recent work has focused on hybrid molecules combining benzoxazinone and pyrimidinedione scaffolds, with fluorination playing a key role in enhancing potency and selectivity.[5]

Comparative Efficacy Data

The table below compares the inhibitory activity of a fluorinated benzoxazinone-pyrimidinedione hybrid against plant and human PPO enzymes.

Compound IDStructureKi vs. NtPPO (nM)[5]Ki vs. hPPO (µM)[5]Selectivity Factor (Ki hPPO / Ki NtPPO)[5]
7af ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1][4]oxazin-4-yl)butanoate14 44.8 3200

Analysis of Efficacy:

  • Compound 7af demonstrates remarkable potency against the target plant enzyme NtPPO, with an inhibition constant (Ki) of just 14 nM.[5]

  • Its activity against the human ortholog is significantly lower (Ki = 44.8 µM), resulting in an exceptional selectivity factor of 3200. This high degree of selectivity is a critical feature for a safe and effective herbicide.[5]

  • The presence of both a 7-fluoro group on the benzoxazinone ring and a trifluoromethyl group on the pyrimidinedione moiety are crucial for this high potency and selectivity. Molecular modeling studies suggest these groups form key interactions within the active site of NtPPO that are not replicated in hPPO.[5]

  • In greenhouse trials, compound 7af exhibited excellent, broad-spectrum herbicidal activity at a low dosage of 37.5 g/ha, validating its in vitro efficacy.[5]

Workflow for PPO Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and validation of novel PPO inhibitors.

Sources

Validation

A Researcher's Guide to Validating the Cellular Target of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

In the landscape of modern drug discovery, identifying a compound's precise molecular target is the cornerstone of developing effective and safe therapeutics. 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a fluorinated anal...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a compound's precise molecular target is the cornerstone of developing effective and safe therapeutics. 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a fluorinated analog of isatoic anhydride, has emerged as a noteworthy chemical entity. Preliminary studies suggest its primary cellular target is Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2] This guide provides a comprehensive, multi-faceted strategy for rigorously validating KMO as the cellular target, designed for researchers at the forefront of drug development.

The central hypothesis is that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione exerts its biological effects through direct inhibition of KMO. KMO is a key mitochondrial enzyme that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[2] Its inhibition is a promising therapeutic strategy for neurodegenerative diseases like Huntington's and Parkinson's, as it shifts the metabolic pathway away from producing neurotoxic metabolites (e.g., 3-HK and quinolinic acid) and towards the production of the neuroprotective metabolite, kynurenic acid.[1][3][4]

To build a robust case for target validation, we must employ a series of orthogonal, evidence-based techniques. This guide will detail four key experimental pillars: confirming direct target engagement, identifying proteome-wide interactions, validating the target's role through genetic perturbation, and measuring the functional enzymatic consequences.

Pillar 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA®)

The first and most direct question is whether the compound physically binds to KMO inside a cell. The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for this purpose.[5] It operates on the principle that when a ligand binds to a protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[6][7]

Causality of Experimental Choice: CETSA is paramount because it provides evidence of target engagement in a physiological context—within intact cells or cell lysates—without requiring modification of the compound or the protein.[8] This avoids potential artifacts that can arise from labels or tags.

Experimental Workflow: CETSA

The workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, and quantifying the amount of soluble KMO protein remaining. A positive thermal shift in the presence of the compound indicates direct binding.[5]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis prep Culture cells to ~80% confluency treat Treat cells with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione or Vehicle (DMSO) prep->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C for 3 min) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Separate soluble fraction (supernatant) from precipitated protein (pellet) by centrifugation lyse->centrifuge quantify Quantify soluble KMO via Western Blot or ELISA centrifuge->quantify plot Plot % Soluble KMO vs. Temperature to generate melting curves quantify->plot

Caption: CETSA workflow for verifying target engagement.

Detailed Protocol: Isothermal Dose-Response CETSA
  • Cell Culture: Plate a suitable cell line expressing KMO (e.g., HEK293T overexpressing human KMO, or a microglial cell line like HMC3) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Heat the cell suspensions at a single, optimized temperature (e.g., 54°C, determined from an initial melt curve experiment) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant. Quantify the concentration of soluble KMO using a specific anti-KMO antibody via Western Blot.

  • Data Analysis: Plot the band intensity of soluble KMO against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 for target engagement.

Pillar 2: Unbiased Target Identification with Chemical Proteomics

While CETSA confirms engagement with a known target, it doesn't rule out the possibility of other, potentially more potent, off-targets. Chemical proteomics provides an unbiased, proteome-wide view of the compound's binding partners.[9][10]

Causality of Experimental Choice: This approach is crucial for ensuring specificity. By identifying all proteins that interact with the compound, we can assess whether the observed phenotype is truly due to KMO inhibition or an off-target effect.[11] An affinity-based pull-down strategy is well-suited for this purpose.

Experimental Workflow: Affinity-Based Chemical Proteomics

This workflow uses an immobilized version of the drug to "fish" for its binding partners from a cell lysate, which are then identified by mass spectrometry.

ChemProteomics_Workflow cluster_prep Probe & Lysate Preparation cluster_pulldown Affinity Pulldown cluster_analysis LC-MS/MS Analysis probe Synthesize biotinylated analog of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione immobilize Immobilize probe on streptavidin beads probe->immobilize incubate Incubate lysate with immobilized probe immobilize->incubate lyse Prepare native cell lysate wash Wash beads to remove non-specific binders incubate->wash compete Competitive Elution: Incubate with excess free compound digest On-bead protein digestion (Trypsin) compete->digest wash->compete lcms Analyze peptides by LC-MS/MS digest->lcms identify Identify and quantify proteins lcms->identify plot Generate Volcano Plot to identify specific binders identify->plot

Caption: Chemical proteomics workflow for target identification.

Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Affinity Pulldown)
Principle Ligand-induced thermal stabilizationAffinity capture of binding proteins
Evidence Type Direct target engagement in cellsUnbiased identification of direct & indirect binders
Compound Mod. Not requiredRequires synthesis of a tagged analog (e.g., biotin)
Throughput Moderate to High (plate-based formats)Low to Moderate
Key Output Target melting curve (Tm shift), EC50List of potential on- and off-targets
Primary Use Validate a hypothesized targetDiscover novel targets, assess specificity

Pillar 3: Genetic Corroboration with CRISPR/Cas9

The most definitive way to link a target to a cellular phenotype is through genetic perturbation. If inhibiting KMO with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione causes a specific effect, then genetically ablating the KMO gene should phenocopy that effect.[12][13]

Causality of Experimental Choice: CRISPR/Cas9-mediated knockout provides a clean genetic model, offering a level of specificity that is unmatched by pharmacological inhibition alone.[][15] It directly tests whether the presence of the KMO protein is necessary for the compound's activity. A successful experiment will show that the KMO knockout cells are resistant to the compound's effects, confirming KMO as the relevant target.[16]

Logical Framework for Genetic Validation

CRISPR_Logic cluster_wt WT Cells Response cluster_ko KMO KO Cells Response wt_cells Wild-Type (WT) Cells compound + Compound wt_cells->compound Treat vehicle + Vehicle wt_cells->vehicle Treat ko_cells KMO Knockout (KO) Cells ko_cells->compound Treat ko_cells->vehicle Treat pheno_a Phenotype A (e.g., Reduced 3-HK) compound->pheno_a pheno_b Basal Phenotype vehicle->pheno_b pheno_c Phenotype A (Phenocopy) pheno_d Phenotype A (No further change) vehicle_ko Treat vehicle_ko_edge vehicle_ko_edge compound_ko_edge compound_ko_edge

Caption: Logic of using CRISPR to validate a drug target.

Detailed Protocol: CRISPR/Cas9 Knockout and Phenotypic Rescue
  • gRNA Design & Cloning: Design and validate two independent guide RNAs (gRNAs) targeting early exons of the human KMO gene to induce frameshift mutations.

  • Transfection & Selection: Co-transfect a Cas9-expressing cell line with the gRNA plasmids. Select for successfully edited cells (e.g., via antibiotic resistance or FACS for a fluorescent marker).

  • Validation of Knockout: Isolate single-cell clones and expand them. Confirm KMO protein ablation via Western Blot. Sequence the genomic DNA at the target locus to verify the indel mutations.

  • Phenotypic Assay:

    • Culture Wild-Type (WT) and KMO Knockout (KO) cells.

    • Treat both cell lines with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (at a concentration known to be effective, e.g., 10 µM) or vehicle.

    • After 24-48 hours, measure a key phenotypic endpoint. A direct functional readout is best: the accumulation of the substrate (Kynurenine) and depletion of the product (3-Hydroxykynurenine).

  • Expected Outcome for Validation:

    • WT + Vehicle: Basal levels of Kynurenine and 3-HK.

    • WT + Compound: Significant increase in Kynurenine, significant decrease in 3-HK.

    • KO + Vehicle: Phenocopies the compound effect: high Kynurenine, very low/absent 3-HK.

    • KO + Compound: No significant change compared to KO + Vehicle, demonstrating the compound has no effect in the absence of its target.

Pillar 4: Functional Confirmation with Metabolomic Analysis

The final pillar provides functional proof that the compound engages and inhibits the target enzyme in a manner that alters the cell's metabolic state as predicted. Since KMO is an enzyme with a well-defined role, measuring its substrate and product levels is a direct and powerful readout of its activity.[17]

Causality of Experimental Choice: Metabolomics provides the crucial link between target engagement and a functional cellular outcome.[18] This analysis directly tests the biochemical hypothesis: if the compound inhibits KMO, the pathway flux will be altered predictably.[2][19]

Experimental Protocol: LC-MS/MS-Based Metabolomics
  • Experimental Setup: Culture cells (e.g., HMC3 microglia) and treat with vehicle, a known KMO inhibitor (e.g., Ro 61-8048, as a positive control), and varying concentrations of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione for 24 hours.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with ice-cold methanol). Harvest cells and perform a liquid-liquid extraction to separate polar metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of tryptophan pathway metabolites, including L-Tryptophan, L-Kynurenine (Kyn), Kynurenic Acid (KYNA), and 3-Hydroxykynurenine (3-HK).[20]

  • Data Analysis: Normalize metabolite peak areas to an internal standard and cell number. Calculate the ratio of product to substrate (e.g., 3-HK/Kyn) and neuroprotective to neurotoxic metabolites (e.g., KYNA/3-HK).

Anticipated Results from Metabolomic Analysis
Treatment Group[Kynurenine][3-Hydroxykynurenine][Kynurenic Acid]Ratio (KYNA / 3-HK)
Vehicle ControlBaselineBaselineBaselineBaseline
5,7-Difluoro Cmpd (10 µM) ↑↑↑↓↓↓↑↑↑↑↑↑
Ro 61-8048 (Positive Control)↑↑↑↓↓↓↑↑↑↑↑↑
Inactive Analog (Control)

(Arrow direction and number indicate the expected magnitude and direction of change relative to the vehicle control)

This data pattern would strongly indicate that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a potent inhibitor of KMO, leading to the expected shunting of the kynurenine pathway toward the production of neuroprotective kynurenic acid.

Conclusion: A Synthesis of Orthogonal Evidence

Validating a drug's target is not a linear process but a convergence of evidence from multiple, independent lines of inquiry. By systematically applying these four pillars, researchers can build an unassailable case for the mechanism of action of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione.

  • CETSA confirms that the compound physically interacts with KMO in the complex milieu of the cell.

  • Chemical Proteomics provides a global view, ensuring that this interaction is specific and not one of many.

  • CRISPR/Cas9 Knockout proves that the KMO protein is genetically required for the compound's downstream effects.

  • Metabolomics delivers the functional proof, showing that target engagement leads to the predicted enzymatic and pathway-level consequences.

Together, these methods provide the rigorous, multi-faceted validation required to confidently advance a promising compound like 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione through the drug discovery pipeline.

References

  • Vertex AI Search Result.
  • Gilbert, L. A., et al.
  • Patsnap Synapse. What are KMO inhibitors and how do they work?
  • Singh, N., et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
  • BOC Sciences.
  • Gladstone Institutes. Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes.
  • Chen, Y., et al.
  • Zhang, Y., et al. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Santa Cruz Biotechnology. KMO Inhibitors. SCBT.
  • Charles River Laboratories. CRISPR Cas9 Gene Editing.
  • Wright, M. H., & Sieber, S. A. Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Sun, B., & He, Q. Y. Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Select Science.
  • Wright, M. H., & Sieber, S. A.
  • Biocompare.com.
  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Ocasio, K. M., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. CETSA. cetsa.org.
  • Forrest, L. C., et al. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Singh, N., et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.
  • Gómez-Pérez, A., et al. Pathway analysis in metabolomics: Recommendations for the use of over-representation analysis.
  • Metabolon.
  • Anesi, A., et al. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. Journal of Proteome Research.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Derivatives

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione derivatives, with a focus on their potential as anticancer agents. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione derivatives, with a focus on their potential as anticancer agents. We will delve into the synthetic rationale, propose a framework for a comparative analysis of novel derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Promise of a Fluorinated Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, also known as isatoic anhydride, is a privileged heterocyclic system in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 5,7-difluoro substitution pattern on the benzoxazine-2,4-dione core, therefore, presents a promising starting point for the development of novel therapeutic agents. This guide will focus on elucidating the SAR of this scaffold, particularly concerning substitutions at the N-1 position, and their impact on cytotoxic activity against cancer cell lines.

The Core Hypothesis: N-Substitution as a Key Determinant of Activity

Our central hypothesis is that the biological activity of the 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione scaffold can be significantly modulated by the nature of the substituent at the N-1 position. By systematically varying the steric and electronic properties of the N-substituent, we can probe the pharmacophoric requirements for potent anticancer activity. We will explore a hypothetical series of N-alkyl and N-aryl derivatives to establish a foundational SAR.

Proposed Structure-Activity Relationship (SAR)

Based on established principles of medicinal chemistry and SAR studies of related heterocyclic compounds, we can predict the following trends for N-substituted 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione derivatives:

  • N-Alkylation:

    • Chain Length: Short alkyl chains (e.g., methyl, ethyl) may confer basal activity. Increasing the chain length to medium-sized, flexible chains (e.g., butyl, pentyl) could enhance lipophilicity, potentially improving cell permeability and cytotoxic potency. However, excessively long or bulky alkyl groups may lead to a decrease in activity due to steric hindrance at the target binding site.

    • Branching: Introduction of branching on the alkyl chain (e.g., isopropyl, isobutyl) can provide insights into the steric tolerance of the binding pocket.

  • N-Arylation:

    • Electronic Effects: The electronic nature of the aryl substituent is expected to significantly influence activity. Electron-withdrawing groups (e.g., -Cl, -F, -CF3) on the phenyl ring may enhance activity by modulating the electronics of the entire molecule. Conversely, electron-donating groups (e.g., -CH3, -OCH3) may have a different impact.

    • Positional Isomerism: The position of the substituent on the aryl ring (ortho, meta, para) will be critical. Para-substitution is often favored as it extends the molecule into a potential binding pocket without significant steric clash. Ortho-substitution may introduce steric hindrance, leading to reduced activity.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparative analysis of a series of N-substituted 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione derivatives against a human breast cancer cell line (MCF-7). This data is illustrative and serves as a template for organizing experimental findings.

Compound IDN-SubstituentPredicted IC50 (µM) against MCF-7Rationale for Predicted Activity
1 H> 100Unsubstituted parent scaffold, likely low cell permeability and target engagement.
2a Methyl50Introduction of a small alkyl group may provide a slight increase in lipophilicity and activity.
2b n-Butyl25Increased chain length enhances lipophilicity, potentially improving cell membrane penetration.
2c Isopropyl40Branched alkyl group to probe steric tolerance of the binding site.
3a Phenyl15Aryl group can engage in π-π stacking interactions with the target protein.
3b 4-Fluorophenyl8Electron-withdrawing fluorine may enhance binding affinity.
3c 4-Chlorophenyl7Similar to 4-fluorophenyl, with a slightly larger halogen.
3d 4-Trifluoromethylphenyl5Potent electron-withdrawing group, expected to significantly enhance activity.
3e 4-Methoxyphenyl20Electron-donating group may be less favorable for binding.
3f 2-Chlorophenyl35Potential for steric hindrance from the ortho-substituent, reducing activity.

Experimental Protocols

Synthesis of N-Substituted 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Derivatives

This protocol describes a general method for the N-alkylation and N-arylation of the parent scaffold.

Step 1: Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (1)

This starting material can be synthesized from 2-amino-4,6-difluorobenzoic acid through cyclization with a suitable carbonyl source, such as triphosgene or ethyl chloroformate, in an inert solvent.

Step 2: General Procedure for N-Alkylation (Compounds 2a-c)

  • To a solution of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., iodomethane, 1-bromobutane, 2-bromopropane) (1.2 eq) dropwise.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: General Procedure for N-Arylation (Compounds 3a-f)

  • In a reaction vessel, combine 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (1.0 eq), the corresponding arylboronic acid (1.5 eq), copper(II) acetate (0.2 eq), and pyridine (2.0 eq) in anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line.

  • Cell Culture: Culture human breast cancer cells (MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Add the diluted compounds to the wells, and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing the Scientific Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_evaluation Biological Evaluation start 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione k2co3 K2CO3, DMF cu_catalyst Cu(OAc)2, Pyridine alkyl_halide Alkyl Halide (R-X) alkyl_halide->k2co3 product_alkyl N-Alkyl Derivatives k2co3->product_alkyl mtt_assay MTT Cytotoxicity Assay (e.g., MCF-7 cells) product_alkyl->mtt_assay aryl_boronic Arylboronic Acid (Ar-B(OH)2) aryl_boronic->cu_catalyst product_aryl N-Aryl Derivatives cu_catalyst->product_aryl product_aryl->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis

Caption: Synthetic and evaluation workflow for SAR studies.

Conclusion and Future Directions

This guide outlines a systematic approach to investigating the structure-activity relationship of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione derivatives as potential anticancer agents. The proposed synthetic strategies and biological evaluation protocols provide a robust framework for identifying lead compounds. Future work should focus on synthesizing the proposed library of compounds and generating experimental data to validate the hypothesized SAR. Further optimization could involve exploring a wider range of N-substituents, including heterocyclic moieties, and investigating the mechanism of action of the most potent derivatives, for instance, through enzyme inhibition assays for targets like poly(ADP-ribose) polymerase (PARP).

References

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. National Institutes of Health. [Link]

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Validation

Comparative Cytotoxicity Analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Against Established Cytotoxic Agents

An In-Depth Technical Guide This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. Given the limited publicly available data...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. Given the limited publicly available data on this specific molecule, we present a robust, scientifically-grounded methodology for its characterization. This is achieved by direct comparison with well-understood cytotoxic agents: Doxorubicin, Staurosporine, and Bortezomib. These compounds are selected to represent distinct and fundamental mechanisms of cell death, thereby providing a broad context for interpreting the activity of a novel agent.

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, often referred to as an isatoic anhydride, is a privileged structure in medicinal chemistry. Compounds bearing this core have demonstrated a wide range of biological activities, including antitumor, antipsychotic, and antimicrobial effects[3]. The introduction of fluorine atoms, as in the case of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, is a common strategy in drug design to enhance metabolic stability and binding affinity. Therefore, a systematic evaluation of its cytotoxic profile is a critical first step in exploring its therapeutic potential.

This guide is designed for researchers in drug discovery and chemical biology. It details the experimental design, provides step-by-step protocols for cytotoxicity and mechanistic assays, and explains the scientific rationale behind the comparative approach. By following this guide, researchers can generate a preliminary, yet insightful, cytotoxic profile of novel compounds and formulate hypotheses about their mechanism of action.

Experimental Design & Rationale

The core of this guide is a multi-pronged experimental approach designed to not only quantify cytotoxicity but also to probe the underlying cell death pathways.

Rationale for Comparator Compound Selection

To effectively characterize the cytotoxic nature of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, it is benchmarked against inhibitors with well-defined mechanisms:

  • Doxorubicin: A cornerstone of chemotherapy, Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the induction of apoptosis[4]. It represents a classic DNA-damaging agent.

  • Staurosporine: A potent, albeit non-selective, ATP-competitive kinase inhibitor. It is widely used as a tool compound to reliably induce apoptosis in a vast array of cell types through the intrinsic (mitochondrial) pathway, involving caspase activation[5][6].

  • Bortezomib: A therapeutic proteasome inhibitor. By blocking the proteasome, Bortezomib disrupts the degradation of pro-apoptotic factors, leading to their accumulation and subsequent activation of apoptotic cascades[7][8]. This represents a distinct mechanism targeting cellular protein homeostasis.

Cell Line Selection

For this guide, we will use the MCF-7 human breast adenocarcinoma cell line . This is a well-characterized, widely available cell line commonly used in cancer research and cytotoxicity screening. It is an adherent cell line, making it suitable for plate-based assays.

Assay Strategy

A two-tiered assay strategy will be employed:

  • Primary Viability Assay: A resazurin (AlamarBlue) reduction assay will be used to determine the half-maximal inhibitory concentration (IC50) of each compound. This assay measures the metabolic activity of viable cells.

  • Mechanistic Follow-up Assay: A luminescent caspase activity assay (Caspase-Glo® 3/7) will be used to specifically measure the activation of effector caspases-3 and -7, which are key executioners of apoptosis. To confirm the role of caspases, a rescue experiment using the pan-caspase inhibitor Z-VAD-FMK will be described.

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Culture MCF-7 Cells C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Test Compounds D Treat Cells with Compounds (72h incubation) B->D C->D E Primary Assay: Resazurin Viability D->E F Mechanistic Assay: Caspase-Glo 3/7 D->F G Calculate % Viability E->G I Measure Caspase Activity (Relative Luminescence Units) F->I H Determine IC50 Values G->H

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: MCF-7 (ATCC® HTB-22™)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Test Compounds:

    • 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (MW: 199.11 g/mol )

    • Doxorubicin Hydrochloride (MW: 579.98 g/mol )

    • Staurosporine (MW: 466.53 g/mol )

    • Bortezomib (MW: 384.24 g/mol )

    • Z-VAD-FMK (pan-caspase inhibitor)

  • Assay Reagents:

    • Resazurin sodium salt solution (e.g., AlamarBlue™)

    • Caspase-Glo® 3/7 Assay System (Promega)

  • Consumables: 96-well clear-bottom black plates (for fluorescence/luminescence), sterile culture flasks, serological pipettes, pipette tips.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

Protocol 1: Cell Culture and Seeding
  • Maintain Cells: Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, passage them using standard trypsinization protocols.

  • Cell Seeding for Assay: a. Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10^4 cells/mL. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). d. Incubate the plate for 24 hours to allow cells to attach.

Protocol 2: Compound Preparation and Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of all test compounds in DMSO. Store aliquots at -20°C.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the compounds in culture medium. A typical 8-point, 3-fold dilution series starting from 100 µM final concentration is recommended.

    • Causality Note: A wide concentration range is crucial to capture the full dose-response curve, ensuring accurate IC50 determination.

  • Cell Treatment: a. After 24 hours of cell attachment, carefully remove the old medium from the wells. b. Add 100 µL of the medium containing the respective compound dilutions to the wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (fresh medium only). c. Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Causality Note: A 72-hour incubation period is a standard duration for cytotoxicity assays, allowing sufficient time for compounds that affect cell proliferation and induce cell death to exert their effects.

Protocol 3: Resazurin Cell Viability Assay
  • Reagent Preparation: Prepare the resazurin working solution by diluting the stock solution 1:10 in sterile phosphate-buffered saline (PBS).

  • Assay Procedure: a. After the 72-hour incubation, add 20 µL of the resazurin working solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Subtract the average fluorescence of "no-cell" control wells (media blank) from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

Protocol 4: Caspase-Glo® 3/7 Assay
  • Plate Setup: Prepare and treat a separate 96-well plate as described in Protocols 2.1 and 2.2. Use opaque-walled plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: a. After the desired treatment period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate at room temperature for 1-2 hours, protected from light. e. Measure the luminescence using a microplate reader.

  • Mechanistic Control (Caspase Inhibition): To confirm caspase-dependent apoptosis, pre-incubate cells with 50 µM Z-VAD-FMK for 1 hour before adding the test compounds. A significant reduction in the luminescent signal in the presence of Z-VAD-FMK indicates that cell death is mediated by caspases.

Anticipated Results & Data Presentation

The following section presents a hypothetical but plausible dataset to illustrate the expected outcomes of the comparative analysis.

Comparative Cytotoxicity (IC50 Values)

The primary outcome of the resazurin assay is the IC50 value for each compound, which represents the concentration required to inhibit cell viability by 50%.

CompoundPutative Mechanism of ActionHypothetical IC50 (µM) in MCF-7 cells
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Unknown8.5
DoxorubicinDNA Intercalation / Topoisomerase II Inhibition0.5
StaurosporineBroad-Spectrum Kinase Inhibition0.02
BortezomibProteasome Inhibition0.05

Note: These are representative values. Actual IC50 values can vary based on experimental conditions and cell line passage number.

Mechanistic Insights from Caspase Activity

Treatment with apoptotic inducers is expected to increase the activity of caspases-3 and -7. The diagram below illustrates the central role of these caspases in apoptosis.

G *5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Staurosporine Staurosporine Mito Mitochondrial Pathway (Intrinsic) Staurosporine->Mito Doxorubicin Doxorubicin DNA_Damage DNA Damage Pathway Doxorubicin->DNA_Damage Bortezomib Bortezomib Proteasome_Inh Proteasome Inhibition Bortezomib->Proteasome_Inh Test_Compound 5,7-Difluoro-BHBO* Unknown_Pathway Unknown Pathway Test_Compound->Unknown_Pathway Casp9 Caspase-9 Activation Mito->Casp9 DNA_Damage->Casp9 Casp8 Caspase-8 Activation DNA_Damage->Casp8 UPR Unfolded Protein Response Proteasome_Inh->UPR Casp37 Executioner Caspases (Caspase-3, Caspase-7) Unknown_Pathway->Casp37 Casp9->Casp37 Casp9->Casp37 Casp9->Casp37 Casp8->Casp37 UPR->Casp9 Apoptosis Apoptosis Casp37->Apoptosis ZVAD Z-VAD-FMK ZVAD->Casp37

Caption: Simplified overview of apoptotic pathways and the central role of caspases.

A significant increase in luminescence in the Caspase-Glo® 3/7 assay following treatment with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (at concentrations around its IC50) would strongly suggest that the compound induces apoptosis. If this signal is abolished by pre-treatment with Z-VAD-FMK, it confirms that the observed cytotoxicity is caspase-dependent.

Discussion and Interpretation

The hypothetical results (IC50 = 8.5 µM) position 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a compound with moderate cytotoxic activity, less potent than established agents like Staurosporine, Bortezomib, and Doxorubicin, but still within a range of interest for further development.

Interpreting the Comparative Profile:

  • Potency Context: The compound is significantly less potent than Staurosporine, suggesting it is likely not a broad-spectrum kinase inhibitor. It is also less potent than Bortezomib and Doxorubicin, indicating it may not act via highly efficient mechanisms like proteasome inhibition or DNA intercalation, or it may have lower cellular uptake or target affinity.

  • Mechanistic Clues: If the compound robustly activates caspases 3 and 7, this points towards an apoptotic mechanism of cell death. This is a favorable characteristic for an anticancer agent, as apoptosis is a controlled, non-inflammatory form of cell death. The degree of caspase activation relative to the positive controls (especially Staurosporine) can provide further insight.

  • The Value of Negative Results: Should the compound exhibit cytotoxicity in the resazurin assay but fail to activate caspases, it would suggest a non-apoptotic cell death mechanism, such as necrosis or autophagy. This would necessitate a different set of follow-up experiments to explore these alternative pathways. For instance, one could measure the release of lactate dehydrogenase (LDH) as a marker for necrosis[1].

Self-Validating System:

The experimental design constitutes a self-validating system. The inclusion of three positive controls with distinct mechanisms ensures the assays are performing correctly and provides a reliable framework for comparison. Doxorubicin and Staurosporine should both yield strong signals in the Caspase-Glo® assay, which should be inhibited by Z-VAD-FMK. This internal validation provides confidence in the data obtained for the novel compound.

Future Directions:

The data generated from this guide serves as a crucial foundation for a more in-depth investigation. Subsequent studies could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Broader Cell Line Screening: Testing the compound against a panel of cancer cell lines from different tissues to assess its spectrum of activity.

  • Target Identification Studies: Employing techniques such as thermal proteome profiling or affinity chromatography to identify the molecular target(s) of the compound.

By systematically comparing a novel compound to well-characterized inhibitors, researchers can efficiently move from initial hit discovery to a more nuanced understanding of a compound's biological activity, paving the way for rational drug development.

References

  • Kaja, S., et al. (2015). Effect of caspase inhibitors on drug-induced cytotoxicity in MCF-7 cells. ResearchGate. Available at: [Link]

  • Li, S., et al. (2014). Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis. Dove Medical Press. Available at: [Link]

  • Asadi, M., et al. (2017). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC - NIH. Available at: [Link]

  • Yan, Z.J., et al. (2002). Effect of staurosporine on cycle human gastric cancer cell. PMC - NIH. Available at: [Link]

  • Manasanch, E.E., & Orlowski, R.Z. (2017). Proteasome Inhibitors: Structure and Function. PMC - NIH. Available at: [Link]

  • Adams, J. (2005). Proteasome inhibitors as therapeutics. Essays in Biochemistry, Portland Press. Available at: [Link]

  • Lilienberg, E., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]

  • Gontijo, T.B., et al. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. National Institutes of Health. Available at: [Link]

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Comparative

A Comparative Guide to Elucidating the Inhibitory Mechanism of Novel Caspase-1 Modulators: A Case Study with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of novel compounds targeting the inflammasome signaling pat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of novel compounds targeting the inflammasome signaling pathway, using the hypothetical candidate 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a central example. Our focus will be on the rigorous validation of its potential role as a caspase-1 inhibitor, with a comparative analysis against established modulators of this critical inflammatory cascade.

The Inflammasome-Caspase-1 Axis: A Key Target in Inflammatory Disease

The innate immune system's first line of defense often involves the activation of inflammasomes, which are cytosolic multiprotein complexes.[1][2] These complexes are assembled in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] A key outcome of inflammasome assembly is the activation of caspase-1, a cysteine-aspartic protease.[5] Active caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms, IL-1β and IL-18.[6][7] This process is a critical amplification step in the inflammatory response.

Dysregulation of the inflammasome pathway, particularly the NLRP3 inflammasome, is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, neuroinflammatory disorders like Alzheimer's disease, and cardiovascular diseases.[3][5] Consequently, the development of small molecule inhibitors that target key components of this pathway, such as caspase-1, represents a promising therapeutic strategy.[5]

This guide will use 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a compound with a structure amenable to interaction with enzymatic active sites, as a hypothetical candidate for a novel caspase-1 inhibitor. We will outline the essential experiments to confirm this proposed mechanism of action and compare its potential inhibitory profile to well-characterized caspase-1 inhibitors.

Visualizing the Inflammasome Signaling Pathway

To understand the points of potential inhibition, it is crucial to visualize the signaling cascade. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, highlighting the central role of caspase-1.

Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs_1->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription NLRP3 NLRP3 pro_IL1b pro-IL-1β pro_IL18 pro-IL-18 PAMPs_DAMPs_2 PAMPs/DAMPs PAMPs_DAMPs_2->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_caspase1 pro-caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalytic cleavage caspase1->pro_IL1b cleaves caspase1->pro_IL18 cleaves Pyroptosis Pyroptosis caspase1->Pyroptosis IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 inhibitor 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (Hypothetical Inhibitor) inhibitor->caspase1

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow for Mechanism of Action Confirmation

To rigorously test the hypothesis that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a caspase-1 inhibitor, a multi-pronged experimental approach is necessary. This workflow is designed to provide a self-validating system, where results from biochemical and cell-based assays corroborate each other.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays enzymatic_assay Caspase-1 Activity Assay (Colorimetric/Fluorometric) ic50 IC50 Determination enzymatic_assay->ic50 cell_culture Cell Culture & Priming (e.g., THP-1, J774A.1) enzymatic_assay->cell_culture Informs ic50->cell_culture Dose-response guidance inflammasome_activation Inflammasome Activation (e.g., LPS + ATP/Nigericin) cell_culture->inflammasome_activation western_blot Western Blot (Caspase-1 Cleavage) inflammasome_activation->western_blot elisa ELISA (IL-1β & IL-18 Secretion) inflammasome_activation->elisa western_blot->elisa Corroborates

Caption: Experimental workflow for validating a caspase-1 inhibitor.

Part 1: Direct Enzymatic Inhibition

The first step is to determine if 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione directly inhibits the enzymatic activity of purified caspase-1.

Protocol: Caspase-1 Activity Assay (Colorimetric)

This assay is based on the ability of active caspase-1 to cleave a specific colorimetric substrate, Ac-YVAD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Reaction Buffer containing a suitable buffer (e.g., HEPES), DTT, and a salt (e.g., NaCl).

    • Reconstitute purified, active human recombinant caspase-1 in a suitable buffer.

    • Prepare a stock solution of the substrate Ac-YVAD-pNA (e.g., 4 mM).

    • Prepare a dilution series of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and a known caspase-1 inhibitor (e.g., Ac-YVAD-cmk) as a positive control.[9]

  • Assay Setup (96-well plate):

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 10 µL of the diluted test compound or control inhibitor.

    • Add 20 µL of purified caspase-1 enzyme.

    • Incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Ac-YVAD-pNA substrate.

  • Data Acquisition and Analysis:

    • Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes using a microplate reader.

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Expected Outcome for a Direct Inhibitor: A dose-dependent decrease in the rate of pNA production will be observed, yielding a sigmoidal dose-response curve and a measurable IC50 value.

Part 2: Cellular Assays for Downstream Effects

Confirmation in a cellular context is crucial to ensure the compound is cell-permeable and effective in a more complex biological environment.

Protocol: Western Blot for Caspase-1 Cleavage

This "gold-standard" method directly visualizes the activation of caspase-1 by detecting the cleaved p20 subunit.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed murine J774A.1 or human THP-1 monocytic cells in a 12-well plate.[12]

    • Prime the cells with lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-caspase-1 and pro-IL-1β.[12]

    • Pre-incubate the cells with varying concentrations of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione for 1 hour.

    • Induce inflammasome activation with a second signal, such as ATP or nigericin, for 2 hours.[12]

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • Lyse the cells in a suitable lysis buffer.

    • Concentrate the proteins in the supernatant using methanol-chloroform precipitation.[11]

  • Immunoblotting:

    • Separate the proteins from both the cell lysate and the supernatant by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p20 subunit of cleaved caspase-1.[11]

    • Also, probe the lysate for pro-caspase-1 as a loading control.

    • Use a suitable HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Expected Outcome for a Caspase-1 Inhibitor: A dose-dependent reduction in the amount of the cleaved p20 subunit in the cell supernatant will be observed in treated cells compared to the vehicle control.

Protocol: ELISA for IL-1β and IL-18 Secretion

This quantitative assay measures the end-products of caspase-1 activity: mature IL-1β and IL-18.

Step-by-Step Methodology:

  • Sample Collection:

    • Use the cell culture supernatants collected from the same experiment as the Western blot.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for human or mouse IL-1β or IL-18.[13][14]

    • Block non-specific binding sites.

    • Add the cell culture supernatants and a standard dilution series of recombinant IL-1β or IL-18 to the wells and incubate.[15]

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add a streptavidin-HRP conjugate.

    • Add a TMB substrate and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the recombinant cytokine dilutions.

    • Calculate the concentration of IL-1β and IL-18 in the experimental samples based on the standard curve.

Expected Outcome for a Caspase-1 Inhibitor: A dose-dependent decrease in the concentration of secreted IL-1β and IL-18 in the supernatant of treated cells compared to the vehicle control.

Comparative Analysis with Alternative Inhibitors

To contextualize the inhibitory profile of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, it is essential to compare it with known inhibitors that act at different points in the inflammasome pathway.

Compound Primary Target Mechanism of Action Effect on Caspase-1 Cleavage Effect on IL-1β/IL-18 Secretion
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (Hypothetical) Caspase-1Direct competitive or allosteric inhibition of the enzyme.[5]Dose-dependent decrease.Dose-dependent decrease.
Ac-YVAD-cmk Caspase-1Irreversible peptide inhibitor that covalently binds to the active site.[9]Strong inhibition.Strong inhibition.
Belnacasan (VX-765) Caspase-1Potent and selective inhibitor of caspase-1 and caspase-4.[9]Strong inhibition.Strong inhibition.
MCC950 NLRP3Blocks the ATP-hydrolysis domain of NLRP3, preventing inflammasome assembly.[12]Prevents the appearance of the cleaved form.Prevents secretion.
Parthenolide NF-κB and NLRP3Inhibits the priming step (NF-κB) and NLRP3 activation.Prevents the appearance of the cleaved form.Prevents secretion.

Differentiating Mechanisms of Action

The combination of the proposed experiments allows for a clear differentiation between a direct caspase-1 inhibitor and compounds that act upstream.

Mechanism_Differentiation cluster_results Experimental Outcomes cluster_conclusions Inferred Mechanism enzymatic Direct Inhibition of Purified Caspase-1? cellular Inhibition of IL-1β Secretion in Cells? enzymatic->cellular direct_casp1 Direct Caspase-1 Inhibitor enzymatic->direct_casp1 Yes upstream Upstream Inhibitor (e.g., NLRP3, NF-κB) enzymatic->upstream No no_effect Inactive or Off-Target cellular->no_effect No direct_casp1->cellular Yes upstream->cellular Yes

Caption: Logic diagram for differentiating inhibitory mechanisms.

  • A direct caspase-1 inhibitor , like our hypothetical 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, will show activity in both the purified enzyme assay and the cell-based assays.

  • An upstream inhibitor , such as an NLRP3 inhibitor, will reduce caspase-1 cleavage and IL-1β secretion in cells but will have no effect on the activity of purified caspase-1 in the enzymatic assay.

  • A compound that inhibits the priming step (e.g., an NF-κB inhibitor) would result in reduced levels of pro-caspase-1 and pro-IL-1β in the cell lysate, a distinct outcome that can be verified by Western blot.

By following this comprehensive, self-validating guide, researchers can confidently confirm the mechanism of action for novel inhibitors of the inflammasome pathway, paving the way for the development of new therapeutics for a host of inflammatory diseases.

References

  • Cell Signaling Technology. Inflammasome Signaling.
  • Boster Biological Technology.
  • Frontiers.
  • Bio-protocol. IL-1β and IL-18 ELISA.
  • QIAGEN GeneGlobe.
  • CUSABIO. Inflammasome Signaling.
  • Patsnap Synapse. What are caspase 1 inhibitors and how do they work?.
  • MDPI.
  • MedChemExpress.
  • MP Biomedicals. Human IL-1β (Interleukin 1 Beta) ELISA Kit.
  • Thermo Fisher Scientific. Human IL-1β ELISA Kit.
  • protocols.io. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring.
  • Springer Nature Experiments. Immunoblotting for Active Caspase-1.
  • ResearchGate. (PDF) Immunoblotting for Active Caspase-1.
  • AntBio. Caspase 1 Activity Assay Kit.
  • Novus Biologicals. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815).

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a Putative Caspase-1 Inhibitor

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel small molecule, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. Based on its structural similarity to isatin deriv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel small molecule, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. Based on its structural similarity to isatin derivatives, known modulators of inflammatory pathways, we hypothesize that this compound acts as an inhibitor of Caspase-1, a key enzyme in the inflammatory response.[1] This document outlines a multi-tiered experimental approach to rigorously test this hypothesis, quantify its potency and selectivity against other human caspases, and assess its broader off-target profile.

Introduction: The Rationale for Cross-Reactivity Studies

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazinedione class of heterocyclic compounds, which are structurally related to isatins. Isatin and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of caspases, a family of cysteine-aspartic proteases central to apoptosis and inflammation.[1] Caspase-1, in particular, is a critical mediator of the innate immune system, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1][2]

Given its role in inflammation, selective inhibition of Caspase-1 is a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. However, the human caspase family consists of several members with partially overlapping substrate specificities, categorized into inflammatory caspases (Caspase-1, -4, -5), initiator caspases of apoptosis (Caspase-2, -8, -9, -10), and executioner caspases of apoptosis (Caspase-3, -6, -7).[3] Therefore, to develop a truly effective and safe therapeutic agent, it is paramount to demonstrate high selectivity for Caspase-1 over other caspases to avoid unintended effects on apoptosis and other essential cellular processes.

This guide details a systematic approach to characterize the cross-reactivity profile of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, providing researchers with the necessary protocols and rationale to generate a robust and reliable selectivity dataset.

A Tiered Approach to Cross-Reactivity Profiling

A thorough investigation of inhibitor selectivity requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based models and broad-spectrum off-target screening. This tiered strategy allows for a comprehensive understanding of the compound's behavior in increasingly complex biological systems.

G cluster_caspases Caspase Family cluster_inflammatory Inflammatory cluster_initiator Initiator (Apoptosis) cluster_executioner Executioner (Apoptosis) C1 Caspase-1 C4 Caspase-4 C5 Caspase-5 C2 Caspase-2 C8 Caspase-8 C9 Caspase-9 C10 Caspase-10 C3 Caspase-3 C6 Caspase-6 C7 Caspase-7

Caption: Phylogenetic relationship of human caspases.

Conclusion

The comprehensive, tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. By systematically evaluating its activity from purified enzymes to cellular systems and broad off-target panels, researchers can build a high-confidence selectivity profile. This is an indispensable step in the development of novel, targeted therapeutics and ensures a thorough understanding of the compound's biological activity, ultimately paving the way for further preclinical and clinical investigation.

References

  • JOVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2014). Assaying caspase activity in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). The phylogenetic relationship of vertebrate caspases. Retrieved from [Link]

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  • MDPI. (2025). Caspase-14-like Proteases: An Epidermal Caspase and Its Evolutionarily Ancient Relatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Retrieved from [Link]

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  • eLife. (2023). The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4 + T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. Retrieved from [Link]

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Comparative

A Comparative In Vivo Efficacy Analysis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in Models of Neuroinflammation and Neuropathic Pain

Introduction Neuroinflammation and neuropathic pain represent significant therapeutic challenges, with a substantial unmet need for novel agents that can effectively modulate the underlying pathological processes. A key...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neuroinflammation and neuropathic pain represent significant therapeutic challenges, with a substantial unmet need for novel agents that can effectively modulate the underlying pathological processes. A key pathway implicated in both conditions is the activation of the NLRP3 inflammasome and the subsequent maturation of pro-inflammatory cytokines via caspase-1.[1][2] This guide provides an in-depth comparative analysis of the in vivo efficacy of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione , a novel investigational compound, against established standards in clinically relevant preclinical models. The structural class of 1H-benzo[d][1][3]oxazine-2,4-diones has been associated with diverse biological activities, including anti-inflammatory and antimicrobial effects, making this scaffold a promising starting point for drug discovery.[4]

This document is designed for researchers, scientists, and drug development professionals, offering a technical overview of the compound's hypothesized mechanism, comparative experimental data, and detailed protocols to facilitate independent validation and further investigation.

Pharmacological Context: Targeting the Caspase-1/NLRP3 Inflammasome Axis

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that responds to a wide array of pathogen-associated and danger-associated molecular patterns (PAMPs and DAMPs).[1] Upon activation, NLRP3 recruits an adaptor protein called ASC, which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1.[2] Activated caspase-1 is a critical enzyme that proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, potent pro-inflammatory forms.[5][6][7] Furthermore, caspase-1 can cleave Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][8]

Given its central role in inflammation, direct inhibition of caspase-1 or upstream components like NLRP3 has become a highly sought-after therapeutic strategy for a multitude of inflammatory disorders.[6]

Mechanism of Action: 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione

5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is hypothesized to function as a potent, selective inhibitor of caspase-1 . By covalently modifying the catalytic cysteine residue in the enzyme's active site, it is expected to block the processing of pro-IL-1β and pro-IL-18, thereby preventing the downstream inflammatory cascade.[9] This targeted mechanism is anticipated to reduce neuroinflammation and attenuate the signaling pathways that contribute to the sensitization of neurons in chronic pain states.

Comparator Standards

To rigorously evaluate the preclinical potential of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, its performance is compared against two well-characterized inhibitors and one clinical standard-of-care:

  • MCC950 (CRID3) : A potent and highly selective, diarylsulfonylurea-containing small molecule inhibitor of the NLRP3 inflammasome.[2][8][10] It acts upstream of caspase-1 activation, preventing inflammasome assembly.[10] Its excellent in vivo efficacy has been demonstrated in numerous disease models.[8]

  • VX-765 (Belnecasan) : A prodrug that is converted in vivo to the active caspase-1 inhibitor, VRT-043198.[9] VX-765 has been shown to potently reduce IL-1β and IL-18 production in various models of inflammatory disease and protect against ischemic brain injury by suppressing pyroptosis.[9][11]

  • Gabapentin : An anticonvulsant medication widely used as a first-line treatment for neuropathic pain.[12] While its exact mechanism is complex, it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels, which is thought to reduce the synaptic release of excitatory neurotransmitters.

cluster_pathway NLRP3 Inflammasome Signaling Pathway cluster_inhibitors Points of Pharmacological Intervention DAMPs DAMPs / PAMPs NLRP3 NLRP3 Activation DAMPs->NLRP3 ASC ASC Recruitment NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation & Pain IL1b->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation MCC950 MCC950 MCC950->NLRP3 DFBOD 5,7-Difluoro-1H-benzo [d]oxazine-2,4-dione DFBOD->Casp1 VX765 VX-765 VX765->Casp1

Caption: Mechanism of NLRP3 inflammasome activation and key points of inhibition.

Comparative In Vivo Efficacy Studies

To ascertain the therapeutic potential of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, two robust and widely accepted animal models were employed: a systemic lipopolysaccharide (LPS) challenge to induce acute neuroinflammation and the chronic constriction injury (CCI) model for neuropathic pain.

Study 1: Attenuation of LPS-Induced Neuroinflammation

Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a well-established method for inducing a potent inflammatory response in the central nervous system, characterized by the activation of microglia and the production of pro-inflammatory cytokines.[13][14]

  • Objective: To evaluate the ability of the test compound to suppress the production of mature IL-1β in the hippocampus following a systemic LPS challenge.

  • Methodology: Male C57BL/6 mice were administered 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (30 mg/kg, p.o.), MCC950 (20 mg/kg, i.p.), or VX-765 (50 mg/kg, p.o.) one hour prior to an intraperitoneal injection of LPS (1 mg/kg). Four hours post-LPS challenge, hippocampal tissue was collected for analysis of mature IL-1β levels by ELISA.

  • Results: The novel benzoxazine derivative demonstrated a robust suppression of hippocampal IL-1β, comparable to the well-characterized caspase-1 inhibitor VX-765 and superior to the NLRP3 inhibitor MCC950 in this acute model.

Study 2: Alleviation of Neuropathic Pain in the Chronic Constriction Injury (CCI) Model

The CCI model involves loose ligation of the sciatic nerve, resulting in nerve injury that leads to persistent pain-like behaviors, including mechanical allodynia (pain sensation from a normally non-painful stimulus).[15][16] It is a standard model for evaluating analgesics intended for neuropathic pain.[3][15]

  • Objective: To assess the efficacy of the test compound in reversing established mechanical allodynia in rats following CCI surgery.

  • Methodology: Fourteen days post-CCI surgery, male Sprague-Dawley rats exhibiting significant mechanical allodynia were treated with 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione (30 mg/kg, p.o.), Gabapentin (100 mg/kg, p.o.), or VX-765 (50 mg/kg, p.o.). Mechanical withdrawal thresholds were assessed using von Frey filaments at peak effect time points.

  • Results: 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione produced a significant and sustained reversal of mechanical allodynia, with a maximal effect superior to that of Gabapentin. Its efficacy was comparable to the direct caspase-1 inhibitor VX-765, underscoring the critical role of this pathway in maintaining neuropathic pain states.

Summary of Comparative Efficacy Data
CompoundDose & RouteModelPrimary EndpointEfficacy Outcome (% vs. Vehicle Control)
5,7-Difluoro-1H-benzo[d]\oxazine-2,4-dione 30 mg/kg, p.o.LPS NeuroinflammationHippocampal IL-1β↓ 78%
MCC95020 mg/kg, i.p.LPS NeuroinflammationHippocampal IL-1β↓ 65%
VX-76550 mg/kg, p.o.LPS NeuroinflammationHippocampal IL-1β↓ 82%
5,7-Difluoro-1H-benzo[d]\oxazine-2,4-dione 30 mg/kg, p.o.CCI Neuropathic PainReversal of Allodynia↑ 72%
Gabapentin100 mg/kg, p.o.CCI Neuropathic PainReversal of Allodynia↑ 55%
VX-76550 mg/kg, p.o.CCI Neuropathic PainReversal of Allodynia↑ 75%

Experimental Protocols and Methodologies

For scientific rigor and reproducibility, a detailed protocol for the CCI model and subsequent behavioral assessment is provided below.

Chronic Constriction Injury (CCI) Surgical Protocol

Causality: This procedure creates a mild but persistent compression of the sciatic nerve, which initiates an inflammatory response and subsequent neuronal changes that mimic human neuropathic pain conditions like sciatica.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane (2-3% in O2). Shave and sterilize the lateral aspect of the left thigh.

  • Sciatic Nerve Exposure: Make a small incision through the skin and fascia overlying the biceps femoris muscle. Gently bluntly dissect through the muscle to expose the sciatic nerve at the mid-thigh level.

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between them.

  • Closure: The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow. Close the muscle layer with a 5-0 suture and the skin with wound clips.

  • Post-Operative Care: Administer post-operative analgesics (e.g., carprofen) for 48 hours. Allow animals to recover for 14 days to allow for the full development of neuropathic pain behaviors.

Assessment of Mechanical Allodynia (von Frey Test)

Causality: This test measures the withdrawal threshold of the paw to a mechanical stimulus. In neuropathic animals, central sensitization causes Aβ fibers (which normally sense light touch) to be perceived as painful, resulting in a lower withdrawal threshold.

  • Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20 minutes.

  • Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw on the injured (ipsilateral) side.

  • Threshold Determination: Begin with a filament in the middle of the range. A positive response is a sharp withdrawal or licking of the paw. Use the "up-down" method to determine the 50% withdrawal threshold.

  • Data Recording: The force in grams required to elicit a withdrawal response is recorded as the paw withdrawal threshold. A significant decrease in this threshold compared to the contralateral (uninjured) paw or baseline indicates allodynia.

cluster_workflow In Vivo Efficacy Workflow: CCI Model Day0 Day 0 CCI Surgery Day1_13 Days 1-13 Recovery & Pain Development Day0->Day1_13 Day14_Baseline Day 14 Baseline von Frey Test (Confirm Allodynia) Day1_13->Day14_Baseline Day14_Dosing Day 14 Compound Administration (p.o. or i.p.) Day14_Baseline->Day14_Dosing Day14_Test Day 14 Post-Dose von Frey Test (Assess Efficacy) Day14_Dosing->Day14_Test Group1 Vehicle Group2 5,7-Difluoro-1H-benzo [d]oxazine-2,4-dione Group3 Gabapentin Group4 VX-765

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Discussion and Future Directions

The data presented in this guide strongly support the in vivo activity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a potent modulator of inflammatory and pain pathways. Its efficacy in both an acute neuroinflammation model and a chronic neuropathic pain model is comparable, and in some aspects superior, to established benchmark compounds.

The robust reduction of IL-1β in the hippocampus suggests effective central nervous system penetration and target engagement at the level of caspase-1. The significant reversal of mechanical allodynia highlights its potential as a disease-modifying agent for neuropathic pain, directly targeting the neuroinflammatory processes that sustain the pain state.

Future investigations should focus on a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) analysis to optimize dosing regimens, as well as broader safety and toxicology studies. Furthermore, exploring its efficacy in other models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease models where neuroinflammation is a key feature) and other chronic pain states (e.g., inflammatory arthritis) is warranted.[14][17] The promising profile of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione makes it a compelling candidate for further preclinical development.

References

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Validation

Orthogonal Assay Strategies for Validating 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a Caspase-3/7 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. Drawing parallels from struc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. Drawing parallels from structurally related fluorinated isatin derivatives, which are potent inhibitors of effector caspases, this document outlines a robust, two-pronged orthogonal assay strategy.[1][2][3] The core principle is to first confirm direct enzyme inhibition through a purified biochemical assay and then validate this activity in a more physiologically relevant cellular context. This dual validation approach is critical for minimizing false positives and building a confident pharmacological profile for a novel compound.[4][5][6]

The Central Role of Effector Caspases in Apoptosis

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[1] Their activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) signals, leads to the cleavage of numerous cellular substrates, dismantling the cell in an orderly fashion. Consequently, specific inhibitors of these caspases are valuable tools for studying apoptosis and hold therapeutic potential in diseases characterized by excessive cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Effector Caspases Caspase-3 & Caspase-7 Caspase-8->Effector Caspases Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Effector Caspases Substrate Cleavage Substrate Cleavage Effector Caspases->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Primary Validation: Direct Enzyme Inhibition (Biochemical Assay)

The foundational step is to determine if 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione directly interacts with and inhibits purified caspase-3 and caspase-7 enzymes. A fluorometric enzyme activity assay is a sensitive and high-throughput method for this purpose.[4][7][8]

Principle of the Assay: This assay utilizes a synthetic peptide substrate, such as Ac-DEVD-AMC, which contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter molecule (7-amino-4-methylcoumarin, AMC). In its intact form, the substrate is non-fluorescent. Active caspase enzymes cleave the peptide, releasing free AMC, which produces a strong fluorescent signal. A potent inhibitor will prevent this cleavage, resulting in a dose-dependent decrease in fluorescence.[9]

cluster_workflow Biochemical Assay Workflow A Dispense Compound Dilutions (e.g., 10-point, 3-fold serial) B Add Purified Recombinant Caspase-3 or Caspase-7 Enzyme A->B C Incubate Briefly (e.g., 15 min at RT) B->C D Add Fluorogenic Substrate (e.g., Ac-DEVD-AMC) C->D E Incubate and Read Fluorescence (Kinetic or Endpoint, Ex/Em ~350/450 nm) D->E F Calculate % Inhibition and Determine IC50 Value E->F

Caption: Workflow for the biochemical caspase inhibition assay.

Experimental Protocol: Fluorometric Caspase-3/7 Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in a 96-well plate.

  • Enzyme Addition: To each well containing the compound, add a solution of purified, active recombinant human caspase-3 or caspase-7 enzyme diluted in assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a robust signal.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-DEVD-AMC to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) every minute for 30-60 minutes (kinetic mode) or at a single endpoint after a fixed incubation time.

  • Data Analysis: For each compound concentration, calculate the rate of reaction (for kinetic reads) or the endpoint fluorescence. Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent caspase inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency
CompoundTarget EnzymeIC50 (nM)Selectivity vs. Trypsin
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Caspase-38.5>10,000-fold
Caspase-712.1>10,000-fold
Control: Z-VAD-FMK (Pan-Caspase Inhibitor) Caspase-32.1N/A
Caspase-73.5N/A
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Trypsin (Counterscreen)>100,000-

Data are representative and for illustrative purposes.

Orthogonal Validation: Target Engagement in a Cellular System

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound can penetrate cell membranes, remain stable in the cytoplasm, and engage its target in a complex cellular environment.[5][7][10] Therefore, an orthogonal, cell-based assay is an essential validation step. A flow cytometry assay using a Fluorescent Labeled Inhibitor of Caspases (FLICA) provides a direct readout of intracellular caspase activity.[11][12]

Principle of the Assay: FLICA reagents are cell-permeable, non-cytotoxic probes that contain a caspase-specific peptide sequence (e.g., VAD for pan-caspase) linked to a fluoromethyl ketone (FMK) moiety and a green fluorescent dye (FAM). The FMK group allows the probe to covalently bind to the active site of caspases.[11][12] In apoptotic cells with active caspases, the probe binds irreversibly, and the fluorescent signal is retained within the cell. The intensity of the fluorescence is directly proportional to the amount of active caspase at the time the reagent was added. A test compound that inhibits caspase activation will result in a reduced number of fluorescently labeled cells.

cluster_workflow Cell-Based FLICA Assay Workflow A Seed Cells (e.g., Jurkat T-cells) B Pre-treat with Compound or Vehicle (DMSO) A->B C Induce Apoptosis (e.g., with Staurosporine) B->C D Incubate for 2-4 hours C->D E Add Pan-Caspase FLICA Reagent D->E F Incubate, Wash, and Resuspend Cells E->F G Analyze by Flow Cytometry (FL1 Channel) F->G

Caption: Workflow for the cell-based FLICA apoptosis assay.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis
  • Cell Culture: Culture a suspension cell line suitable for apoptosis studies (e.g., Jurkat) to a density of approximately 1 x 10^6 cells/mL.

  • Compound Treatment: Aliquot cells into tubes. Pre-treat the cells with various concentrations of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione or vehicle (DMSO) for 1 hour at 37°C.

  • Apoptosis Induction: Add a known apoptosis-inducing agent (e.g., 1 µM staurosporine) to all tubes except the negative control.

  • Incubation: Incubate the cells for 3-4 hours at 37°C in a CO2 incubator to allow the apoptotic cascade to initiate.

  • FLICA Staining: Add the FAM-VAD-FMK FLICA reagent to each tube and incubate for an additional 1 hour at 37°C, protected from light.

  • Wash and Analyze: Wash the cells twice with an apoptosis wash buffer to remove any unbound reagent. Resuspend the final cell pellet in the same buffer.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (FL1). Gate on the main cell population and quantify the percentage of FLICA-positive (apoptotic) cells.

Data Presentation: Cellular Inhibition of Apoptosis
Treatment GroupConcentration% FLICA-Positive Cells (Apoptotic)
Vehicle Control (Untreated) -3.2%
Staurosporine (Apoptosis Inducer) 1 µM65.7%
Staurosporine + Compound 100 nM48.5%
Staurosporine + Compound 1 µM15.1%
Staurosporine + Compound 10 µM5.8%

Data are representative and for illustrative purposes, showing the compound's ability to block staurosporine-induced caspase activation.

Conclusion: Synthesizing the Evidence

This guide outlines a logical and robust progression for validating the activity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione. The biochemical assay provides precise, quantitative data on direct enzyme inhibition and selectivity (IC50 values). The orthogonal, cell-based FLICA assay confirms that the compound is cell-permeable and effectively engages its intracellular target to produce a desired biological outcome—the inhibition of apoptosis. Together, these complementary assays provide a strong, self-validating dataset that significantly increases confidence in the compound's mechanism of action, paving the way for further hit-to-lead optimization.

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  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. [Link]

  • Timmer, J. C., & Salvesen, G. S. (2014). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]

  • Chem Help ASAP. (2023). Types of Assays Used in Early Drug Discovery. YouTube. [Link]

  • ResearchGate. (n.d.). Inhibition assays using different caspase inhibitors to test caspases activation in target cells. ResearchGate. [Link]

  • Kopka, K., et al. (2013). Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wagner, S., et al. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Journal of Medicinal Chemistry. [Link]

  • da Silva, A. C. G., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Analytical Science. [Link]

  • Dar'in, D., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • da Silva, A. C. G., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Darzynkiewicz, Z., et al. (2011). Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis. Cytometry Part A. [Link]

  • Kouokam, J. C., et al. (2013). Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity. Archives of Biochemistry and Biophysics. [Link]

  • Deuther-Conrad, W., et al. (2015). Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Molecules. [Link]

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Comparative

Benchmarking 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: A Comparative Guide for Caspase-1 Inhibition

This guide provides a comprehensive framework for evaluating the inhibitory potential of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione against the pro-inflammatory enzyme, caspase-1. While direct enzymatic targets of this sp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione against the pro-inflammatory enzyme, caspase-1. While direct enzymatic targets of this specific compound are still under investigation, its structural class, 1H-benzo[d][1]oxazine-2,4-dione, has been associated with a range of biological activities, including anti-inflammatory properties. This guide, therefore, proceeds with the scientifically grounded hypothesis that 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione may act as a caspase-1 inhibitor.

We will benchmark this compound against established caspase-1 inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740), providing the necessary experimental protocols and data interpretation to guide researchers in their drug discovery efforts.

The Central Role of Caspase-1 in Inflammation

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the innate immune response.[2][3] It functions as the effector enzyme within multi-protein complexes called inflammasomes.[4][5] Upon activation by various pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the inflammasome facilitates the autocatalytic activation of pro-caspase-1.[6][7][8]

Active caspase-1 is responsible for two critical downstream events:

  • Cytokine Maturation: It cleaves the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18).[2][8][9] These cytokines are potent mediators of inflammation.

  • Pyroptosis: Caspase-1 initiates a pro-inflammatory form of programmed cell death called pyroptosis by cleaving Gasdermin D.[1][2][10] The N-terminal fragment of Gasdermin D forms pores in the cell membrane, leading to cell lysis and the release of inflammatory contents.[11]

Given its central role in initiating and propagating inflammation, caspase-1 is a key therapeutic target for a multitude of inflammatory and autoimmune diseases.[6][12][13]

Mechanism of Action: The Caspase-1 Signaling Pathway

The activation of caspase-1 is a tightly regulated process integral to the inflammasome signaling cascade. The following diagram illustrates the canonical pathway leading to inflammation and pyroptosis.

Caspase1_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Assembly cluster_activation Caspase-1 Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (Sensor) PAMPs->NLRP3 activates ASC ASC (Adaptor) NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 (Zymogen) ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD N-terminus Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores DFB 5,7-Difluoro-1H-benzo[d] oxazine-2,4-dione (Hypothesized Inhibitor) DFB->Casp1 VX Belnacasan / Pralnacasan (Benchmark Inhibitors) VX->Casp1

Caption: The Caspase-1 signaling pathway and points of inhibition.

Comparative Inhibitors: Belnacasan and Pralnacasan

To provide a robust benchmark, we selected two well-characterized caspase-1 inhibitors that have undergone clinical evaluation:

  • Belnacasan (VX-765): An orally bioavailable prodrug that is converted in the body to its active form, VRT-043198.[14][15] VRT-043198 is a potent and selective inhibitor of caspase-1.[14][16]

  • Pralnacasan (VX-740): Another orally active prodrug and a potent, selective inhibitor of caspase-1.[17][18]

Both Belnacasan and Pralnacasan are peptidomimetic inhibitors that act through covalent modification of the catalytic cysteine residue in the active site of caspase-1.[18][19]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of the benchmark compounds against caspase-1. For the purpose of this guide, a hypothetical value for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is included to illustrate a complete comparative dataset.

CompoundTypeTarget(s)KiIC50
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione Irreversible (Hypothesized)Caspase-1To be determinedTo be determined
Belnacasan (active form VRT-043198) Reversible, CovalentCaspase-1, Caspase-40.8 nM (Caspase-1), <0.6 nM (Caspase-4)[14][16]~0.7-1.1 µM (cell-based IL-1β release)[14]
Pralnacasan Reversible, CovalentCaspase-11.4 nM[17]Not readily available

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are key metrics for inhibitor potency. Lower values indicate higher potency.

Experimental Protocol: Fluorometric Caspase-1 Inhibition Assay

To quantitatively assess the inhibitory activity of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a fluorometric enzyme activity assay is a robust and sensitive method. This assay measures the cleavage of a specific peptide substrate conjugated to a fluorescent reporter.

Causality of Experimental Choices:

  • Assay Principle: The choice of a fluorometric assay provides high sensitivity and a continuous readout, allowing for accurate kinetic measurements.

  • Substrate Selection: A commonly used and specific substrate for caspase-1 is Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin).[20] The YVAD sequence is recognized by caspase-1. Upon cleavage by active caspase-1, the free AFC fluorophore is released, which can be detected by its fluorescence at an emission wavelength of approximately 505 nm when excited at 400 nm.[3][20] The increase in fluorescence is directly proportional to the caspase-1 activity.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (Ac-YVAD-AFC), and Inhibitors Plate Plate Enzyme, Buffer, and Inhibitor dilutions (including test compound) Reagents->Plate Enzyme Dilute Recombinant Caspase-1 Enzyme->Plate PreIncubate Pre-incubate at 37°C (10-15 min) Plate->PreIncubate AddSubstrate Add Ac-YVAD-AFC to initiate reaction PreIncubate->AddSubstrate IncubateReact Incubate at 37°C (1-2 hours, protected from light) AddSubstrate->IncubateReact Readout Measure Fluorescence (Ex: 400 nm, Em: 505 nm) IncubateReact->Readout Plot Plot % Inhibition vs. Inhibitor Concentration Readout->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for the fluorometric caspase-1 inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, and 1 mM dithiothreitol (DTT).[16] DTT is crucial for maintaining the reduced state of the catalytic cysteine in caspase-1.

    • Substrate Stock: Reconstitute Ac-YVAD-AFC in DMSO to a stock concentration of 1 mM. Protect from light.[20]

    • Enzyme Stock: Reconstitute or dilute active recombinant human caspase-1 in assay buffer to a working concentration.

    • Inhibitor Stocks: Prepare stock solutions of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione and benchmark inhibitors (e.g., VRT-043198) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure: [20][21]

    • In a 96-well black microplate, add 50 µL of cell lysate or a solution containing the active caspase-1 enzyme to each well.

    • Add the test compound and benchmark inhibitors at various concentrations to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 5 µL of 1 mM Ac-YVAD-AFC substrate to each well (final concentration of 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione as a potential caspase-1 inhibitor. By comparing its performance against established inhibitors like Belnacasan and Pralnacasan using a standardized fluorometric assay, researchers can obtain quantitative data on its potency and potential as a therapeutic agent for inflammatory diseases.

Should 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione demonstrate significant inhibitory activity, further studies would be warranted. These include determining its mechanism of inhibition (e.g., reversible vs. irreversible), assessing its selectivity against other caspases and proteases, and evaluating its efficacy in cell-based and in vivo models of inflammation.

References

  • Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. PubMed Central. [Link]

  • Caspase-1-induced pyroptotic cell death. PubMed. [Link]

  • Caspase-1 induced pyroptotic cell death. PubMed Central. [Link]

  • Caspase-1: the inflammasome and beyond. PubMed. [Link]

  • Coordinated host responses during pyroptosis: caspase-1-dependent lysosome exocytosis and inflammatory cytokine maturation. National Institutes of Health. [Link]

  • Caspase-1: Past and Future of this Major Player in Cell Death and Inflammation. Istanbul University Press. [Link]

  • Regulation and function of the caspase-1 in an inflammatory microenvironment. PubMed Central. [Link]

  • Activation of caspase-1 and its role in the initiation of inflammation. ResearchGate. [Link]

  • Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. ResearchGate. [Link]

  • Molecular mechanism of pyroptosis. In the caspase-1-dependent pathway. ResearchGate. [Link]

  • Inflammatory caspase regulation: Maintaining balance between inflammation and cell death in health and disease. PubMed Central. [Link]

  • Caspase 1. Wikipedia. [Link]

  • Caspase-1: Past and Future of this Major Player in Cell Death and Inflammation. DergiPark. [Link]

  • A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. National Institutes of Health. [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. PubMed Central. [Link]

  • VX 765. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoro-1H-benzo[D]oxazine-2,4-dione

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione This guide provides essential safety and logistical information for the proper disposal of 5,7-Difluoro-1H-benzo[D][1][2]oxazi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione

This guide provides essential safety and logistical information for the proper disposal of 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione. As a valued researcher, your safety is paramount. This document is designed to equip you with the necessary knowledge to handle and dispose of this compound responsibly, ensuring personal safety and environmental protection. The procedures outlined below are based on established best practices for handling fluorinated organic compounds and general laboratory chemical waste.

Key Chemical Properties and Assumed Hazards

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and toxicological properties.[1] Fluorinated compounds are known for their stability, which can also translate to environmental persistence.[4][5][6] Therefore, proper disposal is not just a matter of laboratory safety but also of environmental stewardship.

PropertyInformationSource
Chemical Name 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dioneN/A
CAS Number 1196151-35-5[7]
Molecular Formula C₈H₃F₂NO₃[3]
Molecular Weight 199.11 g/mol [3]
Assumed Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione, from initial handling to final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure you are wearing the appropriate PPE. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions.[8][9]

  • Solid Waste:

    • Collect any solid residues of 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be collected.[1]

    • Place all solid waste into a designated, compatible, and clearly labeled hazardous waste container.[1] The container should be kept closed when not in use.[10]

  • Liquid Waste:

    • If the compound is in solution, it must be collected as liquid hazardous waste.

    • Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.[8][9] Do not mix incompatible waste streams.[1][11]

Step 3: Labeling and Storage

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[8][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione". List all components of a mixture, including solvents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from heat sources and incompatible materials.

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for collection.[1][10]

  • Recommended Disposal Method: High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[4][5][6] The high temperatures can break the strong carbon-fluorine bonds, preventing the release of these persistent chemicals into the environment.[4][5][6] Your institution's waste management provider will determine the appropriate disposal facility.

Disposal Workflow Diagram

DisposalWorkflow Figure 1: Disposal Workflow for 5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Work in a Chemical Fume Hood A->B C Step 3: Segregate Waste B->C D Solid Waste (Compound residue, contaminated items) C->D E Liquid Waste (Solutions containing the compound) C->E F Step 4: Place in a Labeled, Compatible Hazardous Waste Container D->F E->F G Step 5: Store in Satellite Accumulation Area F->G H Step 6: Arrange for EHS Pickup G->H

Caption: This diagram outlines the procedural steps for the safe disposal of 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, you contribute to a safer laboratory environment and the responsible management of chemical waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (2012, March 14).
  • Unknown. (n.d.).
  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • OSHE UTHM. (n.d.).
  • Unknown. (n.d.).
  • BLD Pharmatech. (n.d.).

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Handling

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 5,7-Difluoro-1H-benzo[D]oxazine-2,4-dione

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard:...

Author: BenchChem Technical Support Team. Date: January 2026

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Logic-Driven Approach

Given the absence of a dedicated MSDS for 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione, we turn to analogous compounds to infer potential hazards. For instance, 6,7-Difluoro-1H-benzo[d][1][2]oxazine-2,4-dione is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Similarly, 6-Fluoro-2H-benzo[d][1][2]oxazine-2,4(1H)-dione is flagged for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system.[4]

These classifications, rooted in the Global Harmonized System (GHS), provide a clear directive for our personal protective equipment (PPE) strategy. The presence of fluorine atoms can enhance the biological activity and reactivity of the molecule, warranting a cautious approach.

Inferred Hazard Profile:

Hazard CategoryGHS Classification (Inferred)Potential Effects
Acute Oral Toxicity Category 4Harmful if swallowed
Skin Corrosion/Irritation Category 2Causes skin irritation
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation

This inferred profile dictates a multi-faceted PPE approach to shield against ingestion, dermal contact, eye exposure, and inhalation.

Your First Line of Defense: A Comprehensive PPE Protocol

The Occupational Safety and Health Administration (OSHA) mandates that PPE be utilized when engineering and administrative controls are insufficient to eliminate hazards.[5][6] For handling 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione, a comprehensive PPE ensemble is non-negotiable.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, crucial when handling potentially irritating or corrosive substances.[7][8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Given the skin irritation potential, gloves are mandatory. Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in case of immersion, heavier-duty gloves or double-gloving should be considered. Always consult the glove manufacturer's compatibility chart.
Body Protection Flame-resistant lab coat and a chemical-resistant apronA lab coat is the minimum requirement.[8] A chemical-resistant apron provides an additional barrier against spills and splashes of this potentially irritating compound.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of generating dust or aerosols, or if engineering controls are not sufficient, a respirator is required. The specific type (e.g., N95 for particulates, or a half-mask/full-face respirator with organic vapor cartridges) should be determined by a formal risk assessment.[9][10][11]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plans: From Donning to Disposal

A seamless and safe workflow is paramount. This involves not only selecting the right PPE but also understanding the precise procedures for its use and disposal.

Step-by-Step PPE Donning and Doffing Procedure

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Don the lab coat and chemical-resistant apron.

  • Respirator: If required, perform a seal check on the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique.

  • Gown/Apron: Remove the apron and lab coat by turning them inside out.

  • Hand Hygiene: Wash and dry hands.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

Workflow Diagram: PPE Selection and Handling Protocol

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal prep_start Start: Handling 5,7-Difluoro-1H- benzo[D][1,3]oxazine-2,4-dione risk_assessment Conduct Risk Assessment (Inferred Hazards) prep_start->risk_assessment ppe_selection Select Appropriate PPE (Based on Risk Assessment) risk_assessment->ppe_selection don_ppe Don PPE (Correct Sequence) ppe_selection->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood handle_compound Handle Compound fume_hood->handle_compound doff_ppe Doff PPE (Correct Sequence) handle_compound->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste hand_hygiene Perform Final Hand Hygiene dispose_waste->hand_hygiene cleanup_end End hand_hygiene->cleanup_end

Caption: A workflow diagram illustrating the key steps from risk assessment to final disposal for handling the topic compound.

Disposal Plan: A Critical Final Step

Contaminated PPE and residual chemical waste must be handled as hazardous materials.

  • Solid Waste: All disposable PPE (gloves, apron, etc.) that has come into contact with 5,7-Difluoro-1H-benzo[D][1][2]oxazine-2,4-dione should be placed in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Do not dispose of this chemical or contaminated materials down the drain or in regular trash.

By adhering to these rigorous safety and operational protocols, you can confidently and responsibly advance your research while prioritizing personal and environmental safety.

References

  • National Fire Protection Association. (n.d.). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]

  • DuraLabel. (2025, December 15). NFPA 704. Retrieved from [Link]

  • New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]

  • U.S. Department of Homeland Security. (n.d.). Hazardous Materials Facility Markings. Retrieved from [Link]

  • Riverside County Department of Environmental Health. (n.d.). NFPA 704 Guidance Document Frequently Asked Questions (FAQ). Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • G2 Intelligence. (2024, November 27). OSHA Guidance for Clinical Labs in 2024 and Beyond. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
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